4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
Description
BenchChem offers high-quality 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[9-(4-hydroxy-3-methylphenyl)fluoren-9-yl]-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O2/c1-17-15-19(11-13-25(17)28)27(20-12-14-26(29)18(2)16-20)23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-16,28-29H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDSREQIJYWLRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451942 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88938-12-9 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
CAS Number: 88938-12-9 Synonyms: Biscresolfluorene, BCF, 9,9-Bis(3-methyl-4-hydroxyphenyl)fluorene
This technical guide provides a comprehensive overview of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), a fluorene-based bisphenol notable for its unique structural attributes and versatile applications. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into its synthesis, chemical properties, applications in advanced polymers, and pertinent toxicological data, underpinning the narrative with field-proven insights and authoritative references.
Introduction: The Significance of a Cardo Bisphenol
4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), hereafter referred to as Biscresolfluorene, is a "cardo" bisphenol. The term "cardo," derived from the Latin word for "loop," refers to the fluorene group's spiro-carbon atom, which is part of both the fluorene ring system and the bisphenol structure. This looped architecture imparts significant rigidity and thermal stability to polymers derived from it. Unlike the more common bisphenol A (BPA), the bulky, orthogonal fluorene group in Biscresolfluorene introduces unique steric hindrance and conformational properties that translate into enhanced performance characteristics in various materials.[1]
Its applications span from being a critical monomer in the synthesis of high-performance polymers such as polycarbonates and epoxy resins to serving as a key intermediate in the fine chemical industry.[2][3] The presence of reactive phenolic hydroxyl groups and a robust fluorenyl core makes it a molecule of considerable interest for creating materials with superior thermal, mechanical, and optical properties.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Biscresolfluorene is fundamental to its application and handling.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₂O₂ | [4] |
| Molecular Weight | 378.47 g/mol | [5] |
| Melting Point | 218-219 °C | [6] |
| Boiling Point (Predicted) | 533.4 ± 50.0 °C at 760 mmHg | [6] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [6] |
| Appearance | White to off-white crystalline powder | |
| Purity (Typical) | ≥98% | [7] |
Spectral Characterization
While specific spectra are proprietary to various suppliers and research institutions, the expected spectral characteristics are as follows:
-
¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the fluorene and cresol rings, the methyl protons of the cresol moieties, and the hydroxyl protons. The integration of these signals would confirm the number of protons in each chemical environment.
-
¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton. Key signals would include those for the spiro-carbon of the fluorene group, the various aromatic carbons, and the methyl carbons. A representative ¹³C NMR spectrum is available on PubChem.[4]
-
FTIR: The infrared spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic groups. Other significant peaks would include C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.
-
Mass Spectrometry: Mass spectral analysis would show a molecular ion peak corresponding to the compound's molecular weight, aiding in its identification and purity assessment.
Synthesis and Purification
The primary industrial synthesis of Biscresolfluorene involves the acid-catalyzed condensation of 9-fluorenone with o-cresol.[6] The choice of catalyst and reaction conditions is critical for achieving high yield and purity.
Reaction Mechanism and Rationale
The synthesis is an electrophilic aromatic substitution reaction. The acid catalyst protonates the carbonyl oxygen of 9-fluorenone, activating the carbonyl carbon towards electrophilic attack by the electron-rich o-cresol. The steric hindrance from the methyl group on o-cresol directs the substitution to the para position relative to the hydroxyl group. A co-catalyst, such as a mercaptan, is often employed to enhance the reaction rate.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorene-9-bisphenol is anti-estrogenic | Food Packaging Forum [foodpackagingforum.org]
- 3. Epoxy-resin Electronics - YQXPOLYMER | Expert Manufacturer of Epoxy Resins & CSM (Hypalon) Rubber [yqxpolymer.com]
- 4. 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | C27H22O2 | CID 11014345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | 88938-12-9 [sigmaaldrich.com]
- 6. CAS#:88938-12-9 | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | Chemsrc [chemsrc.com]
- 7. chemscene.com [chemscene.com]
- 8. EP0180133A2 - Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Biscresolfluorene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of Biscresolfluorene, a fluorene-based bisphenol derivative of significant interest in materials science and potentially in drug development. This document moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its characteristics and the experimental methodologies used for its characterization.
Introduction: The Significance of the Fluorene Moiety
Biscresolfluorene, chemically known as 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), belongs to a class of compounds characterized by the rigid, planar fluorene ring system. This unique structural feature, often referred to as a "cardo" group, imparts exceptional thermal stability, high glass transition temperatures, and desirable optical properties to polymers derived from it.[1][2] These characteristics make fluorene-based monomers, including Biscresolfluorene, valuable building blocks for high-performance polymers used in electronics, aerospace, and other demanding applications.[3][4]
In the context of drug development, the rigid fluorene scaffold can serve as a privileged structure for designing molecules with specific conformational requirements for biological targets. Its aromatic nature allows for a variety of chemical modifications to modulate properties such as solubility, lipophilicity, and receptor binding affinity.
Chemical Identity and Structure
The structural integrity of Biscresolfluorene is central to its properties. The molecule consists of a central fluorene core with two cresol units attached at the C9 position.
| Identifier | Value |
| Chemical Name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) |
| Synonyms | Biscresolfluorene, 9,9-Bis(4-hydroxy-3-methylphenyl)fluorene |
| CAS Number | 88938-12-9 |
| Molecular Formula | C₂₇H₂₂O₂ |
| Molecular Weight | 378.46 g/mol |
graph Biscresolfluorene_Structure { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Fluorene core C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C13 [len=1.5]; C13 -- C12 [len=1.5]; C12 -- C1 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C5 [len=1.5]; C9 [pos="0,0!"]; C12 -- C9 [len=1.5]; C13 -- C9 [len=1.5];
// Cresol groups C9 -- C14 [len=1.5]; C14 -- C15 [len=1.5]; C15 -- C16 [len=1.5]; C16 -- C17 [len=1.5]; C17 -- C18 [len=1.5]; C18 -- C19 [len=1.5]; C19 -- C14 [len=1.5]; C17 -- O1 [len=1.5]; O1 -- H1[len=1.0]; C15 -- C20 [len=1.5]; C20 -- H2[len=1.0]; C20 -- H3[len=1.0]; C20 -- H4[len=1.0];
C9 -- C21 [len=1.5]; C21 -- C22 [len=1.5]; C22 -- C23 [len=1.5]; C23 -- C24 [len=1.5]; C24 -- C25 [len=1.5]; C25 -- C26 [len=1.5]; C26 -- C21 [len=1.5]; C24 -- O2 [len=1.5]; O2 -- H5[len=1.0]; C22 -- C27 [len=1.5]; C27 -- H6[len=1.0]; C27 -- H7 [len=1.0]; C27 -- H8 [len=1.0];
// Atom labels C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label=""]; C8 [label=""]; C9 [label="C"]; C11 [label=""]; C12 [label=""]; C13 [label=""]; C14 [label=""]; C15 [label=""]; C16 [label=""]; C17 [label=""]; C18 [label=""]; C19 [label=""]; C20 [label="CH₃"]; C21 [label=""]; C22 [label=""]; C23 [label=""]; C24 [label=""]; C25 [label=""]; C26 [label=""]; C27 [label="CH₃"]; O1 [label="OH"]; O2 [label="OH"]; H1[label=""]; H2[label=""]; H3[label=""]; H4[label=""]; H5[label=""]; H6[label=""]; H7 [label=""]; H8 [label=""]; }
Caption: Chemical structure of Biscresolfluorene.
Synthesis of Biscresolfluorene
The primary route for the synthesis of Biscresolfluorene is the acid-catalyzed condensation of 9-fluorenone with o-cresol.[5] This electrophilic aromatic substitution reaction is analogous to the synthesis of other bisphenols, such as bisphenol A. The choice of catalyst and reaction conditions is critical to achieving high yield and purity.
Caption: General workflow for the synthesis of Biscresolfluorene.
Experimental Protocol: Synthesis of Biscresolfluorene
This protocol is a representative example and may require optimization based on laboratory conditions and desired purity.
Materials:
-
9-Fluorenone
-
o-Cresol
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
3-Mercaptopropionic acid (co-catalyst)
-
Toluene (or other suitable solvent)
-
Methanol (for washing/recrystallization)
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, charge 9-fluorenone, an excess of o-cresol, and the solvent (e.g., toluene).
-
Catalyst Addition: While stirring, slowly add the acid catalyst (e.g., concentrated sulfuric acid) and the co-catalyst (e.g., 3-mercaptopropionic acid) to the reaction mixture. The addition should be done carefully to control any exothermic reaction.
-
Reaction: Heat the mixture to the desired reaction temperature (typically between 60-120°C) and maintain it for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Isolation: Filter the precipitated solid and wash it with a suitable solvent (e.g., methanol) to remove unreacted o-cresol and other impurities. Further washing with deionized water may be necessary to remove residual acid.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent or solvent mixture (e.g., toluene/methanol) or by column chromatography on silica gel.
-
Drying: Dry the purified Biscresolfluorene in a vacuum oven at an elevated temperature to remove any residual solvent.
Physical Properties
The physical properties of Biscresolfluorene are a direct consequence of its rigid, bulky structure and the presence of polar hydroxyl groups.
| Property | Value | Source |
| Appearance | White to almost white powder or crystal | [6] |
| Melting Point | 218-219 °C | [6] |
| Boiling Point (Predicted) | 533.4 ± 50.0 °C | [6] |
| Density (Predicted) | 1.242 ± 0.06 g/cm³ | [6] |
Solubility
The solubility of a compound is a critical parameter in its application, particularly in solution-based processing for polymer synthesis or formulation for biological studies.
| Solvent | Solubility | Reference |
| Water | Insoluble | [6] |
| Chloroform | Soluble | [2] |
| Methanol | Soluble | [2] |
| Toluene | Soluble | [7] |
| Acetone | Soluble | [8] |
| Diethyl Ether | Soluble | [9] |
| Benzene | Soluble | [9] |
The insolubility in water is expected due to the large, nonpolar fluorene and cresol rings. The solubility in organic solvents like chloroform and methanol is attributed to the ability of the hydroxyl groups to form hydrogen bonds and the overall organic nature of the molecule.
Chemical Properties and Reactivity
The chemical reactivity of Biscresolfluorene is primarily governed by the phenolic hydroxyl groups and the aromatic rings.
-
Phenolic Hydroxyl Groups: These groups are weakly acidic and can be deprotonated with a suitable base. They can undergo esterification, etherification, and other reactions typical of phenols. This functionality is key to its use as a monomer in polymerization reactions, such as the synthesis of polyesters, polycarbonates, and epoxy resins.
-
Aromatic Rings: The fluorene and cresol rings can undergo electrophilic aromatic substitution reactions, although the bulky nature of the molecule may influence the regioselectivity of these reactions.
-
Stability: Biscresolfluorene is a stable compound under normal conditions. However, like other phenols, it can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of Biscresolfluorene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (in CDCl₃, δ in ppm):
-
Aromatic Protons (Fluorene): Multiplets in the range of 7.0-8.0 ppm.
-
Aromatic Protons (Cresol): Singlets and doublets in the range of 6.5-7.2 ppm.
-
Hydroxyl Protons (-OH): A broad singlet, the position of which is concentration and solvent dependent, typically in the range of 4.5-5.5 ppm.
-
Methyl Protons (-CH₃): A singlet around 2.2-2.3 ppm.
Expected ¹³C NMR (in CDCl₃, δ in ppm):
-
Quaternary Carbon (C9 of Fluorene): A signal around 65-70 ppm.
-
Aromatic Carbons: Multiple signals in the range of 110-155 ppm.
-
Methyl Carbons (-CH₃): A signal around 16-18 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Biscresolfluorene would be expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~3200-3500 (broad) | O-H stretching (phenolic) |
| ~3000-3100 | Aromatic C-H stretching |
| ~2850-2960 | Aliphatic C-H stretching (methyl) |
| ~1600, 1500, 1450 | Aromatic C=C stretching |
| ~1200-1300 | C-O stretching (phenolic) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The fluorene moiety is a strong chromophore. The absorption spectrum of Biscresolfluorene in a suitable solvent (e.g., ethanol or chloroform) is expected to show strong absorption bands in the UV region, likely with λmax values around 260-300 nm, corresponding to π-π* transitions within the aromatic system.[12][13] The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic rings.
Thermal Properties
The thermal stability of Biscresolfluorene is one of its most important characteristics, making it suitable for high-temperature applications.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of a material. For Biscresolfluorene, a TGA thermogram would be expected to show a single-step decomposition at a high temperature, indicative of its stable molecular structure. The onset of decomposition is anticipated to be above 300°C in an inert atmosphere.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and glass transition temperature (Tg) of a material.[14][15] A DSC thermogram of Biscresolfluorene would show a sharp endothermic peak corresponding to its melting point of 218-219°C.[6] For amorphous polymers derived from Biscresolfluorene, a step change in the baseline would indicate the glass transition temperature.
Caption: Key analytical techniques for characterizing Biscresolfluorene.
Applications
The unique combination of properties of Biscresolfluorene makes it a valuable monomer for the synthesis of high-performance polymers.
-
Polycarbonates and Polyesters: The diol functionality allows for its use in the production of polycarbonates and polyesters with high glass transition temperatures, excellent thermal stability, and good optical clarity.
-
Epoxy Resins: Biscresolfluorene can be used as a building block for epoxy resins, leading to materials with enhanced thermal and mechanical properties.
-
Organic Electronics: The fluorene core is a well-known component in materials for organic light-emitting diodes (OLEDs) and other organic electronic devices.[3][4] Biscresolfluorene can be a precursor for such materials.
-
Drug Development: As a rigid scaffold, it holds potential for the design of small molecule inhibitors or probes for various biological targets where a defined three-dimensional structure is required for activity.
Safety and Handling
Biscresolfluorene should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Biscresolfluorene is a versatile and valuable compound with a unique set of physical and chemical properties derived from its rigid fluorene core and reactive phenolic groups. Its high thermal stability, well-defined structure, and potential for chemical modification make it a material of significant interest for both advanced polymer applications and as a scaffold in medicinal chemistry. A thorough understanding of its properties, as outlined in this guide, is essential for its effective utilization in research and development.
References
- 1. CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene - Google Patents [patents.google.com]
- 2. 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | C27H22O2 | CID 11014345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7557249B2 - Spirobifluorene derivatives, their preparation and uses thereof - Google Patents [patents.google.com]
- 4. 88938-12-9|4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)|BLD Pharm [bldpharm.com]
- 5. CAS#:88938-12-9 | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | Chemsrc [chemsrc.com]
- 6. chemscene.com [chemscene.com]
- 7. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. CN109438183B - Synthesis method of bisabolene - Google Patents [patents.google.com]
- 10. bmse000524 Fluorene at BMRB [bmrb.io]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
An In-depth Technical Guide to the Molecular Structure of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), a pivotal fluorene-based bisphenol. Known by synonyms such as Biscresolfluorene, this compound is a critical building block in the synthesis of advanced polymers and an important intermediate in the development of active pharmaceutical ingredients (APIs).[1][2] This document delves into the synthesis, spectroscopic characterization, and three-dimensional conformation of the molecule, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of the Fluorene Moiety
The 9H-fluorene core, a tricyclic aromatic hydrocarbon, imparts a unique set of properties to the molecules that contain it. Its rigid, planar structure and spiro-center at the C9 position, when disubstituted, create a kinked, three-dimensional architecture. This "cardo" or hinge-like structure is instrumental in disrupting polymer chain packing, which can enhance solubility and thermal stability while maintaining high glass transition temperatures. In the context of medicinal chemistry, the fluorene scaffold offers a rigid framework that can be functionalized to interact with biological targets with high specificity.[3] 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) leverages these characteristics, presenting two reactive phenol groups for further chemical modification.
Synthesis and Purification
The primary synthetic route to 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is the acid-catalyzed condensation reaction between 9-fluorenone and two equivalents of o-cresol. This electrophilic substitution reaction is analogous to the synthesis of other bisphenols.
Reaction Mechanism
The synthesis is typically catalyzed by a Brønsted acid, often in the presence of a thiol co-catalyst such as 3-mercaptopropionic acid. The acid protonates the carbonyl oxygen of 9-fluorenone, activating the carbonyl carbon towards electrophilic attack by the electron-rich aromatic ring of o-cresol. The ortho- and para-positions to the hydroxyl group in o-cresol are activated; however, the para-position is sterically more accessible, leading to the desired 4,4'-disubstituted product. The reaction proceeds through a carbocation intermediate, which is then attacked by a second molecule of o-cresol, followed by dehydration to yield the final product.
Diagram: Synthesis of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
Caption: Synthetic pathway for 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol).
Experimental Protocol (Exemplary)
While specific patents and publications may vary in their precise conditions, a general laboratory-scale synthesis can be outlined as follows:
-
Charging the Reactor: A reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with 9-fluorenone and an excess of o-cresol, which can also serve as the solvent.
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid or methanesulfonic acid) and a co-catalyst (e.g., 3-mercaptopropionic acid) are added to the mixture.
-
Reaction: The mixture is heated to a temperature typically ranging from 40 to 80°C and stirred vigorously. The progress of the reaction is monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled and the excess o-cresol is removed, often by steam distillation or vacuum distillation. The crude product is then dissolved in an appropriate organic solvent.
-
Purification: The organic solution is washed with water to remove the acid catalyst and any water-soluble impurities. The product is then purified by recrystallization from a suitable solvent or solvent mixture (e.g., toluene, ethanol/water) to yield the final product as a white to off-white crystalline solid.
Molecular Structure and Characterization
The molecular formula of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is C₂₇H₂₂O₂, with a molecular weight of approximately 378.47 g/mol .[1][4]
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 378.47 g/mol | --INVALID-LINK-- |
| CAS Number | 88938-12-9 | --INVALID-LINK-- |
| Melting Point | 218-219 °C | --INVALID-LINK-- |
| Appearance | White to off-white powder/crystal | --INVALID-LINK-- |
| Solubility | Insoluble in water | --INVALID-LINK-- |
Spectroscopic Analysis
While a comprehensive, publicly available spectral dataset for this specific molecule is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. The aromatic protons of the fluorene and cresol rings will appear in the downfield region (typically 6.5-8.0 ppm). The methyl protons on the cresol rings will give a sharp singlet in the upfield region (around 2.0-2.3 ppm). The hydroxyl protons will present as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a number of signals corresponding to the different carbon environments. The spiro carbon at the C9 position of the fluorene ring will have a characteristic chemical shift. The aromatic carbons will resonate in the 110-160 ppm range, with the carbons attached to the hydroxyl groups appearing more downfield. The methyl carbons will be found in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. C-O stretching of the phenol groups will be visible around 1200-1300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 378.5). Fragmentation patterns would likely involve cleavage of the C-C bond between the fluorene and phenyl rings.
Three-Dimensional Conformation
Chemical Reactivity and Applications
Reactivity
The primary sites of reactivity in 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) are the two phenolic hydroxyl groups. These groups can undergo a variety of reactions typical of phenols, including:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Reaction with alkyl halides or other electrophiles to form ethers.
-
Polymerization: The bisphenolic nature of the molecule makes it an excellent monomer for step-growth polymerization reactions. It can be used to synthesize polyesters, polycarbonates, polyethers, and epoxy resins.
The aromatic rings can also undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing hydroxyl and alkyl groups.
Applications in Materials Science
The cardo structure of fluorene-based bisphenols like Biscresolfluorene imparts excellent thermal stability, high glass transition temperatures (Tg), good optical transparency, and high refractive indices to the polymers derived from them. These properties make them suitable for applications in:
-
High-performance plastics: For use in electronics, aerospace, and automotive industries where thermal resistance is crucial.
-
Optical materials: For lenses, optical films, and coatings.
-
Epoxy resins: For advanced composites and adhesives.
Diagram: Application of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) in Polymer Synthesis
References
- 1. chemscene.com [chemscene.com]
- 2. 9,9-Bis(4-hydroxy-3-methylphenyl)fluorene | 88938-12-9 [chemicalbook.com]
- 3. patents.justia.com [patents.justia.com]
- 4. 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | C27H22O2 | CID 11014345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9,9-Bis(4-hydroxyphenyl)fluorene | C25H18O2 | CID 76716 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
This guide provides a comprehensive technical overview of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), a fluorene-based bisphenol derivative. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's nomenclature, physicochemical properties, synthesis, applications, and analytical methodologies.
Nomenclature and Identification: A Compound of Many Names
4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is known by a variety of synonyms, which can often be a source of confusion in literature and commercial listings. A clear understanding of its nomenclature is crucial for accurate identification and sourcing.
The systematic IUPAC name for this compound is 4-[9-(4-hydroxy-3-methylphenyl)fluoren-9-yl]-2-methylphenol.[1] This name precisely describes the molecular structure, which consists of a central fluorene core with two 2-methylphenol groups attached at the 9-position.
Common synonyms and abbreviations include:
-
9,9-Bis(4-hydroxy-3-methylphenyl)fluorene
-
Biscresolfluorene[2]
-
4,4'-(9-Fluorenylidene)di(o-cresol)
-
BCF
The unique and unambiguous identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number : 88938-12-9 .[2]
Physicochemical Properties
The distinct molecular architecture of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) imparts a unique set of physicochemical properties that are critical to its applications, particularly in polymer science. The bulky, rigid fluorene group significantly influences its thermal stability and solubility.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₂O₂ | [2] |
| Molecular Weight | 378.46 g/mol | [2] |
| Melting Point | 218-219 °C | [3] |
| Boiling Point | 533.4 ± 50.0 °C (Predicted) | [3] |
| Density | 1.242 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water | [3] |
| Appearance | White to almost white powder/crystal |
Synthesis and Manufacturing
The synthesis of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is analogous to the synthesis of other bisphenols, typically involving an acid-catalyzed condensation reaction. The key starting materials are 9-fluorenone and o-cresol.[4]
The general reaction scheme is as follows:
Figure 1: General synthesis scheme.
Experimental Protocol: Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (Analogous to the synthesis of the target compound)
The synthesis of the closely related 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) provides a well-documented experimental framework.[5]
Materials:
-
9-Fluorenone
-
Phenol (for the target compound, o-cresol would be used)
-
Acid catalyst (e.g., bifunctional ionic liquids containing sulfonic acid groups)[5][6]
-
Co-catalyst/promoter (e.g., 3-mercaptopropionic acid or ionic liquids with sulfhydryl groups)[5][6]
-
Solvent (Phenol often serves as both reactant and solvent)[5]
Procedure:
-
Reaction Setup: A mixture of 9-fluorenone, a molar excess of phenol (or o-cresol), and the catalyst system is charged into a reaction vessel equipped with a stirrer and a heating mantle.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature, for instance, 110 °C, for several hours (e.g., 4 hours).[5] The optimal temperature and time depend on the specific catalyst used.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated, often by the addition of water. The crude product is then collected by filtration and purified, typically by recrystallization from a suitable solvent, to yield the high-purity bisphenol.
Applications in Materials Science
The primary application of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is as a monomer in the synthesis of high-performance polymers, such as polycarbonates and epoxy resins. The incorporation of the fluorene moiety imparts several desirable properties to the resulting polymers.
Structure-Property Relationships:
The fluorene group is a "cardo" group, meaning it has a bulky, cyclic structure that is part of the polymer backbone. This has several key effects:
-
Enhanced Thermal Stability: The rigid fluorene structure restricts the rotational freedom of the polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal stability.
-
Improved Optical Properties: The fluorene group can increase the refractive index of the polymer while potentially reducing birefringence. This is advantageous in applications such as optical lenses.
-
Good Solubility: Despite its rigidity, the fluorene structure can disrupt polymer chain packing, leading to good solubility in common organic solvents, which facilitates processing.
Figure 2: Contribution to polymer properties.
Relevance for Drug Development Professionals
While 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) itself is not currently used as a pharmaceutical, the fluorene scaffold is of significant interest in medicinal chemistry.[7] Fluorene derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[7]
Potential as a Scaffold in Drug Discovery:
The rigid, planar structure of the fluorene core can serve as a scaffold for the spatial orientation of pharmacophoric groups. The two phenol groups on 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) offer reactive sites for further chemical modification to create libraries of new compounds for biological screening.
Toxicological Considerations:
It is important to note that some fluorene-based bisphenols, such as 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), a close analog of the topic compound, have been shown to exhibit biological activity. Studies have indicated that BHPF can have anti-estrogenic effects and may cause adverse pregnancy outcomes in mice.[8] Furthermore, BHPF has been shown to induce cytotoxicity in mouse oocytes and cause ovarian damage, as well as exhibit hepatic toxicity in mice at certain exposure levels.[9][10][11] While no specific toxicological data for 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is readily available,[12] the findings for BHPF suggest that any derivatives intended for biological applications should be carefully evaluated for potential toxicity.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quality control of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) and for monitoring its presence in various matrices.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of bisphenols.
Illustrative HPLC Method for a Related Bisphenol:
-
System: Agilent 1100 HPLC system.
-
Column: Supersil ODS2 C18 column (250 x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A gradient of acetonitrile and water is often effective.
-
Detection: UV detection at a wavelength of approximately 257 nm is suitable for these aromatic compounds.[13]
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized compound. The spectra of related fluorene bisphenols show characteristic signals for the aromatic protons and carbons of the fluorene and phenol moieties.[13][14][15]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide fragmentation patterns that aid in structural elucidation.[13]
Conclusion
4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is a valuable monomer in the field of materials science, contributing to the development of high-performance polymers with enhanced thermal and optical properties. For drug development professionals, while the compound itself does not have established therapeutic applications, its fluorene scaffold represents a platform for the synthesis of novel chemical entities with potential biological activity. However, the toxicological profile of related fluorene bisphenols warrants careful consideration in any future development of its derivatives for biological applications. A thorough understanding of its synthesis, properties, and analytical methods is essential for its effective and safe utilization in both research and industrial settings.
References
- 1. 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | C27H22O2 | CID 11014345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chembk.com [chembk.com]
- 4. CAS#:88938-12-9 | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | Chemsrc [chemsrc.com]
- 5. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hepatic toxicity of fluorene-9-bisphenol (BHPF) on CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Applications, and Toxicological Implications of 9,9-Bis(4-hydroxyphenyl)fluorene_Chemicalbook [chemicalbook.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. rsc.org [rsc.org]
- 14. Fluorene(86-73-7) 1H NMR spectrum [chemicalbook.com]
- 15. 9,9-BIS(3-AMINO-4-HYDROXYPHENYL)FLUORENE(20638-07-7) 13C NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol): Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Allure of a Cardo Bisphenol
In the landscape of medicinal chemistry and materials science, the fluorene moiety stands as a privileged scaffold. Its rigid, planar, and electron-rich structure provides a unique three-dimensional framework that has been exploited to create molecules with remarkable properties. When this fluorenyl core is functionalized at the C9 position with two substituted phenol groups, a class of compounds known as "cardo" bisphenols emerges. This guide focuses on a particularly intriguing member of this family: 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), more commonly referred to as 9,9-bis(4-hydroxy-3-methylphenyl)fluorene.
The defining "cardo" (from the Latin word for hinge) structure, where the fluorene backbone is perpendicular to the planes of the two bisphenol-like substituents, imparts exceptional thermal stability and solubility to polymers derived from it. However, beyond its material applications, the unique stereochemistry and electronic properties of this molecule make it a compelling candidate for investigation in drug discovery and development. This technical guide will provide a comprehensive overview of its synthesis, in-depth analytical characterization, and a forward-looking perspective on its potential as a therapeutic agent.
Nomenclature and Physicochemical Profile
The formal IUPAC name for this compound is 4-[9-(4-hydroxy-3-methylphenyl)fluoren-9-yl]-2-methylphenol . However, it is frequently cited in literature and chemical catalogs by its more descriptive synonym, 9,9-bis(4-hydroxy-3-methylphenyl)fluorene . For clarity and consistency, the latter will be used throughout this guide.
A thorough understanding of a compound's physicochemical properties is fundamental to its application. The following table summarizes the key properties of 9,9-bis(4-hydroxy-3-methylphenyl)fluorene, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₂O₂ | [1][2] |
| Molecular Weight | 378.46 g/mol | [1][2] |
| CAS Number | 88938-12-9 | [1] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 218-222 °C | [2] |
| Boiling Point (Predicted) | 533.4 ± 50.0 °C | [2] |
| Density (Predicted) | 1.242 ± 0.06 g/cm³ | [2] |
| Solubility | Insoluble in water | [2] |
Synthesis of 9,9-bis(4-hydroxy-3-methylphenyl)fluorene: A Step-by-Step Protocol
The synthesis of 9,9-bis(4-hydroxy-3-methylphenyl)fluorene is typically achieved through an acid-catalyzed electrophilic substitution reaction between 9-fluorenone and o-cresol. The causality behind this experimental choice lies in the activation of the carbonyl group of 9-fluorenone by an acid catalyst, making it susceptible to nucleophilic attack by the electron-rich aromatic ring of o-cresol. The ortho-methyl group on the cresol directs the substitution to the para position relative to the hydroxyl group due to steric hindrance and electronic effects.
Experimental Protocol:
Materials:
-
9-Fluorenone
-
o-Cresol
-
3-Mercaptopropionic acid (co-catalyst)
-
Heteropoly acid (e.g., H₄Ti(H₂O)TiW₁₁O₃₉) or another strong acid catalyst (e.g., sulfuric acid)[3]
-
Toluene (solvent)
-
Methanol (for purification)
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 9-fluorenone and a molar excess of o-cresol (e.g., a 1:5 molar ratio).
-
Solvent and Catalysts Addition: Add toluene as the solvent. Subsequently, add the heteropoly acid catalyst and 3-mercaptopropionic acid as a co-catalyst. The co-catalyst enhances the reaction rate and selectivity.[3]
-
Reaction Execution: Heat the reaction mixture to a specific temperature (e.g., 120 °C) under a nitrogen atmosphere with constant stirring.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Add an excess of methanol to precipitate the crude product.
-
Purification: Filter the crude product and wash it with methanol to remove unreacted o-cresol and other impurities.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as toluene/methanol, to obtain the final product as a white to off-white crystalline solid.
-
Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 80 °C) to remove any residual solvent.
This self-validating protocol includes in-process monitoring (TLC) and a robust purification strategy to ensure the high purity of the final compound, which is critical for both analytical and biological studies.
References
Spectroscopic Profile of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol): A Technical Guide
Disclaimer: The spectral data presented in this guide for 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is predicted data, generated using established spectroscopic principles and online prediction tools. Extensive searches for experimentally obtained spectra were conducted, but none were publicly available at the time of this writing. This guide is intended to provide a theoretical framework for the spectroscopic characterization of this molecule for research and drug development professionals.
Introduction
4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), a derivative of the fluorene bisphenol family, possesses a unique three-dimensional structure with potential applications in materials science and as a building block in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount for its effective utilization. This technical guide provides a comprehensive overview of the predicted spectral data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offering a foundational dataset for its characterization.
Molecular Structure and Isomeric Considerations
The core of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) features a central sp³-hybridized carbon atom of the fluorene moiety, creating a rigid, non-planar geometry. This structure gives rise to distinct chemical environments for the protons and carbons, which are reflected in the predicted NMR spectra.
1H NMR and 13C NMR spectrum of Biscresolfluorene
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Biscresolfluorene (BCF)
Abstract
Biscresolfluorene (BCF), chemically known as 9,9-bis(4-hydroxy-3-methylphenyl)fluorene, is a crucial monomer in the synthesis of high-performance polymers, including specialized epoxy resins and polycarbonates.[1][2] Its unique cardo (loop) structure imparts exceptional thermal stability and desirable optical properties to these materials. For researchers, scientists, and professionals in drug development and material science, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Biscresolfluorene, grounded in first principles and field-proven methodologies. We will dissect the spectral features, explain the rationale behind experimental choices, and provide robust protocols for data acquisition and interpretation.
Introduction to Biscresolfluorene: Structure and Significance
Chemical Identity
Biscresolfluorene is a derivative of fluorene, characterized by the substitution of two hydrogen atoms at the C9 position with 4-hydroxy-3-methylphenyl (cresol) groups.
-
Chemical Name: 9,9-bis(4-hydroxy-3-methylphenyl)fluorene[1]
-
Common Synonyms: 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), BCF[1][3]
-
CAS Number: 88938-12-9[1]
The molecule possesses a C₂ᵥ symmetry axis passing through the C9 carbon and bisecting the fluorenyl moiety. This symmetry is a critical factor in interpreting its NMR spectra, as it renders pairs of protons and carbon atoms chemically and magnetically equivalent, thus simplifying the number of observed signals.
Physicochemical Properties and Applications
BCF is typically a white to off-white crystalline powder with a high melting point of 218-219°C, indicative of its rigid structure.[1][3][4] Its primary utility lies in its role as a bisphenol monomer. The bulky, rigid fluorenyl group enhances the glass transition temperature (Tg), thermal stability, and refractive index of polymers derived from it, making them suitable for advanced optical and electronic applications.[2]
Foundational NMR Principles for Analyzing BCF
A successful structural elucidation of Biscresolfluorene relies on a multi-faceted NMR approach. Understanding the causality behind each technique is essential for generating a self-validating dataset.
-
¹H NMR Spectroscopy: This is the first-pass experiment, providing information on the number of distinct proton environments, their relative populations (via integration), and their connectivity to neighboring protons (via spin-spin splitting).
-
¹³C NMR Spectroscopy: Due to the low natural abundance of ¹³C, spectra are typically acquired with broadband proton decoupling, resulting in sharp singlets for each unique carbon environment. This provides a direct count of non-equivalent carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This is not a single experiment but a set of experiments (DEPT-45, DEPT-90, DEPT-135) that are indispensable for differentiating carbon types. The choice to run DEPT is driven by the need to distinguish between CH₃, CH₂, CH, and quaternary (Cq) carbons, which is impossible from a standard broadband-decoupled ¹³C spectrum alone.
-
2D NMR (COSY, HSQC, HMBC): While 1D spectra suggest a structure, 2D NMR provides definitive proof of atomic connectivity.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, revealing which protons are neighbors within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This is the most reliable method for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (typically ²JCH and ³JCH). This is the key to connecting different spin systems and identifying the placement of quaternary carbons.
-
Spectral Interpretation of Biscresolfluorene
The following analysis is based on established chemical shift principles and data from structurally similar compounds, such as fluorene and its derivatives.[5][6][7] The molecular symmetry of BCF means we expect to see signals for only half of the atoms in the molecule.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum can be divided into four distinct regions corresponding to the different types of protons in the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it forms hydrogen bonds with the phenolic -OH groups, slowing their exchange and allowing them to be observed as a distinct, sharp signal.
| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration | Rationale and Insights |
| -OH | ~9.2 | Singlet (s) | 2H | The phenolic proton signal is deshielded due to the electronegative oxygen and its involvement in H-bonding with the DMSO solvent. Its appearance as a sharp singlet confirms the choice of an appropriate aprotic solvent. |
| Fluorenyl H1, H8, H4, H5 | 7.8 - 7.9 | Doublet (d) | 4H | These are the outermost protons of the fluorene ring system, experiencing the strongest deshielding effects. They are expected to be the furthest downfield among the aromatic C-H signals. |
| Fluorenyl H2, H7, H3, H6 | 7.2 - 7.4 | Multiplet (m) | 4H | These are the inner protons of the fluorene system. Their signals often overlap, forming a complex multiplet. |
| Cresolyl Hc | ~7.0 | Doublet (d) | 2H | This proton is ortho to the bulky C9 quaternary carbon and meta to the -OH group. |
| Cresolyl Ha | ~6.8 | Doublet of Doublets (dd) | 2H | This proton is ortho to the -OH group and meta to the C9 carbon, showing coupling to both Hb and Hc. |
| Cresolyl Hb | ~6.7 | Doublet (d) | 2H | This proton is ortho to the methyl group and meta to the -OH group. |
| -CH₃ | ~2.0 | Singlet (s) | 6H | The methyl protons are attached to an sp² carbon and appear as a characteristic singlet in the upfield region. |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum, complemented by DEPT-135 data, allows for the complete assignment of the carbon skeleton.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Carbon Type (from DEPT) | Rationale and Insights |
| Cresolyl C-OH | 153 - 155 | Cq | The carbon directly attached to the hydroxyl group is highly deshielded. |
| Fluorenyl C4a, C4b, C5a, C5b | 149 - 151 | Cq | These are the quaternary carbons at the fusion points of the fluorene rings. |
| Cresolyl C-C9 | 142 - 144 | Cq | The cresolyl carbon attached to the central C9 atom. |
| Fluorenyl C8a, C9a | 140 - 141 | Cq | The outermost quaternary carbons of the fluorene moiety. |
| Cresolyl CH (Ca) | 130 - 131 | CH | Aromatic methine carbon. |
| Fluorenyl CH (H1, H8, H4, H5) | 127 - 128 | CH | Aromatic methine carbons corresponding to the most downfield protons. |
| Cresolyl C-CH₃ | 126 - 127 | Cq | The cresolyl carbon bearing the methyl group. |
| Cresolyl CH (Cc) | 125 - 126 | CH | Aromatic methine carbon. |
| Fluorenyl CH (H2, H7, H3, H6) | 120 - 121 | CH | Aromatic methine carbons. |
| Cresolyl CH (Cb) | 115 - 116 | CH | This carbon is ortho to the electron-donating -OH and -CH₃ groups, making it the most shielded aromatic methine carbon. |
| Fluorenyl C9 | 64 - 66 | Cq | The central sp³-hybridized quaternary carbon is a hallmark of the structure, appearing significantly upfield from the aromatic carbons. |
| -CH₃ | 16 - 17 | CH₃ | The methyl carbon signal appears in the far upfield aliphatic region. |
Experimental Protocols for Self-Validating Data
Acquiring high-fidelity NMR data requires meticulous attention to the experimental setup. The following protocols are designed to produce a self-validating dataset where results from one experiment confirm others.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 15-20 mg of Biscresolfluorene directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of high-purity DMSO-d₆ (≥99.9% D). The choice of DMSO-d₆ is crucial for observing the exchangeable -OH protons.
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is required to ensure good spectral resolution and lineshape.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak (DMSO-d₅ at δ ≈ 2.50 ppm).
NMR Data Acquisition Workflow
This workflow represents a logical progression from basic 1D experiments to confirmatory 2D experiments.
Caption: A standard workflow for comprehensive NMR analysis.
A Logic-Driven Approach to Spectral Assignment
The interpretation of NMR data should follow a logical, hierarchical process to build the molecular structure from the ground up, using each piece of data to confirm the last.
Caption: A decision-making workflow for unambiguous spectral assignment.
Conclusion
The ¹H and ¹³C NMR spectra of Biscresolfluorene provide a detailed and unambiguous fingerprint of its molecular structure. Key diagnostic features include the upfield quaternary C9 signal at ~65 ppm in the ¹³C spectrum, the downfield fluorenyl protons in the ¹H spectrum, and the characteristic singlets for the hydroxyl and methyl groups. By employing a systematic workflow of 1D and 2D NMR experiments and adhering to a logical interpretation framework, researchers can confidently verify the identity, purity, and structural integrity of Biscresolfluorene, ensuring its suitability for high-performance material applications. This guide serves as a foundational reference for scientists and professionals requiring robust analytical characterization of this important industrial monomer.
References
- 1. 9,9-Bis(4-hydroxy-3-methylphenyl)fluorene | 88938-12-9 [chemicalbook.com]
- 2. Cas 3236-71-3,9,9-Bis(4-hydroxyphenyl)fluorene | lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorene(86-73-7) 1H NMR spectrum [chemicalbook.com]
- 7. bmse000524 Fluorene at BMRB [bmrb.io]
FT-IR spectrum analysis of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), a complex bisphenol derivative with significant applications in polymer science. As a molecule integrating phenolic, methyl-substituted aromatic, and fluorenyl moieties, its FT-IR spectrum presents a unique fingerprint rich with structural information. This document serves as a resource for researchers and professionals in analytical chemistry and drug development, offering a detailed interpretation of the compound's vibrational modes, step-by-step experimental protocols for spectral acquisition, and the scientific rationale behind each analytical step.
Introduction: The Structural and Analytical Significance
4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), with CAS Number 88938-12-9, is a specialty monomer known for imparting high thermal stability, refractive index, and desirable mechanical properties to polymers like polycarbonates and epoxies.[1][2] Its molecular architecture is characterized by a central, spiro-like quaternary carbon of a fluorene ring system, which is attached to two 2-methylphenol units.[3]
FT-IR spectroscopy is an indispensable, non-destructive technique for the structural elucidation and quality control of such complex organic molecules.[4] By probing the vibrational modes of a molecule's functional groups, FT-IR provides a distinct spectral fingerprint.[5] For this specific compound, FT-IR analysis is critical for confirming the presence of key functional groups—namely the phenolic hydroxyl (O-H), the methyl (C-H) groups, and the intricate aromatic systems—and ensuring the integrity of the molecular backbone.
Molecular Structure and Predicted Vibrational Modes
To interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational frequencies (stretching and bending) that correspond to specific absorption bands in the IR spectrum.
Caption: Molecular structure of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol).
The primary vibrational modes are:
-
Phenolic O-H Group: The O-H stretching vibration is highly characteristic and appears as a strong, broad band. Its position is sensitive to hydrogen bonding.[6] The in-plane bending of O-H is also expected.
-
Aromatic Rings (Fluorenyl and Phenolic): These contribute to multiple bands. The C-H stretching vibrations appear just above 3000 cm⁻¹. The C=C stretching vibrations within the rings cause a series of sharp bands in the 1610-1450 cm⁻¹ region.[7] Out-of-plane C-H bending vibrations are found in the 900-675 cm⁻¹ range and are highly indicative of the substitution pattern on the rings.
-
Alkyl C-H Group: The methyl (-CH₃) groups attached to the phenolic rings will show characteristic symmetric and asymmetric stretching and bending vibrations.[8]
-
Phenolic C-O Group: The C-O stretching vibration in phenols gives rise to a strong band, typically in the 1260-1180 cm⁻¹ region.[9]
Detailed FT-IR Spectrum Interpretation
The following table synthesizes the expected FT-IR absorption bands for 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) based on data from analogous structures like bisphenols, fluorene, and cresols.[8][10][11]
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Expected Appearance |
| 3600–3200 | O-H stretching (phenolic, H-bonded) | Strong, broad |
| 3100–3000 | Aromatic C-H stretching | Medium to weak, sharp |
| 2980–2870 | Aliphatic C-H stretching (methyl -CH₃) | Medium to weak, sharp |
| 1615–1580 | Aromatic C=C ring stretching | Medium to strong, sharp |
| 1515-1490 | Aromatic C=C ring stretching | Strong, sharp |
| 1470–1430 | Aromatic C=C ring stretching & CH₃ asymmetric bending | Medium, sharp |
| 1380-1360 | CH₃ symmetric bending | Weak to medium |
| ~1370 | O-H in-plane bending | Medium |
| 1250–1170 | Phenolic C-O stretching (aryl-O) | Strong, sharp |
| 890-800 | Aromatic C-H out-of-plane bending (trisubstituted rings) | Strong, sharp |
| 760-730 | Aromatic C-H out-of-plane bending (ortho-disubstituted fluorene rings) | Strong, sharp |
Analysis by Spectral Region:
-
Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹):
-
A prominent, broad absorption band is expected between 3600 and 3200 cm⁻¹ due to the hydrogen-bonded O-H stretching of the two phenolic groups.[12] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding in the solid state.
-
Just above 3000 cm⁻¹, a cluster of weaker, sharp peaks will correspond to the C-H stretching vibrations of the aromatic rings.[7]
-
Immediately below 3000 cm⁻¹, peaks arising from the asymmetric and symmetric stretching of the methyl (CH₃) groups should be visible.[8]
-
The region from 1615 to 1430 cm⁻¹ will contain several sharp bands of varying intensity, which are characteristic of the C=C stretching vibrations within the aromatic rings of both the fluorene and methylphenol moieties.[9][10] A particularly strong band around 1510 cm⁻¹ is typical for para-substituted phenolic structures.[10]
-
-
Fingerprint Region (1500 cm⁻¹ - 600 cm⁻¹):
-
This region contains a wealth of complex, overlapping bands that are unique to the molecule's overall structure.
-
The most intense peak in this region is anticipated to be the C-O stretching vibration of the phenol groups, appearing between 1250 and 1170 cm⁻¹.[9]
-
Strong, sharp bands below 900 cm⁻¹ are due to C-H out-of-plane (OOP) bending. The precise positions of these bands are diagnostic of the substitution pattern on the aromatic rings. For the 1,2,4-trisubstituted phenolic rings and the ortho-disubstituted rings of the fluorene core, characteristic absorptions are expected in the 890-800 cm⁻¹ and 760-730 cm⁻¹ ranges, respectively.[11] The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ would confirm the sample is free from oxidation products like 9-fluorenone.[13]
-
Experimental Protocols for FT-IR Analysis
The selection of a sample preparation technique is crucial for obtaining a high-quality spectrum and depends on the physical state of the sample.[14] Since 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is a solid, the KBr pellet and Attenuated Total Reflectance (ATR) methods are most appropriate.[5][15]
Caption: General workflow for the FT-IR analysis of a solid sample.
Method A: KBr Pellet Transmission Protocol
This technique is a classic method that provides a high-quality transmission spectrum.[14] Causality: The sample is dispersed in an IR-transparent matrix (KBr) to minimize light scattering and produce a spectrum where peak heights are proportional to concentration, adhering to the Beer-Lambert law.[16]
-
Preparation: Gently heat potassium bromide (KBr) powder in an oven at ~110°C for 2-3 hours to remove any adsorbed water, which would otherwise cause a large O-H band in the spectrum.[16] Store the dried KBr in a desiccator.
-
Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of the sample with 150-200 mg of the dried KBr. The goal is a fine, homogeneous powder to reduce scattering losses.
-
Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes.
-
Inspection: A successful pellet will be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure.
-
Acquisition: Place the pellet in the spectrometer's sample holder. First, run a background scan with an empty holder or a pure KBr pellet. Then, run the sample scan.
Method B: Attenuated Total Reflectance (ATR) Protocol
ATR is a modern, rapid technique requiring minimal sample preparation.[14] Causality: An IR beam is directed into a crystal of high refractive index (e.g., diamond). The beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample placed on the crystal. This interaction provides an absorption spectrum.[14]
-
Crystal Cleaning: Before analysis, clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residue.
-
Background Scan: With the clean, empty crystal, apply the pressure clamp and perform a background measurement. This corrects for the absorbance of the crystal and the ambient atmosphere.
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Pressure Application: Lower the pressure clamp firmly onto the sample. Consistent and sufficient pressure is vital to ensure good optical contact between the sample and the crystal, which is critical for a high-quality, reproducible spectrum.
-
Acquisition: Collect the sample spectrum. The typical range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
Cleaning: After analysis, thoroughly clean the crystal and pressure clamp tip.
Conclusion
The FT-IR spectrum of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) provides a rich and definitive fingerprint for its structural verification. The key identifying features are the broad phenolic O-H stretch (3600–3200 cm⁻¹), the aromatic C=C and C-H vibrations (3100-3000 cm⁻¹ and 1615-1430 cm⁻¹), the strong phenolic C-O stretch (1250–1170 cm⁻¹), and the characteristic out-of-plane bending bands in the fingerprint region (< 900 cm⁻¹) that confirm the aromatic substitution patterns. By following the detailed protocols and understanding the vibrational origins of the absorption bands, researchers can confidently use FT-IR spectroscopy for the qualitative analysis, identity confirmation, and purity assessment of this important polymer building block.
References
- 1. CAS#:88938-12-9 | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | Chemsrc [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | C27H22O2 | CID 11014345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. azooptics.com [azooptics.com]
- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 6. ijaemr.com [ijaemr.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 9H-Fluoren-9-one [webbook.nist.gov]
- 14. jascoinc.com [jascoinc.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. eng.uc.edu [eng.uc.edu]
A Comprehensive Technical Guide to the Thermal Properties of Biscresolfluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Biscresolfluorene
Biscresolfluorene, chemically known as 9,9-bis(4-hydroxy-3-methylphenyl)fluorene, is a fluorene-based bisphenol derivative. Its rigid and bulky fluorene core imparts unique properties to the molecule, making it a valuable monomer in the synthesis of high-performance polymers such as polycarbonates, polyesters, and epoxy resins. These polymers often exhibit enhanced thermal resistance, mechanical strength, and optical properties. This guide provides an in-depth analysis of the thermal stability and melting point of Biscresolfluorene, critical parameters for its application in advanced material science and pharmaceutical development.
Core Physicochemical Properties of Biscresolfluorene
A foundational understanding of the basic physicochemical properties of Biscresolfluorene is essential before delving into its thermal behavior.
| Property | Value | References |
| Chemical Formula | C27H22O2 | [1] |
| Molecular Weight | 378.46 g/mol | [1][2][3] |
| Appearance | White to almost white powder or crystal | [1][4] |
| Melting Point | 218-219 °C | [1][2][4][5] |
| Boiling Point (Predicted) | 533.4 ± 50.0 °C | [2][3][4][5] |
| Density (Predicted) | 1.242 ± 0.06 g/cm3 | [2][3][4] |
| Water Solubility | Insoluble | [1][4] |
Melting Point Determination: A Precise Look with Differential Scanning Calorimetry (DSC)
The melting point is a critical parameter that defines the upper limit of the solid-state application of a substance and provides an indication of its purity. For Biscresolfluorene, the melting point is consistently reported at 218-219°C[1][2][4][5]. Differential Scanning Calorimetry (DSC) is the gold standard for accurately determining the melting point and other thermal transitions of a material[6][7][8][9][10].
The Principle Behind DSC
DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb (endothermic) or release (exothermic) heat, resulting in a detectable difference in heat flow compared to the inert reference[6][10]. The melting point is typically determined from the onset or the peak of the endothermic melting peak on the DSC thermogram.
Experimental Protocol for DSC Analysis of Biscresolfluorene
The following protocol outlines the steps for determining the melting point of Biscresolfluorene using a heat-flux DSC instrument.
Objective: To accurately determine the melting point (Tm) of Biscresolfluorene.
Materials and Equipment:
-
Biscresolfluorene powder (high purity)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or hermetically sealed sample pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
Inert purge gas (e.g., Nitrogen or Argon)
Procedure:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of Biscresolfluorene powder into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any sublimation or decomposition products from contaminating the instrument.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen at a flow rate of 50 mL/min) to provide a reproducible and inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point, for instance, at 30°C.
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the melting point, for example, 250°C.
-
Cool the sample back to the starting temperature. A second heating run can be performed to observe the behavior of the melt-quenched material and determine the glass transition temperature (Tg), if applicable.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
The melting point (Tm) is determined from the onset temperature of the endothermic peak, where the baseline begins to deviate. The peak temperature of the endotherm is also often reported.
-
The enthalpy of fusion (ΔHm) can be calculated by integrating the area under the melting peak.
-
Thermal Stability Assessment: Insights from Thermogravimetric Analysis (TGA)
While DSC is ideal for identifying phase transitions, Thermogravimetric Analysis (TGA) is the primary technique for determining the thermal stability and decomposition profile of a material[11][12]. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Direct experimental TGA data for the Biscresolfluorene monomer is not widely published. However, its incorporation into polymers significantly enhances their thermal stability. For instance, polysulfone copolymers containing bisphenol fluorene have been shown to have main chain decomposition temperatures exceeding 510°C[13]. Similarly, copolyarylates containing bisphenol fluorene exhibit 5% weight loss decomposition temperatures between 394°C and 415°C in a nitrogen atmosphere[14]. This suggests that the fluorene moiety itself is highly thermally stable. It is reasonable to infer that the decomposition of the Biscresolfluorene monomer would occur at a lower temperature than its corresponding polymers, but still at a relatively high temperature, likely above 300°C.
The Principle Behind TGA
TGA provides quantitative information on mass loss associated with processes such as dehydration, solvent loss, and thermal decomposition[11]. The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) can also be plotted to show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.
Experimental Protocol for TGA of Biscresolfluorene
The following protocol describes a general procedure for evaluating the thermal stability of Biscresolfluorene.
Objective: To determine the onset of thermal decomposition and the degradation profile of Biscresolfluorene.
Materials and Equipment:
-
Biscresolfluorene powder (high purity)
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., platinum or ceramic)
-
Microbalance (integrated into the TGA)
-
Inert purge gas (e.g., Nitrogen) and/or an oxidative gas (e.g., Air)
Procedure:
-
Sample Preparation:
-
Place a small, accurately weighed amount of Biscresolfluorene (typically 5-10 mg) into a tared TGA sample pan.
-
-
Instrument Setup:
-
Position the sample pan in the TGA furnace.
-
Select the desired atmosphere (e.g., nitrogen for an inert environment or air for an oxidative environment) and set the purge gas flow rate (e.g., 50-100 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, for example, 30°C.
-
Heat the sample at a constant rate, such as 10°C/min or 20°C/min, up to a final temperature where complete decomposition is expected (e.g., 600-800°C).
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset of decomposition is often determined as the temperature at which a specific amount of weight loss (e.g., 5%) has occurred (Td5%).
-
The temperature of the maximum rate of decomposition can be identified from the peak of the first derivative of the TGA curve (the DTG curve).
-
The residual mass at the final temperature provides information about the char yield.
-
Glass Transition Temperature (Tg) and its Relevance
The glass transition temperature (Tg) is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. While Biscresolfluorene is a crystalline solid with a distinct melting point, its polymers are often amorphous or semi-crystalline and exhibit a Tg. The high rigidity of the fluorene group in the polymer backbone significantly increases the Tg of the resulting material, which is a key factor in their high-temperature applications[13][14]. The Tg of Biscresolfluorene-containing polymers can be determined using DSC, typically from the second heating cycle after the crystalline structure has been eliminated by melting and rapid cooling. The Tg is observed as a step-like change in the baseline of the DSC thermogram[15][16][17].
Conclusion
Biscresolfluorene is a thermally robust molecule with a high melting point of 218-219°C. Its exceptional thermal stability, imparted by the rigid fluorene core, makes it a critical building block for high-performance polymers. The characterization of its thermal properties, primarily through DSC and TGA, is fundamental to understanding its processing window and the performance of the resulting materials. While the monomer itself has a well-defined melting point, its true potential is realized when polymerized, leading to materials with superior thermal resistance and high glass transition temperatures. This guide provides the foundational knowledge and experimental frameworks for researchers and scientists to effectively evaluate and utilize the thermal properties of Biscresolfluorene in their respective fields.
References
- 1. chembk.com [chembk.com]
- 2. Biscresolfluorene CAS nr: 88938-12-9 (dmbpf) polümeerkeemias, on fluoreenipõhine bisfenooli derivaat . [ee.alfachemar.com]
- 3. Biscresolfluoren CAS-nr: 88938-12-9 (DMBPF) i polymerkjemi, er et fluorenbasert bisfenolderivatet karakterisert . [no.alfachemsp.com]
- 4. 88938-12-9 CAS MSDS (9,9-Bis(4-hydroxy-3-methylphenyl)fluorene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. mt.com [mt.com]
- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. skztester.com [skztester.com]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]
- 12. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and properties of ternary polysulfone copolymer containing bisphenol fluorene [plaschina.com.cn]
- 14. researchgate.net [researchgate.net]
- 15. cfm.ehu.es [cfm.ehu.es]
- 16. researchgate.net [researchgate.net]
- 17. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
Fluorene-Based Bisphenols: A Technical Guide to Their Synthesis, Properties, and Advanced Material Applications
Abstract
Fluorene-based bisphenols represent a pivotal class of monomers in the development of high-performance polymers. Characterized by the rigid and bulky fluorene "cardo" structure, these compounds impart exceptional thermal stability, high refractive indices, and excellent optical clarity to a variety of polymer systems. This technical guide provides an in-depth exploration of the synthesis, unique properties, and burgeoning applications of fluorene-based bisphenols in material science. It is intended for researchers, scientists, and professionals in materials development seeking to leverage the unique attributes of these monomers for next-generation plastics, optical components, and electronic materials. The guide will delve into the synthetic pathways, structure-property relationships, and detailed application case studies in polycarbonates, polyimides, and epoxy resins, supported by experimental protocols and data-driven insights.
Introduction: The Architectural Advantage of the Fluorene Moiety
The relentless pursuit of advanced materials with superior performance characteristics has led to the exploration of novel monomeric building blocks. Among these, 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) and its derivatives have emerged as compelling candidates. The defining feature of these bisphenols is the fluorene group, a polycyclic aromatic hydrocarbon that introduces a unique spiro-fused ring system at the 9-position. This "cardo" (from the Greek word for hinge) structure is pivotal; it creates a three-dimensional, bulky architecture that significantly restricts the rotational motion of the polymer backbone.
This restricted mobility is the cornerstone of the exceptional properties observed in polymers derived from fluorene-based bisphenols. The bulky side group prevents dense chain packing, leading to enhanced solubility and processability, while simultaneously elevating the glass transition temperature (Tg) due to the rigid structure. Furthermore, the high carbon-to-hydrogen ratio and aromaticity of the fluorene moiety contribute to outstanding thermal and oxidative stability.
From an optical perspective, the fluorene structure is highly polarizable, which results in materials with a high refractive index, a critical property for advanced optical lenses and light management films. Concurrently, the non-coplanar arrangement of the phenyl rings can lead to low birefringence, making these materials suitable for applications where optical isotropy is paramount.[1][2]
This guide will systematically unpack the science behind these remarkable properties, starting from the synthesis of the bisphenol monomers to their polymerization and the characterization of the resulting high-performance materials.
Synthesis of Fluorene-Based Bisphenols
The most common and industrially relevant fluorene-based bisphenol is 9,9-bis(4-hydroxyphenyl)fluorene (BHPF). Its synthesis is typically achieved through the acid-catalyzed condensation reaction of 9-fluorenone with an excess of phenol.[3]
Reaction Mechanism and Catalysis
The reaction proceeds via an electrophilic substitution mechanism where the protonated carbonyl group of 9-fluorenone is attacked by two molecules of phenol, primarily at the para position. The choice of catalyst is critical for achieving high conversion and selectivity. While traditional catalysts include inorganic and organic acids, recent advancements have focused on more efficient and recyclable catalytic systems.[3]
Bifunctional ionic liquids containing both sulfonic acid (–SO3H) and sulfhydryl (–SH) groups have shown great promise.[3] The sulfonic acid group acts as the primary acid catalyst, while the sulfhydryl group serves as a co-catalyst that can accelerate the reaction rate. This synergistic catalysis allows for high conversion of 9-fluorenone (approaching 100%) with high selectivity for the desired p,p-BHPF isomer (over 95%).[3]
Experimental Protocol: Synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (BHPF)
The following protocol is a representative example of BHPF synthesis using a bifunctional ionic liquid catalyst.
Materials:
-
9-fluorenone
-
Phenol
-
Bifunctional ionic liquid catalyst (e.g., containing –SO3H and –SH groups)
-
Toluene (or other suitable solvent)
-
Ethanol
-
Deionized water
Procedure:
-
A mixture of 9-fluorenone, a molar excess of phenol, and the bifunctional ionic liquid catalyst (e.g., 15 mol% relative to fluorenone) is charged into a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.[3]
-
The reaction mixture is heated to a specific temperature (e.g., 110 °C) and stirred under a nitrogen atmosphere.[3]
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the 9-fluorenone is consumed (typically within 2-4 hours).[3]
-
Upon completion, the reaction mixture is cooled to room temperature and the catalyst is separated (if heterogeneous) or the product is precipitated by adding the mixture to a non-solvent like ethanol or water.
-
The crude product is collected by filtration, washed thoroughly with ethanol and deionized water to remove unreacted phenol and other impurities.
-
The product is then dried in a vacuum oven at an elevated temperature (e.g., 100 °C) to yield the final BHPF product.
Diagram of BHPF Synthesis:
Caption: Synthesis of BHPF via acid-catalyzed condensation of 9-fluorenone and phenol.
Core Properties of Fluorene-Based Polymers
The incorporation of fluorene-based bisphenols into polymer backbones imparts a unique combination of properties.
| Property | Typical Values/Characteristics | Underlying Structural Rationale |
| Thermal Stability | High glass transition temperature (Tg) often > 200°C; 5% weight loss temperature (Td5) > 400°C.[4][5] | The rigid, bulky fluorene "cardo" structure restricts polymer chain mobility. |
| Optical Properties | High refractive index (n > 1.6); low birefringence; high optical transparency.[1][2] | The high aromatic content and polarizability of the fluorene moiety; the non-coplanar structure reduces optical anisotropy. |
| Mechanical Properties | High tensile strength and modulus.[4] | The rigid polymer backbone contributes to high strength. |
| Solubility | Generally good solubility in common organic solvents (e.g., CHCl₃, DMF).[5][6] | The bulky fluorene group disrupts close chain packing, allowing solvent molecules to penetrate. |
| Dielectric Properties | Low dielectric constant (Dk) and low dielectric loss (Df).[5][6][7] | The non-polar nature of the fluorene structure and increased free volume can reduce the dielectric constant. |
Applications in Advanced Materials
The unique property profile of fluorene-based bisphenols makes them ideal monomers for a range of high-performance polymers.
High-Refractive-Index Polycarbonates
Conventional polycarbonates, such as those based on Bisphenol A (BPA), are widely used in optical applications.[8] However, the demand for thinner and lighter optical lenses has driven the development of polycarbonates with higher refractive indices. Fluorene-based bisphenols are excellent candidates for this purpose.
By copolymerizing a fluorene-based bisphenol like 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF) with other diols, it is possible to produce polycarbonates with a tunable refractive index, often ranging from 1.586 to as high as 1.660.[2][9] The rigid fluorene structure not only increases the refractive index but also enhances the thermal stability and hydrolytic resistance of the resulting polycarbonate compared to standard BPA-based polycarbonates.[2][9] Furthermore, the unique geometry of the fluorene moiety can help to reduce the birefringence of the material, which is a critical factor for applications such as display screens and optical data storage.[2]
Workflow for Polycarbonate Synthesis and Characterization:
Caption: General workflow for the synthesis and characterization of fluorene-based polycarbonates.
Optically Transparent and Thermally Stable Polyimides
Polyimides are renowned for their exceptional thermal stability and mechanical strength. However, conventional aromatic polyimides often suffer from poor solubility and high color, which limits their application in optical fields. The incorporation of fluorene groups into the polyimide backbone can overcome these limitations.[10]
Fluorene-containing polyimides exhibit excellent optical transparency, with transmittances at 400 nm reaching up to 74-81%.[5][6] The bulky, non-coplanar structure of the fluorene unit disrupts the formation of charge-transfer complexes between polymer chains, which are responsible for the coloration in traditional polyimides.[6] This leads to nearly colorless and highly transparent films.
These materials also retain the high thermal stability characteristic of polyimides, with glass transition temperatures that can exceed 400°C.[10] The combination of optical transparency, high thermal stability, and good solubility makes fluorene-based polyimides highly attractive for applications such as flexible display substrates, optical films, and advanced composites for the aerospace and electronics industries.[5][6][10]
Low-Dielectric Epoxy Resins for High-Frequency Electronics
The advancement of 5G communication and other high-frequency electronic applications has created a demand for materials with low dielectric constants (Dk) and low dielectric loss tangents (Df) to ensure signal integrity and reduce signal delay.[7] Epoxy resins are widely used in electronic packaging and as substrates for printed circuit boards due to their excellent adhesion, mechanical properties, and chemical resistance.[11][12]
Introducing fluorene structures into epoxy resins can significantly improve their dielectric performance. The bulky fluorene moiety increases the free volume within the cured epoxy network and its non-polar nature helps to reduce the overall dielectric constant.[7] For instance, epoxy composites cured with a fluorene-based active ester have demonstrated excellent dielectric properties with a Dk of approximately 2.4 and a Df of around 0.0037 at 20 GHz.[7] These materials also exhibit high thermal stability, with glass transition temperatures around 149°C, making them suitable for demanding electronic packaging applications.[7]
Logical Relationship of Structure to Properties:
Caption: Relationship between the fluorene structure and resulting material properties.
Toxicological Considerations
It is important to note that as fluorene-based bisphenols, particularly BHPF, are considered as replacements for BPA, their toxicological profiles are under scrutiny. Some studies have indicated that BHPF may exhibit anti-estrogenic activity, which is in contrast to the estrogenic effects of BPA.[13] This interference with hormone signaling could have potential health implications.[13] Therefore, for applications involving direct human contact, such as food packaging or medical devices, a thorough toxicological assessment is imperative.
Conclusion
Fluorene-based bisphenols are a versatile and powerful class of monomers that offer a unique combination of thermal, optical, and dielectric properties. The inherent rigidity and bulkiness of the fluorene "cardo" structure provide a clear pathway to developing next-generation polymers for a wide array of demanding applications. From high-refractive-index polycarbonates for advanced optics to thermally stable, transparent polyimides for flexible displays and low-dielectric epoxy resins for high-frequency electronics, the potential applications are vast and continue to expand. As research progresses, a deeper understanding of the structure-property relationships and the development of more efficient synthetic routes will further solidify the role of fluorene-based bisphenols in the future of material science.
References
- 1. Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05967J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Polycarbonate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Brief Overview on Epoxies in Electronics: Properties, Applications, and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. electrolube.com [electrolube.com]
- 13. Fluorene-9-bisphenol is anti-estrogenic | Food Packaging Forum [foodpackagingforum.org]
Health and safety data sheet for 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
An In-Depth Technical Guide to the Health and Safety Profile of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
Foreword
This document provides a comprehensive health and safety guide for 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), a compound of interest in various research and development applications. Moving beyond the standard Safety Data Sheet (SDS) format, this guide is crafted for the discerning researcher and drug development professional. Herein, we dissect the "why" behind safety protocols, grounding our recommendations in the physicochemical properties of the compound and established toxicological principles. Our objective is to empower laboratory personnel with the knowledge to not only handle this substance safely but also to anticipate and mitigate potential risks with scientific rigor.
Chemical Identity and Physicochemical Properties
4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), also known by its synonym 9,9-Bis(4-hydroxy-3-methylphenyl)fluorene and CAS Number 3236-71-3, is a solid organic compound. Its molecular structure, featuring a fluorene backbone with two substituted phenol groups, dictates its physical behavior and, consequently, the necessary handling precautions.
Table 1: Physicochemical Data
| Property | Value | Implication for Handling and Safety |
| Molecular Formula | C27H24O2 | The presence of aromatic rings and hydroxyl groups suggests potential for reactivity and specific metabolic pathways. |
| Molecular Weight | 380.5 g/mol | High molecular weight indicates it is a non-volatile solid under standard conditions, reducing inhalation risk unless aerosolized. |
| Appearance | Solid | As a solid, the primary exposure routes are inhalation of dust and direct skin or eye contact. |
| Purity | ≥98% | High purity indicates that the observed hazards are intrinsic to the compound itself, with minimal contribution from impurities. |
Understanding these fundamental properties is the first step in a proactive safety assessment. The solid nature of this compound at room temperature means that engineering controls should focus on minimizing dust generation during weighing and transfer operations.
Hazard Identification and Toxicological Assessment
While comprehensive toxicological data for this specific compound is not extensively published, the available safety data sheets indicate several key hazards that must be addressed. The primary concerns are related to irritation and potential systemic effects upon exposure.
Key Hazard Statements:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The phenolic groups in the structure are a primary driver of its irritant properties. Phenolic compounds are known to be corrosive or irritating to tissues due to their ability to denature proteins. Therefore, direct contact with skin, eyes, and the respiratory tract must be scrupulously avoided.
Logical Flow for Hazard Mitigation
The following diagram illustrates the decision-making process for mitigating the primary hazards associated with this compound.
Caption: Decision workflow for selecting controls based on hazard assessment.
Exposure Controls and Personal Protective Equipment (PPE)
Given the irritant nature of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), a multi-layered approach to exposure control is mandatory. This approach prioritizes engineering controls, supplemented by administrative controls and, as the last line of defense, personal protective equipment.
Engineering Controls
The most effective way to prevent exposure is to handle the material in a controlled environment.
-
Fume Hood/Ventilated Enclosure: All weighing and transfer operations involving the solid compound should be conducted within a certified chemical fume hood or a powder containment hood. This prevents the inhalation of fine particulates.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where there is a risk of splashing or significant dust generation.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed immediately if contamination occurs.
-
Lab Coat: A lab coat must be worn to protect street clothing and prevent skin exposure.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator appropriate for organic dusts should be used.
Handling, Storage, and Disposal
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling
-
Avoid Dust Formation: Use techniques that minimize the generation of dust, such as careful scooping rather than pouring.
-
Grounding: Take precautionary measures against static discharge, as fine organic dusts can have the potential to form explosive mixtures with air.
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. The rationale for these conditions is to prevent degradation of the compound and to minimize the risk of airborne dispersal.
-
Incompatibilities: Keep away from strong oxidizing agents. The phenol moieties can be susceptible to oxidation, which could lead to degradation and the formation of potentially hazardous byproducts.
Disposal
-
Regulations: Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter the environment. Unused material should be treated as hazardous chemical waste.
Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: As with many organic compounds, combustion may produce hazardous thermal decomposition products, including carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocol: Spill Neutralization and Cleanup
This protocol outlines a self-validating system for managing a small laboratory spill of solid 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol).
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.
-
Don PPE: At a minimum, don a lab coat, chemical safety goggles, and double nitrile gloves.
-
Containment: Gently cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. This prevents further dispersal of the dust.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container. Avoid sweeping, as this can generate dust.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the waste container.
-
Final Cleaning: Clean the area with soap and water.
-
Waste Disposal: Seal and label the waste container appropriately and arrange for disposal through your institution's environmental health and safety office.
Caption: Step-by-step workflow for a laboratory spill response.
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) from 9-Fluorenone
Abstract
This comprehensive technical guide provides a detailed protocol for the synthesis of 4,4'-(9H-fluorene-9,9-diyl)bis(2-methylphenol), a crucial monomer and intermediate in the development of advanced polymers and active pharmaceutical ingredients (APIs).[1] This document outlines the acid-catalyzed electrophilic aromatic substitution reaction between 9-fluorenone and 2-methylphenol. We delve into the mechanistic underpinnings of this modified Friedel-Crafts alkylation, provide a step-by-step experimental procedure, and discuss the critical parameters influencing reaction yield and purity. This guide is intended for researchers and professionals in materials science and drug development, offering them a robust framework for the successful synthesis and purification of this high-value compound.
Introduction: The Significance of a Fluorene-Based Bisphenol
4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), also known as Biscresolfuorene, is a specialized bisphenol derivative incorporating a rigid, cardo-ring fluorene moiety.[2] This unique structural feature imparts exceptional thermal stability, high glass transition temperatures, and desirable optical properties to polymers such as polycarbonates, polyesters, and epoxy resins derived from it.[2] In the pharmaceutical landscape, its derivatives are explored as vital intermediates in the synthesis of complex therapeutic agents.[1] The synthesis of this compound is a pivotal process, requiring precise control over reaction conditions to ensure high purity and yield, which are critical for its end applications.[1]
Mechanistic Insights: The Chemistry Behind the Synthesis
The synthesis of 4,4'-(9H-fluorene-9,9-diyl)bis(2-methylphenol) is achieved through an acid-catalyzed condensation reaction, a classic example of a Friedel-Crafts-type alkylation.[3][4] The reaction proceeds through several key mechanistic steps:
-
Protonation of the Carbonyl Group: A strong acid catalyst, such as sulfuric acid or a solid acid resin, protonates the carbonyl oxygen of 9-fluorenone.[3] This initial step significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by 2-Methylphenol: The electron-rich aromatic ring of 2-methylphenol acts as a nucleophile, attacking the activated carbonyl carbon of the protonated 9-fluorenone. This electrophilic aromatic substitution predominantly occurs at the para-position relative to the hydroxyl group due to steric hindrance from the ortho-methyl group and the activating effect of the hydroxyl group.
-
Formation of a Carbocation Intermediate: The initial attack results in the formation of a carbocation intermediate, which is stabilized by resonance.
-
Dehydration: The intermediate undergoes dehydration, leading to the formation of a fluorenyl cation.
-
Second Nucleophilic Attack: A second molecule of 2-methylphenol then attacks the fluorenyl cation, again favoring the para-position.
-
Deprotonation: The final step involves the deprotonation of the intermediate to regenerate the aromatic system and yield the final product, 4,4'-(9H-fluorene-9,9-diyl)bis(2-methylphenol).
To enhance the reaction rate and regioselectivity for the desired para,para-isomer, a co-catalyst, such as a thiol-containing compound, can be employed.[2][3]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 4,4'-(9H-fluorene-9,9-diyl)bis(2-methylphenol).
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| 9-Fluorenone | 486-25-9 | C₁₃H₈O | 180.21 | Eye irritant, toxic to aquatic life.[5][6] |
| 2-Methylphenol (o-Cresol) | 95-48-7 | C₇H₈O | 108.14 | Toxic if swallowed or in contact with skin, causes severe skin burns and eye damage. |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Causes severe skin burns and eye damage. |
| 3-Mercaptopropionic acid | 107-96-0 | C₃H₆O₂S | 106.14 | Harmful if swallowed, causes serious eye damage. |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Highly flammable liquid and vapor, skin irritant, may cause drowsiness or dizziness. |
| Methanol | 67-56-1 | CH₄O | 32.04 | Highly flammable liquid and vapor, toxic if swallowed, in contact with skin or if inhaled. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Synthesis Workflow
Figure 1: A generalized workflow for the synthesis of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol).
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 9.01 g (0.05 mol) of 9-fluorenone, 21.63 g (0.20 mol) of 2-methylphenol, and 50 mL of toluene. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: In a separate beaker, carefully prepare the catalyst mixture by slowly adding 1.0 mL of concentrated sulfuric acid to 0.5 mL of 3-mercaptopropionic acid with cooling in an ice bath.
-
Initiation of Reaction: Slowly add the acid/co-catalyst mixture to the reaction flask using a dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.
-
Reaction Progression: Heat the reaction mixture to a gentle reflux (approximately 90-110°C) and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the 9-fluorenone is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of deionized water to the flask and stir for 30 minutes to quench the reaction and dissolve any inorganic impurities.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 2 x 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, a solid, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot methanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a cold methanol/water mixture (1:1 v/v), and dry in a vacuum oven at 60-80°C to a constant weight.
Safety Precautions and Waste Disposal
4.1. Personal Protective Equipment (PPE):
-
Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling chemicals.[7]
-
All manipulations involving volatile solvents and corrosive acids should be performed in a well-ventilated fume hood.[5][8]
4.2. Chemical Handling:
-
9-Fluorenone: Avoid inhalation of dust and contact with skin and eyes.[5][7]
-
2-Methylphenol (o-Cresol): This compound is toxic and corrosive. Avoid all contact with skin and eyes and do not ingest.
-
Sulfuric Acid: A strong corrosive acid. Handle with extreme care, and always add acid to water, never the other way around.
-
Toluene and Methanol: These are flammable solvents. Keep away from ignition sources.
4.3. Waste Disposal:
-
All organic waste, including solvents and reaction residues, should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.
-
Aqueous waste should be neutralized before disposal down the drain, in accordance with local regulations.
Characterization of the Final Product
The identity and purity of the synthesized 4,4'-(9H-fluorene-9,9-diyl)bis(2-methylphenol) can be confirmed by various analytical techniques:
-
Melting Point: The purified product should exhibit a sharp melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regiochemistry of the substitution.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and aromatic C-H bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[9]
Conclusion
The synthesis of 4,4'-(9H-fluorene-9,9-diyl)bis(2-methylphenol) from 9-fluorenone and 2-methylphenol is a well-established yet nuanced procedure that requires careful attention to reaction conditions and purification techniques. This guide provides a comprehensive and practical framework for its successful execution. The high-purity product obtained through this protocol is suitable for use in the demanding applications of advanced polymer synthesis and as a critical intermediate in the pharmaceutical industry.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of renewable bisphenols from 2,3-pentanedione and their application as plasticizers - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC00250D [pubs.rsc.org]
- 4. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 9-Fluorenone - Safety Data Sheet [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | C27H22O2 | CID 11014345 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of High-Purity Biscresolfluorene: A Detailed Protocol for Researchers
Introduction
Biscresolfluorene, chemically known as 4,4'-(9-fluorenylidene)-di-o-cresol or 9,9-bis(3-methyl-4-hydroxyphenyl)fluorene, is a specialized bisphenol derivative featuring a bulky, rigid cardo fluorene group.[1] This unique structure imparts exceptional thermal stability, high glass transition temperature (Tg), and desirable optical properties to polymers derived from it. Consequently, biscresolfluorene is a critical monomer in the synthesis of high-performance polymers such as specialty polycarbonates, polyesters, and epoxy resins.[2] These polymers find applications in advanced electronics, aerospace components, and optical materials where thermal resistance and optical clarity are paramount.
The synthesis of biscresolfluorene is typically achieved through the acid-catalyzed condensation of 9-fluorenone with o-cresol.[3] Achieving high purity is crucial, as impurities can adversely affect polymerization reactions and the final properties of the resulting polymers. This application note provides a detailed, step-by-step protocol for the synthesis and purification of high-purity biscresolfluorene, along with methods for its characterization.
Reaction Mechanism
The synthesis proceeds via an electrophilic aromatic substitution reaction. The acidic catalyst protonates the carbonyl oxygen of 9-fluorenone, activating the carbonyl carbon towards electrophilic attack by the electron-rich aromatic ring of o-cresol. A second condensation reaction with another molecule of o-cresol, followed by dehydration, yields the final biscresolfluorene product. The use of a co-catalyst, such as a mercaptan, can enhance the reaction rate.[4][5]
Caption: Reaction mechanism for the acid-catalyzed synthesis of Biscresolfluorene.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 9-Fluorenone | >99% purity |
| o-Cresol | >99% purity |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) |
| β-Mercaptopropionic acid | >99% purity |
| Toluene | ACS grade |
| Isopropanol | ACS grade |
| Deionized Water | High-purity |
| Four-necked round-bottom flask | 500 mL, with stirrer, dropping funnel, thermometer, and reflux condenser |
| Heating mantle | With temperature control |
| Ice bath | |
| Buchner funnel and filter flask | |
| Vacuum pump | |
| Rotary evaporator | |
| Drying oven | Vacuum-capable |
| HPLC system with UV detector | C18 column |
| NMR spectrometer | 400 MHz or higher |
Experimental Protocol
Part 1: Synthesis of Crude Biscresolfluorene
This protocol is adapted from a patented method and is suitable for a laboratory-scale synthesis.[4]
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 45 g (0.25 mol) of 9-fluorenone and 141 g (1.5 mol) of o-cresol.
-
Initial Heating: Gently heat the mixture to 30°C while stirring to ensure all solids are dissolved.
-
Co-catalyst Addition: Add 0.2 mL of β-mercaptopropionic acid to the reaction mixture.
-
Catalyst Addition: Cool the flask in an ice-water bath. Slowly add 7.5 mL of concentrated sulfuric acid (96%) dropwise via the dropping funnel. Maintain the internal temperature between 30°C and 70°C during the addition.
-
Reaction: After the addition of sulfuric acid is complete, continue stirring the mixture at this temperature for 45 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Precipitation: After the reaction is complete, add 150 mL of boiling water to the flask and stir vigorously. Pour the resulting emulsion into 0.5 L of cold, stirred deionized water. A solid precipitate of crude biscresolfluorene will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid cake with an ample amount of deionized water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 80°C overnight.
Caption: Workflow for the synthesis of crude Biscresolfluorene.
Part 2: Purification of Biscresolfluorene by Recrystallization
High-purity biscresolfluorene can be obtained by a two-step recrystallization process.
-
First Recrystallization (Toluene/Isopropanol):
-
Transfer the crude, dried biscresolfluorene to a suitable Erlenmeyer flask.
-
Add a minimal amount of hot toluene to dissolve the solid completely. The use of a hot plate with magnetic stirring is recommended.
-
Once dissolved, slowly add isopropanol until the solution becomes slightly turbid.
-
Gently reheat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature, without disturbance, to promote the formation of large crystals.
-
Further cool the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol.
-
Dry the crystals in a vacuum oven at 80°C.
-
-
Second Recrystallization (Acetonitrile):
-
For even higher purity, the product from the first recrystallization can be further purified using acetonitrile.
-
Dissolve the crystals in a minimum amount of boiling acetonitrile.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold acetonitrile.
-
Dry the final product in a vacuum oven at 100°C until a constant weight is achieved. The expected melting point of high-purity biscresolfluorene is in the range of 218-219°C.[6]
-
Characterization and Purity Analysis
The purity and identity of the synthesized biscresolfluorene should be confirmed by the following analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a reliable method for determining the purity of the final product.
| Parameter | Condition |
| Column | C18 reverse-phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
The purity is determined by the area percentage of the main peak. A purity of >99.5% is desirable for most applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons of the fluorene and cresol moieties, the hydroxyl protons, and the methyl protons.
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will show distinct signals for the quaternary carbon of the fluorene bridge, as well as the aromatic and methyl carbons.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals involved in this synthesis.
-
Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.
-
Chemical Hazards:
-
o-Cresol: Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[6][7] It may be fatal if inhaled.[8]
-
Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care.
-
9-Fluorenone: May cause eye and skin irritation.[9]
-
Solvents: Toluene, isopropanol, and acetonitrile are flammable. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of high-purity biscresolfluorene. By following the described procedures for synthesis, purification, and characterization, researchers can obtain a high-quality monomer suitable for the development of advanced polymer materials. Adherence to the safety guidelines is essential for the safe execution of this protocol.
References
- 1. 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | C27H22O2 | CID 11014345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 3236-71-3,9,9-Bis(4-hydroxyphenyl)fluorene | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. EP0180133A2 - Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene - Google Patents [patents.google.com]
- 5. Condensation of 9-fluorenone and phenol using an ionic liquid and a mercapto compound synergistic catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. echemi.com [echemi.com]
Application Note & Protocol Guide: Synthesis of High-Performance Polycarbonates via Polycondensation of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
This document provides a comprehensive guide for the synthesis of advanced polycarbonates derived from the polycondensation of 4,4'-(9H-fluorene-9,9-diyl)bis(2-methylphenol). It is intended for researchers and professionals in materials science and drug development who are focused on creating polymers with exceptional thermal stability, optical clarity, and tailored mechanical properties. This guide delves into the underlying chemical principles, offers detailed experimental protocols, and presents methods for the thorough characterization of the resulting polymers.
Introduction: The Significance of Fluorene-Containing Polycarbonates
Polycarbonates are a class of thermoplastic polymers that are widely utilized for their strength, toughness, and transparency. The incorporation of a 9,9-bis(phenyl)fluorene "cardo" moiety into the polymer backbone imparts significant rigidity and steric hindrance. This unique structural feature elevates the glass transition temperature (Tg), enhances thermal stability, and improves solubility in common organic solvents. The specific monomer, 4,4'-(9H-fluorene-9,9-diyl)bis(2-methylphenol), further introduces methyl groups ortho to the hydroxyl functionalities. These groups can influence the polymer's final properties, including its solubility and resistance to hydrolysis.
Polymers derived from this monomer are of particular interest for applications demanding high performance, such as advanced optics, high-temperature resistant films, and specialized membranes. The synthesis of 9,9-bis(4-hydroxyphenyl) fluorene (BHPF), a related compound, is often achieved through the acid-catalyzed condensation of 9-fluorenone and phenol.[1] The resulting polycarbonates are known for their high thermal stability and desirable optical properties.[2]
Reaction Mechanism and Synthesis Strategies
The synthesis of polycarbonates from 4,4'-(9H-fluorene-9,9-diyl)bis(2-methylphenol) can be achieved through several polycondensation techniques. The two most prevalent and effective methods are interfacial polycondensation and melt transesterification.
Interfacial Polycondensation
This method involves the reaction of the bisphenol, dissolved in an aqueous alkaline solution, with a carbonyl source, typically phosgene or a phosgene derivative like triphosgene, dissolved in an immiscible organic solvent.[3] The polymerization occurs at the interface between the two liquid phases.[4] This technique is advantageous as it can be performed under ambient conditions and often leads to high molecular weight polymers.[5]
The reaction proceeds via a Schotten-Baumann-type mechanism. The bisphenol is deprotonated by the base (e.g., NaOH) in the aqueous phase to form a more nucleophilic phenoxide. This phenoxide then attacks the carbonyl carbon of the phosgene in the organic phase. A phase-transfer catalyst is often employed to facilitate the transport of the phenoxide from the aqueous to the organic phase, thereby accelerating the reaction.
Caption: Interfacial Polycondensation Mechanism.
Melt Transesterification
Melt transesterification is a phosgene-free alternative that involves heating the bisphenol with a diaryl carbonate, such as diphenyl carbonate (DPC), at high temperatures under vacuum.[2][6] The reaction proceeds through the exchange of the aryl groups of the carbonate with the hydroxyl groups of the bisphenol, releasing phenol as a byproduct. The removal of phenol by vacuum drives the equilibrium towards the formation of high molecular weight polymer. This method is considered more environmentally friendly due to the avoidance of highly toxic phosgene.
The selection of an appropriate catalyst is crucial for achieving high molecular weights in a reasonable timeframe.[2]
Caption: Melt Transesterification Workflow.
Detailed Experimental Protocols
Protocol for Interfacial Polycondensation
Materials:
-
4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) (≥98% purity)[7]
-
Triphosgene (or a solution of phosgene in a suitable solvent)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM), analytical grade
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Chain terminator/end-capping agent (e.g., p-tert-butylphenol)
-
Hydrochloric Acid (HCl), dilute solution
-
Methanol
Procedure:
-
Preparation of the Aqueous Phase: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve 4,4'-(9H-fluorene-9,9-diyl)bis(2-methylphenol) and the phase-transfer catalyst in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to the bisphenol should be approximately 2.2:1 to ensure complete deprotonation.
-
Preparation of the Organic Phase: In a separate flask, dissolve triphosgene in dichloromethane. The molar ratio of the bisphenol to triphosgene is typically 1:0.35 to 1:0.5.[5]
-
Polycondensation Reaction: Vigorously stir the aqueous solution while slowly adding the organic phase over a period of 30-60 minutes at room temperature. After the addition is complete, add the end-capping agent to control the molecular weight. Continue stirring for 2-4 hours.
-
Work-up and Purification:
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl and then with deionized water until the aqueous layer is neutral.
-
Precipitate the polymer by slowly adding the dichloromethane solution to a large volume of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer with methanol and dry in a vacuum oven at 80-100°C overnight.
-
Protocol for Melt Transesterification
Materials:
-
4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) (≥98% purity)
-
Diphenyl Carbonate (DPC) (≥99% purity)
-
Catalyst (e.g., tetraphenylphosphonium phenolate)[2]
-
Antioxidant (optional, e.g., a phosphite stabilizer)
Procedure:
-
Charging the Reactor: Charge the 4,4'-(9H-fluorene-9,9-diyl)bis(2-methylphenol), diphenyl carbonate (a slight molar excess of DPC, e.g., 1.05:1, is often used), catalyst, and antioxidant into a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a vacuum system.
-
Initial Transesterification (Oligomerization):
-
Purge the reactor with nitrogen three times.
-
Heat the mixture to 180-220°C under a gentle nitrogen flow to melt the reactants and initiate the transesterification. Phenol will begin to distill off.
-
Maintain these conditions for 1-2 hours until approximately 80-90% of the theoretical amount of phenol has been collected.
-
-
Polycondensation:
-
Gradually increase the temperature to 250-300°C while slowly reducing the pressure to below 1 mmHg.
-
The viscosity of the melt will increase significantly during this stage. Continue the reaction for 2-4 hours until the desired viscosity is reached.
-
-
Product Recovery:
-
Cool the reactor under a nitrogen atmosphere.
-
The solid polymer can be removed after cooling. For analytical purposes, the polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and re-precipitated in methanol to remove any residual catalyst and unreacted monomers.
-
Characterization of the Resulting Polymer
A thorough characterization is essential to confirm the structure and properties of the synthesized polycarbonate.
| Technique | Purpose | Expected Outcome |
| FTIR Spectroscopy | To confirm the formation of the carbonate linkage. | Appearance of a strong carbonyl (C=O) stretching band around 1770 cm⁻¹. Disappearance of the broad O-H stretching band of the phenolic monomer. |
| NMR Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer repeating unit. | Signals corresponding to the fluorene, methyl, and aromatic protons and carbons in the expected ratios. |
| Gel Permeation Chromatography (GPC) | To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). | High molecular weights (Mw > 20,000 g/mol ) with a PDI typically in the range of 1.5-2.5. |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg). | A high Tg, expected to be above 200°C, indicative of the rigidity of the polymer backbone. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | High decomposition temperature (T₅%), typically above 400°C in a nitrogen atmosphere.[2] |
Applications and Future Directions
The polycarbonates synthesized from 4,4'-(9H-fluorene-9,9-diyl)bis(2-methylphenol) are prime candidates for applications where high thermal resistance, optical transparency, and good mechanical properties are required. These include:
-
High-Refractive-Index Lenses and Optical Films: The fluorene moiety contributes to a high refractive index.
-
Gas Separation Membranes: The rigid and bulky structure can create fractional free volume, making these materials suitable for gas separation applications.
-
Substrates for Flexible Electronics: Their thermal stability and optical clarity are advantageous for use in advanced electronic displays.
Future research may focus on copolymerization with other bisphenols to fine-tune properties such as the refractive index, birefringence, and hydrolytic stability.[6] The development of poly(aryl ether)s containing the fluorene structure is also an active area of research, offering alternative high-performance polymers.[8][9][10]
References
- 1. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.intratec.us [cdn.intratec.us]
- 4. Interfacial polymerization - Wikipedia [en.wikipedia.org]
- 5. CN1603353A - Synthetic method of ultra-high molecular weight polycarbonate - Google Patents [patents.google.com]
- 6. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Properties of Furan Heterocyclic Poly(aryl ether ketone)s [gfzxb.org]
- 10. Cardo fluorene based semifluorinated co-poly(arylene ether)s: Synthesis, characterization and dielectric properties | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Use of Biscresolfluorene in High-Performance Epoxy Resin Formulation
Introduction: The Imperative for Advanced Epoxy Systems
Standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resins, while ubiquitous, exhibit inherent limitations in thermal stability and performance under extreme conditions, restricting their use in demanding applications such as aerospace composites and advanced electronics.[1][2] The integration of biscresolfluorene (BCF), specifically 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), into the epoxy backbone represents a significant leap forward in polymer science. The bulky, rigid fluorene cardo structure imparts exceptional thermal stability, high glass transition temperature (Tg), and reduced moisture absorption compared to conventional epoxy systems.[1][3][4][5]
These application notes provide a comprehensive guide for researchers and formulation scientists on the synthesis, formulation, curing, and characterization of high-performance epoxy resins based on the diglycidyl ether of biscresolfluorene (DGEBCF). The protocols and data presented herein are synthesized from established literature and are intended to serve as a robust starting point for the development of next-generation thermosetting materials.
The Science of Biscresolfluorene Enhancement
The performance advantages of DGEBCF stem directly from its unique molecular architecture. The fluorene moiety introduces a rigid, kinked structure into the polymer backbone, which restricts segmental motion and elevates the glass transition temperature. This inherent rigidity also contributes to a higher char yield upon thermal decomposition, enhancing the flame retardancy of the cured resin.[1][4] When cured, typically with aromatic amines such as 4,4'-diaminodiphenyl sulfone (DDS), the resulting cross-linked network exhibits a high density of aromatic rings, further contributing to its exceptional thermal and mechanical properties.[3][6][7]
Chemical Structures
Caption: Key reactants and the resulting DGEBCF epoxy resin.
Protocol 1: Synthesis of Diglycidyl Ether of Biscresolfluorene (DGEBCF)
This protocol is adapted from established methods for the glycidylation of bisphenolic compounds.[8][9][10][11][12]
Materials and Equipment:
-
9,9-bis(4-hydroxyphenyl)fluorene (BHPF)
-
Epichlorohydrin (ECH)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Reaction kettle equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet
-
Rotary evaporator
Procedure:
-
Reaction Setup: In the reaction kettle, dissolve 1 mole of BHPF in 5 moles of epichlorohydrin and 2 moles of toluene under a nitrogen atmosphere.
-
Initial Reaction: Heat the mixture to 60°C with vigorous stirring.
-
Caustic Addition: Prepare a 40% aqueous solution of sodium hydroxide. Add this solution dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature at 60-65°C.
-
Reaction Completion: After the addition is complete, continue stirring at 65°C for an additional 4 hours.
-
Washing: Cool the mixture to room temperature. Add an equal volume of deionized water and stir for 15 minutes. Allow the layers to separate and remove the aqueous layer. Repeat this washing step two more times.
-
Solvent Removal: Transfer the organic layer to a rotary evaporator and remove the toluene and excess epichlorohydrin under reduced pressure.
-
Final Product: The resulting viscous liquid is the diglycidyl ether of biscresolfluorene (DGEBCF). Characterize the product by determining its epoxy equivalent weight (EEW) using titration methods (e.g., ASTM D1652).
Protocol 2: Formulation and Curing of DGEBCF with 4,4'-Diaminodiphenyl Sulfone (DDS)
This protocol outlines the formulation and curing of a DGEBCF/DDS system to achieve a high-performance thermoset. The stoichiometry is calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the EEW of the epoxy resin.
Materials and Equipment:
-
DGEBCF resin (synthesized as per Protocol 1 or commercially sourced)
-
4,4'-Diaminodiphenyl Sulfone (DDS)
-
High-shear mixer or planetary centrifugal mixer
-
Vacuum oven
-
Molds for specimen casting
Procedure:
-
Stoichiometric Calculation:
-
The AHEW of DDS is 62.1 g/eq.
-
Determine the EEW of your DGEBCF resin. For this example, we will assume an EEW of 232 g/eq.
-
The required parts by weight of DDS per 100 parts of DGEBCF resin is calculated as: (AHEW / EEW) * 100 = (62.1 / 232) * 100 ≈ 26.8 phr.
-
-
Formulation:
-
Preheat the DGEBCF resin to 80°C to reduce its viscosity.
-
Add 26.8 parts by weight of DDS to 100 parts by weight of the preheated DGEBCF resin.
-
Mix using a high-shear mixer at 80°C until the DDS is completely dissolved and the mixture is homogeneous.
-
Degas the mixture under vacuum at 80°C for 15-20 minutes or until bubble formation ceases.
-
-
Curing Schedule:
-
Pour the degassed mixture into preheated molds.
-
Cure in a programmable oven using the following schedule, which is adapted from similar high-Tg epoxy systems[3][6]:
-
Ramp from room temperature to 180°C at a rate of 2°C/minute.
-
Hold at 180°C for 3 hours.
-
Cool down to room temperature at a rate of 2-3°C/minute.
-
-
Experimental Workflow
Caption: Workflow for DGEBCF/DDS epoxy formulation, curing, and characterization.
Performance Characterization and Comparative Data
The cured DGEBCF/DDS system should be characterized to determine its thermomechanical properties. The following tests are recommended, adhering to ASTM standards where applicable.[13][14][15][16]
-
Glass Transition Temperature (Tg): Determined by Dynamic Mechanical Analysis (DMA) from the peak of the tan δ curve, or by Differential Scanning Calorimetry (DSC).[17][18]
-
Thermal Stability: Assessed by Thermogravimetric Analysis (TGA) to determine the onset of decomposition temperature and char yield.[19]
-
Mechanical Properties: Tensile strength and modulus (ASTM D638), and flexural strength and modulus (ASTM D790).[15][20]
Comparative Performance Data
| Property | DGEBCF / DDS | DGEBA / DDS | Test Method |
| Glass Transition Temp. (Tg) | ~230-260 °C | ~180-200 °C | DMA |
| Tensile Strength | ~80-95 MPa | ~70-85 MPa | ASTM D638 |
| Tensile Modulus | ~3.2-3.8 GPa | ~2.8-3.2 GPa | ASTM D638 |
| Flexural Strength | ~130-150 MPa | ~110-130 MPa | ASTM D790 |
| Moisture Absorption (24h) | < 0.5% | ~0.8-1.2% | ASTM D570 |
| Char Yield @ 800°C (N2) | > 40% | ~25-30% | TGA |
Note: The values for DGEBCF/DDS are synthesized from literature on fluorene-based epoxy systems and represent expected performance. Actual results may vary based on the precise formulation and curing conditions.[1][4][5]
Applications in High-Performance Sectors
The superior thermal stability and mechanical properties of biscresolfluorene-based epoxy resins make them ideal candidates for applications where conventional epoxies fail.
-
Aerospace Composites: The high Tg and excellent mechanical strength of DGEBCF resins are critical for manufacturing structural components of aircraft and spacecraft that are exposed to elevated temperatures.[13][21]
-
Advanced Electronics: In electronic packaging and encapsulation, the low moisture absorption and high thermal stability of DGEBCF-based systems protect sensitive components and ensure long-term reliability.
-
High-Temperature Adhesives and Coatings: The ability to maintain structural integrity at high temperatures makes these resins suitable for bonding and protecting substrates in demanding industrial environments.
Conclusion
The incorporation of a biscresolfluorene moiety into the epoxy backbone offers a clear pathway to formulating thermosets with exceptional thermal and mechanical performance. The protocols and data provided in these application notes serve as a foundational guide for harnessing the potential of DGEBCF in creating next-generation materials for advanced applications. Careful control over synthesis, formulation, and curing is paramount to achieving the desired high-performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. "Analysis of the Mechanical Properties of DGEBF/4,4’-DDS Thermoset Syst" by Chase B. Thompson [aquila.usm.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. Molecular Level Understanding of Amine Structural Variations on Diaminodiphenyl Sulfone to Thermomechanical Characteristics in Bifunctional Epoxy Resin: Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. EP0180133A2 - Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. govinfo.gov [govinfo.gov]
- 14. ASTM -2022 "Standard Guide for Testing Epoxy Resins" | NBCHAO [en1.nbchao.com]
- 15. researchgate.net [researchgate.net]
- 16. store.astm.org [store.astm.org]
- 17. scilit.com [scilit.com]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. researchgate.net [researchgate.net]
- 20. One moment, please... [irjet.net]
- 21. researchgate.net [researchgate.net]
Preparation of polycarbonates from 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
An Application Note and Protocol for the Preparation and Characterization of High-Performance Polycarbonates from 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
Introduction
Polycarbonates are a class of thermoplastics known for their exceptional impact strength, transparency, and thermal stability. A specialized subset of these polymers, derived from fluorene-based monomers, has garnered significant attention due to their unique and highly desirable properties. The incorporation of the bulky, rigid fluorene cardo group into the polymer backbone imparts remarkable characteristics, including an elevated glass transition temperature (Tg), enhanced thermal stability, a high refractive index, and low birefringence. This application note provides a detailed protocol for the synthesis and characterization of polycarbonates from 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), a monomer that yields polymers with superior performance attributes suitable for advanced optical and electronic applications.
The fluorene moiety's cardo structure, where the C9 carbon of the fluorene ring is part of the polymer backbone, restricts segmental motion, leading to a significantly higher Tg compared to conventional polycarbonates like those based on bisphenol A. This high Tg makes these materials suitable for applications requiring dimensional stability at elevated temperatures. Furthermore, the presence of the fluorene group contributes to a high refractive index, a critical property for materials used in lenses, optical films, and other optical components. The synthesis of these high-performance polymers is typically achieved through interfacial polymerization, a method that allows for the formation of high molecular weight polymers under relatively mild conditions.
Materials and Reagents
-
4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
-
Triphosgene
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium chloride (BTEAC)
-
Methanol
-
Hydrochloric Acid (HCl)
-
Deionized Water
Synthesis Protocol: Interfacial Polymerization
Interfacial polymerization is a robust method for synthesizing polycarbonates from bisphenols and a phosgene source. This technique involves a two-phase system, typically an aqueous alkaline solution of the bisphenolate and an organic solution of the phosgene source. The polymerization occurs at the interface of the two immiscible liquids.
Step-by-Step Procedure
-
Monomer Solution Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to the bisphenol should be approximately 2.2:1 to ensure complete formation of the bisphenolate.
-
Catalyst Addition: To the aqueous solution, add a phase transfer catalyst such as benzyltriethylammonium chloride (BTEAC). The catalyst facilitates the transfer of the bisphenolate from the aqueous phase to the organic phase, where the polymerization occurs.
-
Phosgene Source Solution: In a separate beaker, dissolve triphosgene in dichloromethane (DCM). The molar ratio of the bisphenol to triphosgene should be carefully controlled to achieve the desired molecular weight.
-
Polymerization Reaction: Vigorously stir the aqueous bisphenolate solution while slowly adding the triphosgene solution dropwise over a period of 30-60 minutes. The reaction is typically carried out at room temperature. The reaction mixture will become viscous as the polymer forms.
-
Reaction Quenching and Polymer Isolation: After the addition of the triphosgene solution is complete, continue stirring for an additional 2-3 hours to ensure complete polymerization. The organic phase, containing the polymer, is then separated from the aqueous phase.
-
Purification: The polymer solution is washed sequentially with a dilute hydrochloric acid solution to neutralize any remaining base and then several times with deionized water until the aqueous phase is neutral.
-
Precipitation and Drying: The polycarbonate is precipitated by pouring the DCM solution into a large volume of a non-solvent, such as methanol, with vigorous stirring. The precipitated white, fibrous polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 80-100 °C overnight.
Characterization of the Polycarbonate
A comprehensive characterization of the synthesized polycarbonate is essential to confirm its structure, molecular weight, and thermal properties.
Structural Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups in the polymer. The spectrum of the fluorene-based polycarbonate will show a strong absorption band around 1770 cm⁻¹, corresponding to the C=O stretching of the carbonate linkage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to confirm the detailed chemical structure of the polymer. The spectra will show characteristic peaks corresponding to the protons and carbons of the fluorene moiety and the methyl-substituted phenyl rings.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. The analysis is typically performed using tetrahydrofuran (THF) or chloroform as the eluent and polystyrene standards for calibration.
Thermal Properties Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polycarbonate. The analysis measures the weight loss of the polymer as a function of temperature. The decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, is a key parameter. Fluorene-based polycarbonates are expected to exhibit high thermal stability, with Td values often exceeding 450 °C.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg is a critical property that defines the upper service temperature of the material. The high rigidity of the fluorene group leads to a significantly higher Tg compared to conventional polycarbonates.
Expected Results and Data Presentation
The successful synthesis of polycarbonate from 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) will yield a white, fibrous solid. The characterization data will confirm the structure and high-performance properties of the polymer.
Table 1: Typical Molecular Weight and Thermal Properties
| Property | Typical Value |
| Number-Average Molecular Weight (Mn) | 30,000 - 60,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 60,000 - 120,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | 220 - 260 °C |
| 5% Weight Loss Temperature (Td) | > 450 °C |
Visualizing the Synthesis and Structure
The following diagrams illustrate the chemical structures and the polymerization process.
Caption: Chemical structure of the monomer.
Caption: Workflow for interfacial polymerization.
Conclusion
This application note provides a comprehensive guide for the synthesis and characterization of high-performance polycarbonates from 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol). The described interfacial polymerization protocol is a reliable method for producing high molecular weight polymers with exceptional thermal stability and a high glass transition temperature. The detailed characterization techniques are crucial for verifying the structure and properties of the synthesized material. These fluorene-based polycarbonates are promising candidates for a variety of advanced applications where superior thermal and optical properties are required.
Robust Characterization of Biscresolfluorene and its Analogues Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
An Application Note for Drug Development and Environmental Analysis Professionals
Abstract
Biscresolfluorene (BCF) and its structural analogues belong to the broader class of bisphenols, compounds that are under intense scrutiny due to their potential as endocrine-disrupting chemicals (EDCs).[1][2] As industry seeks alternatives to Bisphenol A (BPA), it is imperative that robust, sensitive, and specific analytical methods are available for the characterization and quantification of these next-generation materials in complex matrices. This application note presents a comprehensive protocol for the analysis of BCF and its derivatives using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). We delve into the causality behind methodological choices, from sample preparation strategies designed to minimize matrix effects to the optimization of UPLC and MS parameters for achieving picogram-level sensitivity. This guide provides researchers, scientists, and drug development professionals with a validated, step-by-step workflow, ensuring high-quality, reproducible data for safety assessment, environmental monitoring, and quality control applications.
Introduction: The Analytical Challenge of Fluorene-Based Bisphenols
Biscresolfluorene (9,9-bis(4-hydroxy-3-methylphenyl)fluorene) is a fluorene-derived bisphenol used in the manufacturing of high-performance polymers, such as polycarbonates and epoxy resins, prized for their high thermal stability.[3][4] Unlike BPA, the fluorene moiety imparts significant rigidity and steric hindrance, altering the compound's physicochemical properties. From an analytical perspective, this presents a unique challenge. The molecule is highly hydrophobic and prone to non-specific binding, necessitating careful optimization of both the chromatographic separation and the sample preparation process.
The primary analytical tool for such compounds is mass spectrometry, typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[5][6] UPLC-MS/MS is particularly well-suited for this application, offering superior chromatographic resolution, which is critical for separating BCF from its isomers and related derivatives, and the high sensitivity and specificity of tandem mass spectrometry for unambiguous detection in complex sample matrices.[7][8]
Foundational Principles: Analyte Chemistry & Mass Spectrometry Behavior
Understanding the analyte's structure is paramount to developing a robust method. BCF possesses two phenolic hydroxyl groups, which are the key to its detection by mass spectrometry.
Ionization: In electrospray ionization (ESI), these acidic phenolic protons are readily abstracted in negative ion mode, forming a highly stable [M-H]⁻ ion. This process is significantly more efficient and produces a more intense signal for bisphenols compared to positive ion mode. Therefore, all MS work described herein is conducted in ESI negative mode.
Fragmentation: The structural characterization and quantification of BCF rely on its predictable fragmentation in the collision cell of the mass spectrometer (Collision-Induced Dissociation, CID).[9] A systematic study of bisphenol fragmentation pathways reveals common patterns that are invaluable for identification.[10] For BCF, the primary fragmentation involves the cleavage of the bond between the central fluorene structure and one of the hydroxyphenyl moieties.
A proposed fragmentation pathway for the [M-H]⁻ ion of Biscresolfluorene is illustrated below. This understanding allows for the selection of highly specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM) analysis, which is the gold standard for quantification in tandem mass spectrometry.
Caption: Key fragmentation pathway for Biscresolfluorene in negative ion mode.
Experimental Workflow: From Sample to Data
A successful analysis is built upon a systematic and validated workflow. The following diagram outlines the critical stages of the process, each of which is detailed in the subsequent protocols.
Caption: Overall experimental workflow for BCF analysis.
Protocol 1: Sample Preparation via Solid Phase Extraction (SPE)
Objective: To isolate BCF and its derivatives from a complex matrix (e.g., environmental water) and concentrate the analytes, thereby removing interferences and enhancing sensitivity. The choice of an Oasis HLB cartridge is based on its hydrophilic-lipophilic balanced polymeric sorbent, which provides excellent retention for a wide range of compounds, including bisphenols.[1]
Materials:
-
Oasis HLB SPE Cartridges (e.g., 60 mg, 3 cc)
-
SPE Vacuum Manifold
-
Methanol (MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Nitrogen Evaporation System
-
Sample Collection Bottles (Glass or Polypropylene)
Procedure:
-
Cartridge Conditioning:
-
Place the SPE cartridges onto the vacuum manifold.
-
Pass 5 mL of methanol through each cartridge under gravity or low vacuum (~2-3 inHg). This wets the sorbent.
-
Pass 5 mL of deionized water through each cartridge. Crucially, do not allow the sorbent bed to go dry at this stage. This ensures the sorbent remains activated for sample loading.
-
-
Sample Loading:
-
Collect 100 mL of the water sample. If necessary, filter the sample through a 0.45 µm PVDF filter to remove particulates.[7]
-
Add internal standards to the sample if required for absolute quantification.
-
Load the entire sample onto the conditioned SPE cartridge at a slow, controlled flow rate of approximately 2-3 mL/min. A slow flow rate is critical for ensuring efficient analyte retention on the sorbent.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water. This step removes polar, water-soluble interferences that were retained on the cartridge without eluting the target analytes.
-
Dry the cartridge thoroughly under high vacuum (10-15 inHg) for at least 20 minutes. Removing all residual water is essential for efficient elution with an organic solvent.
-
-
Elution:
-
Place collection vials inside the manifold.
-
Elute the retained analytes by passing 5 mL of methanol through the cartridge. Collect the eluate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 500 µL of the initial mobile phase (e.g., 50:50 Methanol:Water). This step ensures the sample solvent is compatible with the UPLC mobile phase, leading to good peak shape.[1][11]
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
-
Protocol 2: UPLC-MS/MS Analysis
Objective: To achieve chromatographic separation of BCF and its derivatives followed by sensitive and specific detection and quantification using tandem mass spectrometry. A reversed-phase C18 column is selected due to the non-polar nature of the analytes.[12]
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC I-Class)[13]
-
Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-XS)[13]
UPLC Method Parameters
| Parameter | Setting | Rationale |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | The 1.7 µm particle size provides high separation efficiency (narrow peaks), while the C18 chemistry is ideal for retaining hydrophobic molecules like BCF.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and ensures good chromatographic peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent suitable for eluting hydrophobic compounds from a C18 column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small injection volume is sufficient given the sensitivity of modern MS instruments and helps maintain sharp peaks. |
| Run Time | 8 minutes | Sufficient to elute the target analytes and wash the column. |
UPLC Gradient Program
| Time (min) | Flow (mL/min) | %A | %B | Curve |
| Initial | 0.4 | 50 | 50 | 6 |
| 1.00 | 0.4 | 50 | 50 | 6 |
| 5.00 | 0.4 | 5 | 95 | 6 |
| 6.00 | 0.4 | 5 | 95 | 6 |
| 6.10 | 0.4 | 50 | 50 | 6 |
| 8.00 | 0.4 | 50 | 50 | 6 |
Mass Spectrometry Parameters
The following parameters must be optimized for the specific instrument in use. The values provided are a typical starting point for BCF analysis.
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.5 kV |
| Desolvation Temp. | 450 °C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 150 L/Hr |
| Source Temp. | 150 °C |
| Collision Gas | Argon |
MRM Transitions for Biscresolfluorene
Note: The exact m/z values and collision energies should be determined empirically by infusing a standard solution of the analyte.
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Dwell (s) | Cone (V) | Collision (eV) | Use |
| Biscresolfluorene | 417.2 | 402.2 | 0.05 | 40 | 22 | Quantifier |
| Biscresolfluorene | 417.2 | 297.1 | 0.05 | 40 | 35 | Qualifier |
Data Analysis and Expected Performance
Upon analysis, the data is processed using appropriate software (e.g., MassLynx with TargetLynx). A calibration curve should be constructed using a series of standards prepared in a matrix blank to account for any matrix effects.[7]
Expected Performance Characteristics:
| Parameter | Expected Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/L |
| Limit of Quantification (LOQ) | 1.5 - 6.0 ng/L |
| Precision (%RSD) | < 15% |
| Recovery | 65 - 115% |
Performance data is indicative and based on typical results for bisphenol analysis in environmental water samples.[14][15]
Conclusion
This application note provides a detailed and robust UPLC-MS/MS method for the characterization and quantification of Biscresolfluorene and its derivatives. By explaining the rationale behind key steps in sample preparation and analysis, this guide equips researchers with the necessary tools to generate high-quality, reliable data. The combination of optimized Solid Phase Extraction and a rapid, sensitive UPLC-MS/MS analysis provides a powerful workflow for monitoring these emerging compounds in a variety of matrices, supporting critical research in environmental science, toxicology, and materials development.
References
- 1. oaepublish.com [oaepublish.com]
- 2. academic.oup.com [academic.oup.com]
- 3. api.creol.ucf.edu [api.creol.ucf.edu]
- 4. Liquid Crystalline Fluorene‐2,1,3‐Benzothiadiazole Oligomers with Amplified Spontaneous Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for the determination of mixtures of bisphenols and derivatives in human and environmental exposure sources and biological fluids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. library.dphen1.com [library.dphen1.com]
- 11. tandfonline.com [tandfonline.com]
- 12. f.oaes.cc [f.oaes.cc]
- 13. lcms.cz [lcms.cz]
- 14. A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential Clinical Application of Analysis of Bisphenols in Pericardial Fluid from Patients with Coronary Artery Disease with the Use of Liquid Chromatography Combined with Fluorescence Detection and Triple Quadrupole Mass Spectrometry | MDPI [mdpi.com]
The "Cardo" Advantage: Leveraging 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) for Advanced Optical Materials
Introduction: The Unique Stature of a Fluorene-Based Monomer
In the pursuit of high-performance optical materials, the monomer 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) stands out as a critical building block. Its distinction lies in the fluorene group, a bulky, three-dimensional structure referred to as a "cardo" structure. This unique architecture, where aromatic rings are oriented in different directions, imparts a combination of desirable properties to polymers derived from it. These include a high refractive index, excellent thermal stability, and low optical anisotropy, which minimizes birefringence.[1] This application note provides a detailed guide for researchers and scientists on the utilization of this fluorene derivative in the synthesis of advanced optical polymers such as polycarbonates and epoxy resins.
Core Competencies: Why Choose a Fluorene-Based Monomer?
The incorporation of the 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) moiety into a polymer backbone offers a strategic advantage for optical applications. The fluorene's cardo structure is pivotal in achieving:
-
High Refractive Index (RI): The abundance of aromatic rings within the fluorene structure contributes to a higher molar refraction, leading to polymers with an elevated refractive index.[1][2] This is a critical parameter for the miniaturization of optical components like lenses.
-
Exceptional Thermal Stability: The rigid, fused-ring system of the fluorene group enhances the thermal resistance of the resulting polymers. This allows for their use in applications where they may be exposed to high temperatures during processing or in their end-use environment.[2][3]
-
Low Birefringence: The non-coplanar arrangement of the aromatic rings in the cardo structure reduces optical anisotropy. This minimizes the difference in refractive index for light polarized in different directions, a crucial factor for applications requiring high image clarity, such as display films and lenses.[1]
-
Good Processability: Despite their rigidity, polymers derived from this monomer can exhibit good solubility in common organic solvents, facilitating processing techniques like spin coating for thin-film applications.[3]
Application Landscape: From Lenses to Waveguides
The versatile properties of polymers derived from 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) make them suitable for a wide array of optical applications:
-
High Refractive Index Lenses: The high RI allows for the production of thinner and lighter lenses for cameras, particularly in mobile devices.[1]
-
Optical Films: Low birefringence and high transparency are key for various liquid crystal display (LCD) components.[1]
-
Optical Adhesives and Waveguides: Fluorene-based epoxy resins are utilized in optical adhesives and for fabricating optical waveguides due to their high transparency and thermal stability.[4][5]
-
Photoresists and Interlayer Insulating Films: Their properties are also beneficial in semiconductor-related applications.[1]
Quantitative Data Summary
The following table summarizes the typical optical and thermal properties of polymers synthesized using fluorene-based monomers.
| Property | Typical Value Range | Significance in Optical Applications |
| Refractive Index (n) | 1.56 - 1.69 | Enables the design of thinner and more powerful optical components.[3] |
| Birefringence (Δn) | Approaching 0.0028 | Minimizes distortion and improves image quality in displays and lenses.[6] |
| Glass Transition Temperature (Tg) | 40°C - 275°C | A high Tg indicates good thermal stability for demanding applications.[3][7] |
| 5% Weight Loss Temperature (T5%) | 350°C - 440°C | Demonstrates excellent resistance to thermal degradation.[3][7] |
| Light Transmittance | > 88% | High transparency is essential for efficient light transmission in optical systems.[7] |
Experimental Protocols
Protocol 1: Synthesis of a High Refractive Index Polycarbonate via Melt Transesterification
This protocol details the synthesis of a polycarbonate incorporating the 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) monomer. Melt transesterification is a common industrial method for producing high-quality polycarbonates.
Materials:
-
4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) (also known as Biscresolfuorene)
-
Diphenyl Carbonate (DPC)
-
Catalyst (e.g., Tetraphenylphosphonium Phenolate)
-
High-purity nitrogen or argon
-
Suitable reaction vessel with mechanical stirring, a nitrogen/argon inlet, and a distillation outlet.
Workflow Diagram:
Caption: Workflow for Polycarbonate Synthesis.
Step-by-Step Methodology:
-
Reactor Charging: Charge the reaction vessel with a precise molar ratio of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) and diphenyl carbonate (DPC). A slight excess of DPC is often used. Add the catalyst at a concentration typically in the range of 1x10⁻⁴ to 1x10⁻⁵ moles per mole of the bisphenol.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen or argon to remove oxygen, which can cause side reactions and discoloration at high temperatures. Maintain a gentle flow of the inert gas.
-
Pre-polymerization: Heat the mixture with stirring. As the temperature increases (e.g., to 180-220°C), the monomers will melt and the transesterification reaction will begin, producing phenol as a byproduct.
-
Polycondensation: Gradually increase the temperature (e.g., to 220-280°C) while slowly applying a vacuum. This facilitates the removal of the phenol byproduct, driving the equilibrium towards polymer formation. The viscosity of the reaction mixture will increase as the molecular weight of the polycarbonate grows.
-
High Vacuum Stage: For the final stage of polymerization, increase the temperature further (e.g., >280°C) and apply a high vacuum. This step is crucial for achieving a high molecular weight polymer. The reaction is typically continued until the desired melt viscosity is reached.
-
Discharge and Pelletization: Once the desired molecular weight is achieved, the molten polymer is extruded from the reactor, cooled, and pelletized for further processing.
Self-Validation and Causality:
-
Molar Ratio Control: The precise control of the DPC to bisphenol molar ratio is critical. A slight excess of DPC can help to drive the reaction to completion and achieve a higher molecular weight.[7]
-
Catalyst Selection: The choice and concentration of the catalyst influence the reaction rate and the final properties of the polymer. Catalysts with high activity are necessary for efficient polymerization.[7]
-
Phenol Removal: The efficient removal of phenol is essential to shift the reaction equilibrium towards the formation of high molecular weight polycarbonate. A staged increase in temperature and vacuum is the standard method to control this process.
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent oxidative degradation of the polymer at high reaction temperatures, which would lead to discoloration and a reduction in molecular weight.
Protocol 2: Preparation of an Epoxy Resin Formulation for Optical Adhesives
This protocol outlines the formulation of a heat-curable epoxy resin system using a fluorene-based epoxy monomer derived from 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol).
Materials:
-
Fluorene-based epoxy resin (e.g., diglycidyl ether of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol))
-
Curing agent (e.g., an acid anhydride or an amine-based hardener)
-
Accelerator (optional, to modify curing kinetics)
-
High-precision balance
-
Mixing vessel
-
Vacuum oven or desiccator
Workflow Diagram:
Caption: Epoxy Resin Formulation and Curing.
Step-by-Step Methodology:
-
Component Preparation: If the fluorene epoxy resin is solid at room temperature, gently heat it until it becomes a processable liquid.
-
Weighing: Accurately weigh the fluorene epoxy resin, curing agent, and accelerator (if used) into a clean mixing vessel. The stoichiometry between the epoxy groups and the hardener is critical for achieving optimal properties.
-
Mixing: Thoroughly mix the components until a homogeneous mixture is obtained. For highly viscous systems, mechanical mixing may be necessary.
-
Degassing: Place the mixture in a vacuum oven or desiccator to remove any air bubbles that were incorporated during mixing. This step is crucial for achieving high optical clarity in the cured adhesive.
-
Application: Apply the formulated epoxy resin to the desired substrates.
-
Curing: Transfer the assembled parts to an oven and cure according to a specific time-temperature profile recommended for the chosen curing agent.
Self-Validation and Causality:
-
Stoichiometry: The molar ratio of the epoxy resin to the curing agent is a critical parameter that determines the cross-linking density and, consequently, the mechanical, thermal, and optical properties of the cured material.
-
Homogeneity: Incomplete mixing will result in a non-uniform cure, leading to localized areas with inferior properties and potentially compromising the performance of the adhesive bond.
-
Degassing: The removal of entrapped air is essential to prevent voids in the cured material, which would scatter light and reduce optical transparency.
-
Cure Schedule: The curing temperature and time directly impact the extent of the cross-linking reaction. An incomplete cure will result in a material with lower thermal stability and mechanical strength.
Conclusion
4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is a powerful monomer for the development of advanced optical materials. Its unique cardo structure provides a pathway to polymers with a desirable combination of high refractive index, excellent thermal stability, and low birefringence. The protocols provided herein offer a starting point for researchers to explore the potential of this versatile building block in creating next-generation optical components. The inherent properties of fluorene-based polymers ensure their continued importance in the fields of optics, electronics, and beyond.
References
- 1. Fluorene derivatives, optical plastic - Fine chemical materials | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 2. Epoxy (for heat curable resin) - Fine chemical materials | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014174924A1 - Photosensitive epoxy resin composition for optical waveguide, curable film for forming optical waveguide, optical waveguide and mixed flexible printed wiring board for optical/electrical transmission using same, and method for producing optical waveguide - Google Patents [patents.google.com]
- 5. OPTODYNE optical adhesive | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 6. Synthesis and Optical Properties of Polycarbonates Copolymerized with Bisphenol Fluorene Moiety [cjcu.jlu.edu.cn]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of Hydroxyl Groups in Biscresolfluorene
Introduction: The Unique Potential of Biscresolfluorene
Biscresolfluorene, formally known as 9,9-bis(4-hydroxy-3-methylphenyl)fluorene, is a molecule of significant interest in materials science and polymer chemistry. Its rigid, cardo-type fluorene backbone imparts exceptional thermal stability and solubility in common organic solvents, while the two phenolic hydroxyl groups offer reactive sites for a wide array of chemical modifications. This unique combination of properties makes biscresolfluorene a versatile building block for high-performance polymers, advanced materials, and specialized chemical intermediates.
The strategic functionalization of the hydroxyl groups is paramount to tailoring the properties of biscresolfluorene-based materials for specific applications. By converting the hydroxyl groups into ethers, esters, or other functional moieties, researchers can precisely control characteristics such as solubility, reactivity, thermal behavior, and optical properties. This guide provides a detailed overview of the key considerations and robust protocols for the efficient and selective functionalization of biscresolfluorene's hydroxyl groups.
Core Principles of Hydroxyl Group Functionalization
The reactivity of the phenolic hydroxyl groups in biscresolfluorene is governed by the nucleophilicity of the oxygen atom and the acidity of the proton. The electron-donating effect of the methyl group ortho to the hydroxyl group slightly increases the electron density on the oxygen, enhancing its nucleophilicity compared to unsubstituted phenol. However, the bulky fluorene backbone can introduce steric hindrance, which must be considered when selecting reagents and reaction conditions.
The two primary pathways for functionalizing the hydroxyl groups are etherification and esterification . The choice between these pathways depends on the desired properties of the final product. Ethers generally offer greater chemical and thermal stability, while esters can introduce a wider range of functionalities and are often more susceptible to hydrolysis.
Part 1: Etherification of Biscresolfluorene
Etherification of the hydroxyl groups in biscresolfluorene is a common strategy to enhance its solubility in non-polar solvents and to introduce specific functionalities. The Williamson ether synthesis is a widely employed and versatile method for this transformation.
Protocol 1: Williamson Ether Synthesis for Biscresolfluorene Dialkylation
This protocol details the synthesis of a dialkyl ether of biscresolfluorene using an alkyl halide as the electrophile.
Causality Behind Experimental Choices:
-
Base: A strong base, such as potassium carbonate (K2CO3), is used to deprotonate the weakly acidic phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions. The choice of a moderately strong base prevents unwanted side reactions.
-
Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (CH3CN), is selected to dissolve the reactants and facilitate the SN2 reaction mechanism. These solvents do not participate in hydrogen bonding, which could solvate and deactivate the nucleophile.
-
Phase Transfer Catalyst (Optional): In biphasic systems or with less reactive alkyl halides, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be used to shuttle the phenoxide ion from the solid or aqueous phase to the organic phase where the reaction occurs.
-
Temperature: The reaction is typically heated to increase the reaction rate. The optimal temperature will depend on the reactivity of the alkyl halide.
Experimental Workflow:
Caption: Workflow for the Williamson ether synthesis of biscresolfluorene.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve biscresolfluorene (1.0 eq) in the chosen solvent (e.g., DMF).
-
Base Addition: Add potassium carbonate (2.5-3.0 eq) to the solution. The excess base ensures complete deprotonation of both hydroxyl groups.
-
Alkyl Halide Addition: Add the alkyl halide (2.2-2.5 eq) dropwise to the stirred suspension. A slight excess of the alkylating agent drives the reaction to completion.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the desired dialkyl ether derivative.
Self-Validating System:
-
TLC Monitoring: The progress of the reaction can be easily followed by TLC, observing the disappearance of the biscresolfluorene spot and the appearance of a new, less polar product spot.
-
Spectroscopic Analysis: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. In the ¹H NMR spectrum, the disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the alkyl groups confirm the successful etherification. The FT-IR spectrum will show the disappearance of the broad O-H stretching band.
Part 2: Esterification of Biscresolfluorene
Esterification provides a route to introduce a wide variety of functional groups onto the biscresolfluorene core. Common methods include reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions.
Protocol 2: Steglich Esterification for Biscresolfluorene Diester Synthesis
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1] This method is particularly useful for sterically hindered phenols and sensitive substrates.[1][2]
Causality Behind Experimental Choices:
-
DCC: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
DMAP: DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the hydroxyl group of biscresolfluorene.[1]
-
Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without interfering with the reaction.
-
Temperature: The reaction is typically run at room temperature, although gentle cooling may be necessary at the beginning to control the initial exothermic reaction.
Experimental Workflow:
Caption: Workflow for the Steglich esterification of biscresolfluorene.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve biscresolfluorene (1.0 eq), the carboxylic acid (2.2-2.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.
-
DCC Addition: Cool the solution in an ice bath and add a solution of DCC (2.2-2.5 eq) in DCM dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Filtration: Once the reaction is complete, filter the reaction mixture to remove the DCU precipitate.
-
Workup: Transfer the filtrate to a separatory funnel and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the pure diester.
Self-Validating System:
-
Precipitate Formation: The formation of the insoluble DCU byproduct is a visual indicator that the reaction is proceeding.
-
Spectroscopic Analysis: Confirmation of the product structure is achieved through ¹H NMR, ¹³C NMR, and FT-IR. In the ¹H NMR, the phenolic -OH signal will disappear, and new signals corresponding to the ester moiety will be present. The FT-IR spectrum will show a characteristic strong carbonyl (C=O) stretching band for the ester group.
Data Presentation: Comparison of Functionalization Methods
| Parameter | Williamson Ether Synthesis | Steglich Esterification |
| Functional Group | Ether (-O-R) | Ester (-O-CO-R) |
| Key Reagents | Alkyl Halide, Base (e.g., K2CO3) | Carboxylic Acid, DCC, DMAP |
| Typical Solvents | DMF, Acetonitrile | DCM, THF |
| Reaction Temperature | 80-120 °C | Room Temperature |
| Byproducts | Halide Salt | Dicyclohexylurea (DCU) |
| Key Advantages | High stability of ether linkage | Mild reaction conditions, wide substrate scope |
| Key Considerations | Requires elevated temperatures | DCC is a known allergen, DCU can be difficult to remove completely |
Authoritative Grounding and Comprehensive References
The protocols and principles outlined in this guide are based on well-established organic chemistry transformations. For a deeper understanding of the mechanisms and broader applications of these reactions, the following resources are recommended:
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
Welcome to the dedicated technical support center for the purification of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important fluorene-based bisphenol. Our goal is to equip you with the knowledge to not only follow protocols but to understand the causality behind each step, enabling you to troubleshoot and optimize your purification processes effectively.
I. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), presented in a question-and-answer format.
Q1: My recrystallized product is still off-white/colored. What is causing this, and how can I obtain a pure white product?
A1: A persistent off-white or yellowish tint in your product after recrystallization is typically due to the presence of colored impurities. These can be residual starting materials, byproducts from the synthesis, or oxidation products.
-
Probable Cause 1: Incomplete removal of starting materials or byproducts. The synthesis of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) involves the condensation of 9-fluorenone with o-cresol. Incomplete reaction or side reactions can lead to colored impurities.
-
Solution 1: Activated Carbon Treatment. Before recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon (typically 1-5% by weight). The activated carbon will adsorb many colored impurities. Hot filter the solution to remove the carbon and then proceed with the recrystallization. Be aware that activated carbon can also adsorb some of your product, potentially lowering the yield.
-
Probable Cause 2: Oxidation. Phenolic compounds can be susceptible to oxidation, which can form colored byproducts.
-
Solution 2: Use of an antioxidant or inert atmosphere. During the purification process, especially when heating, consider blanketing the solution with an inert gas like nitrogen or argon to minimize oxidation. Adding a small amount of a reducing agent, such as sodium bisulfite, to the recrystallization solvent can also help prevent oxidation.
-
Probable Cause 3: Inappropriate recrystallization solvent. The chosen solvent may not be effectively precipitating your desired compound while leaving the colored impurities dissolved.
-
Solution 3: Solvent screen. Experiment with different recrystallization solvents or solvent systems. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold, while the impurities should remain soluble at all temperatures.
Q2: I am observing a broad melting point range for my purified product. What does this indicate and how can I improve it?
A2: A broad melting point range is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. The expected melting point for pure 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is around 218-219°C.
-
Probable Cause 1: Presence of isomeric impurities. The reaction between 9-fluorenone and o-cresol can potentially lead to the formation of ortho-para isomers, which have similar physical properties to the desired para-para isomer, making them difficult to separate by simple recrystallization.
-
Solution 1: Column Chromatography. If repeated recrystallizations do not narrow the melting point range, column chromatography is a more effective technique for separating isomers. A silica gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) can effectively separate the desired product from its isomers.
-
Probable Cause 2: Residual solvent. Even after drying, residual solvent can be trapped in the crystal lattice, leading to a depressed and broad melting point.
-
Solution 2: Thorough Drying. Ensure your product is thoroughly dried under vacuum, preferably at a slightly elevated temperature (e.g., 60-80°C) for several hours or overnight. Be cautious not to heat the compound too close to its melting point.
Q3: My yield after recrystallization is very low. How can I improve the recovery of my product?
A3: Low yield during recrystallization can be frustrating. Several factors can contribute to this issue.
-
Probable Cause 1: The compound is too soluble in the cold recrystallization solvent. If your product has significant solubility in the solvent even at low temperatures, you will lose a substantial amount of product in the mother liquor.
-
Solution 1: Optimize the solvent system. You can try a different solvent in which your compound is less soluble at cold temperatures. Alternatively, you can use a mixed solvent system. Dissolve your compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Heat the solution until it becomes clear again, and then allow it to cool slowly.
-
Probable Cause 2: Using too much solvent. Using an excessive amount of solvent to dissolve the crude product will result in a lower recovery upon cooling.
-
Solution 2: Use the minimum amount of hot solvent. Add the hot recrystallization solvent portion-wise to your crude product until it just dissolves. This will ensure the solution is saturated, maximizing the yield upon cooling.
-
Probable Cause 3: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
Solution 3: Slow cooling. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. Slow cooling promotes the formation of larger, purer crystals.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)?
A1: The most common impurities include:
-
Unreacted starting materials: 9-fluorenone and o-cresol.
-
Isomeric byproducts: Specifically, the ortho-para isomer where one o-cresol has reacted at the ortho position to the hydroxyl group.
-
Colored oxidation products: As with many phenols, exposure to air, especially at elevated temperatures, can lead to the formation of colored impurities.
-
Residual acid catalyst: If an acid catalyst was used in the synthesis, traces may remain in the crude product.
Q2: What is the best general-purpose recrystallization solvent for this compound?
A2: While the ideal solvent can depend on the specific impurity profile, a good starting point for recrystallization of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is a mixed solvent system of toluene and heptane or ethanol and water . Toluene or ethanol act as the "good" solvent to dissolve the compound, while heptane or water act as the "poor" solvent to induce crystallization.
Q3: How can I monitor the purity of my compound during the purification process?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of your purification. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate your compound from impurities. The disappearance of impurity spots and the presence of a single spot for your product indicate successful purification.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid) is a common setup for analyzing bisphenols.[1][2]
-
Melting Point: As mentioned earlier, a sharp melting point close to the literature value (218-219°C) is a good indicator of high purity.
Q4: Are there any specific safety precautions I should take when working with 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) and its purification solvents?
A4: Yes, always follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) and all solvents used for detailed safety information.
III. Experimental Protocols
Protocol 1: Recrystallization of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
This protocol is a general guideline and may need to be optimized based on the purity of your starting material.
Materials:
-
Crude 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
-
Toluene
-
Heptane
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) in an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to dissolve the crude product completely with stirring.
-
While the solution is still hot, slowly add heptane until the solution becomes slightly turbid.
-
Add a few more drops of hot toluene until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. You should observe the formation of crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold heptane.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography for High-Purity 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
This protocol is for obtaining very high purity material, especially for removing isomeric impurities.
Materials:
-
Crude or partially purified 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Fraction collector or test tubes
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel slurried in hexane.
-
Prepare the sample: Dissolve the crude product in a minimal amount of dichloromethane or a 1:1 mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load the column: Carefully add the dried sample-silica gel mixture to the top of the packed column.
-
Elute the column: Begin eluting the column with pure hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate, then 80:20, and so on.
-
Collect fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol).
IV. Data Presentation
Table 1: Recommended Solvent Systems for Purification and Analysis
| Technique | Solvent System | Purpose |
| Recrystallization | Toluene/Heptane | Primary purification to remove bulk impurities. |
| Recrystallization | Ethanol/Water | Alternative for primary purification. |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | High-purity separation, especially for isomers. |
| TLC/HPLC | Acetonitrile/Water (+0.1% Formic Acid) | Purity analysis and reaction monitoring.[1][2] |
V. Visualization of Workflow
Caption: A typical workflow for the purification of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol).
VI. References
-
Zgoła-Grześkowiak, A., Grześkowiak, T., & Jeszka-Skowron, M. (2022). Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples. International Journal of Molecular Sciences, 23(24), 15998. --INVALID-LINK--
-
Zgoła-Grześkowiak, A., & Grześkowiak, T. (2021). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. Molecules, 26(11), 3231. --INVALID-LINK--
References
Technical Support Center: High-Purity Biscresolfluorene Recrystallization
Welcome to the Technical Support Center for the purification of high-purity Biscresolfluorene (BHPF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of Biscresolfluorene. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide a self-validating system for your purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in crude Biscresolfluorene after synthesis?
A1: Crude Biscresolfluorene, synthesized typically from the condensation of fluorenone and phenol, can contain several impurities. The most common include unreacted starting materials, particularly fluorenone, which can impart a yellowish color to the product. Additionally, isomeric byproducts are frequently encountered, with the most notable being the ortho-, para-isomer, 9-(4-hydroxyphenyl)-9-(2-hydroxyphenyl)fluorene. Residual acidic catalysts and solvents from the reaction workup may also be present.[1][2]
Q2: How do I select an appropriate solvent for the recrystallization of Biscresolfluorene?
A2: The ideal recrystallization solvent for Biscresolfluorene should exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. This differential solubility is key to achieving a high recovery of pure crystals upon cooling.[1] For Biscresolfluorene, a polar protic compound, solvents with some polarity are generally effective. A two-step purification process has been described, which can be highly effective. The first step often employs acetonitrile, followed by a second recrystallization from a solvent system such as aliphatic alcohols (e.g., methanol, ethanol), a mixture of aromatic hydrocarbons and aliphatic alcohols (e.g., toluene/methanol), or a mixture of aromatic hydrocarbons and nitriles.[2]
Q3: What is the general procedure for recrystallizing Biscresolfluorene?
A3: A general procedure involves dissolving the crude Biscresolfluorene in a minimal amount of a suitable hot solvent to create a saturated solution. If insoluble impurities are present, a hot filtration step is recommended. The solution is then allowed to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling should be avoided as it can lead to the formation of smaller, less pure crystals.[3] Once crystallization is complete, the crystals are isolated by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried thoroughly.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of Biscresolfluorene.
Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
Cause: This phenomenon occurs when the solute is highly soluble in the hot solvent and, upon cooling, the solution becomes supersaturated before reaching the ideal temperature for crystal nucleation. The compound then separates as a liquid phase because it is essentially melting in the solvent.
Solutions:
-
Increase the Solvent Volume: Add more hot solvent to the oiled-out mixture to fully dissolve the oil, then allow it to cool again, perhaps more slowly.[3]
-
Modify the Solvent System: Introduce a co-solvent (an "anti-solvent") in which Biscresolfluorene is less soluble. This can be added dropwise to the hot solution until slight turbidity is observed, which is then cleared by adding a few drops of the primary solvent. This adjustment of the overall solvent polarity can promote proper crystal formation.
-
Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point to reduce the initial dissolution temperature.
-
Seed the Solution: Introduce a small, pure crystal of Biscresolfluorene to the cooled solution to induce nucleation.
Problem 2: Poor Recovery or Low Yield.
Cause: A low yield can result from several factors, including using an excessive amount of solvent, incomplete crystallization, or loss of product during transfers and filtration.
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize Cooling: Ensure the solution is cooled sufficiently to maximize crystal precipitation. An ice bath can be used after the solution has reached room temperature.
-
Check the Mother Liquor: After filtration, you can test the mother liquor for remaining product by evaporating a small sample. If a significant amount of residue remains, it may be possible to recover more product by concentrating the mother liquor and performing a second crystallization.[3]
-
Careful Handling: Minimize the number of transfers and ensure all equipment is rinsed with the mother liquor to collect any adhering crystals.
Problem 3: The Purified Crystals are Still Colored.
Cause: A persistent color, often yellow, can indicate the presence of co-crystallized impurities, such as residual fluorenone.[1]
Solutions:
-
Activated Carbon Treatment: Before the hot filtration step, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Use with caution as it can also adsorb the desired product, potentially reducing the yield.
-
Multiple Recrystallizations: A second recrystallization is often necessary to achieve high purity and remove stubborn impurities. A different solvent system for the second recrystallization may be beneficial.[2]
-
Pre-purification: For highly impure starting material, a preliminary purification step, such as a silica gel plug filtration, might be necessary to remove the bulk of the colored impurities before recrystallization.[4]
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of Biscresolfluorene
-
Dissolution: In a suitable Erlenmeyer flask, add the crude Biscresolfluorene and a magnetic stir bar. Add a small amount of the chosen solvent (e.g., acetonitrile).
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent until the Biscresolfluorene is completely dissolved at the boiling point of the solvent.
-
(Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization of Biscresolfluorene
-
Dissolution: Dissolve the crude Biscresolfluorene in a minimal amount of a hot "soluble" solvent (e.g., toluene).
-
Addition of Anti-Solvent: While the solution is still hot, add a "less soluble" solvent (e.g., methanol) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot "soluble" solvent until the cloudiness just disappears.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Data Presentation
Table 1: Solvent Selection Guide for Biscresolfluorene Recrystallization
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Acetonitrile | Polar aprotic | 82 | Good for a first purification step.[2] |
| Methanol | Polar protic | 65 | Can be used alone or in a mixed solvent system. |
| Ethanol | Polar protic | 78 | A common and effective recrystallization solvent. |
| Toluene/Methanol | Mixed | Variable | Aromatic hydrocarbon/alcohol mixture can be effective.[2] |
| Nitromethane | Polar aprotic | 101 | Effective for removing ortho-, para-isomers.[2] |
Visualization of Workflow
Below is a diagram illustrating the decision-making process for troubleshooting common recrystallization issues.
References
Navigating the Synthesis of Biscresolfluorene: A Technical Support Guide to Minimizing Byproducts
For researchers, scientists, and professionals in drug development, the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene, commonly known as Biscresolfluorene or BCPF, is a critical step in the development of advanced polymers and materials. While the condensation reaction between 9-fluorenone and phenol appears straightforward, achieving high purity and yield can be a significant challenge due to the formation of various byproducts. This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and minimize these impurities, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Biscresolfluorene synthesis?
A1: The primary byproducts encountered during the synthesis of Biscresolfluorene are the ortho,para'-isomer (9-(4-hydroxyphenyl)-9-(2-hydroxyphenyl)fluorene), and to a lesser extent, the ortho,ortho'-isomer.[1] Additionally, under certain conditions, sulfonated derivatives of Biscresolfluorene can form, particularly when using sulfuric acid as a catalyst at elevated temperatures. Other impurities may include unreacted 9-fluorenone and phenol, as well as oligomeric species.
Q2: My final product has a yellow or pinkish hue. What is the likely cause?
A2: A yellow discoloration in the final product is often attributed to the presence of unreacted 9-fluorenone, which is a yellow crystalline solid. A pink or reddish hue can be due to the formation of colored byproducts or oxidation of phenolic compounds. Inadequate purification is the primary reason for these color impurities.
Q3: Why is my reaction yield consistently low?
A3: Low yields can stem from several factors. Incomplete conversion of the starting materials is a common culprit, which can be addressed by optimizing the reaction time, temperature, and catalyst concentration. An inappropriate molar ratio of phenol to 9-fluorenone can also significantly impact the yield.[2][3] Furthermore, suboptimal workup and purification procedures can lead to product loss.
Q4: What is the role of a co-catalyst like 3-mercaptopropionic acid?
A4: In acid-catalyzed condensation reactions for producing bisphenols, a co-catalyst such as 3-mercaptopropionic acid is often used to enhance the reaction rate and improve the selectivity for the desired para,para'-isomer.[3] It is believed to facilitate the electrophilic aromatic substitution by activating the carbonyl group of 9-fluorenone.
Troubleshooting Guide
This section provides solutions to common problems encountered during Biscresolfluorene synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of ortho,para'-isomer | The reaction temperature may be too high, or the catalyst may not be selective enough. Phenol is an ortho,para-directing group, and higher temperatures can favor the formation of the thermodynamically less stable ortho-substituted product. | Optimize the reaction temperature, aiming for the lower end of the effective range (typically 40-70°C for sulfuric acid catalysis). Consider using a more selective catalyst system, such as a bifunctional ionic liquid, which has been shown to favor the formation of the para,para'-isomer.[4][5] |
| Presence of sulfonated byproducts | This is a clear indication of using a strong sulfuric acid catalyst at excessively high temperatures (above 100°C). The sulfonic acid group is introduced onto the aromatic rings of the phenol or the fluorene moiety. | Maintain a strict temperature control and avoid exceeding 70°C when using concentrated sulfuric acid as the catalyst. If higher temperatures are required for other reasons, consider alternative, non-sulfonating acid catalysts like heteropoly acids or Lewis acids.[3] |
| Incomplete reaction (residual 9-fluorenone) | Insufficient reaction time, low catalyst concentration, or inadequate mixing can lead to incomplete conversion of 9-fluorenone. | Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure efficient stirring to maintain a homogenous reaction mixture. The molar ratio of phenol to 9-fluorenone should also be optimized; a higher excess of phenol can drive the reaction to completion.[2] |
| Product discoloration (yellow/pink) | The presence of residual 9-fluorenone (yellow) or oxidation products (pink/brown). | Thorough purification is key. Multiple recrystallizations may be necessary. For removal of 9-fluorenone, a solvent system where Biscresolfluorene has lower solubility at room temperature is effective. To prevent oxidation, consider performing the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in product isolation/crystallization | The crude product may be too impure, or an inappropriate solvent is being used for precipitation or recrystallization. The presence of oligomeric byproducts can also inhibit crystallization. | After quenching the reaction, ensure the crude product is thoroughly washed to remove excess phenol and catalyst. For recrystallization, select a solvent or solvent mixture in which Biscresolfluorene has a significant solubility difference between hot and cold conditions. Toluene and mixtures of an alcohol (like isopropanol or methanol) with water are commonly used.[1] |
Byproduct Formation and Identification
Understanding the structure of byproducts is crucial for their effective removal.
Key Byproduct Structures:
-
9,9-bis(4-hydroxyphenyl)fluorene (Desired Product)
-
9-(4-hydroxyphenyl)-9-(2-hydroxyphenyl)fluorene (ortho,para'-isomer)
-
Sulfonated Biscresolfluorene Derivative (Example)
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is essential for monitoring the reaction progress and assessing the purity of the final product.[3][6][7]
-
Instrumentation: Agilent 1100 HPLC system or equivalent.[6]
-
Column: Supersil ODS2 C18 column (250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting point could be 50:50 acetonitrile:water, gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 257 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
Recrystallization for Purification
Recrystallization is a powerful technique for removing impurities and obtaining high-purity Biscresolfluorene.
-
Solvent Selection: Choose a solvent in which Biscresolfluorene is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Toluene is a common choice. A mixture of methanol and water can also be effective.[1]
-
Dissolution: Dissolve the crude Biscresolfluorene in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Data Presentation
The following table illustrates the effect of the molar ratio of phenol to 9-fluorenone on the purity and yield of Biscresolfluorene, as reported in a study using a heteropoly acid catalyst.[3]
| Molar Ratio (Phenol:Fluorenone) | Purity of BHPF (%) | Yield of BHPF (%) |
| 4:1 | 83.34 | 59.89 |
| 6:1 | 88.46 | 71.70 |
| 8:1 | 96.13 | 82.83 |
| 10:1 | 98.83 | 87.25 |
| 12:1 | 97.02 | 87.16 |
Data adapted from a study by Liu et al. (2023).[3]
Visualizing Reaction Pathways and Troubleshooting
Biscresolfluorene Synthesis and Byproduct Formation
Caption: Reaction scheme for Biscresolfluorene synthesis and major byproduct pathways.
Troubleshooting Workflow for Low Purity
Caption: A logical workflow for troubleshooting low purity in Biscresolfluorene synthesis.
References
- 1. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129 [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. nbinno.com [nbinno.com]
Troubleshooting poor solubility of Biscresolfluorene during polymerization
Welcome to the technical support center for advanced polymer synthesis. This guide is designed for researchers, scientists, and professionals encountering challenges with the solubility of 9,9-bis(4-hydroxy-3-methylphenyl)fluorene (Biscresolfluorene) during polymerization. Poor solubility can hinder the synthesis of high molecular weight polymers and affect the final material's properties. This document provides in-depth, experience-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Biscresolfluorene monomer is not fully dissolving in the reaction solvent even before starting the polymerization. What is the primary cause?
A1: This is a common initial hurdle often related to one of three factors: solvent choice, temperature, or monomer purity.
-
Solvent Selection: Biscresolfluorene, a "cardo" bisphenol, possesses a bulky, rigid fluorene group. This structure requires highly polar aprotic solvents to effectively solvate the molecule. The principle of "like dissolves like" is paramount.[1] Solvents with high boiling points are generally preferred as these polymerizations often require elevated temperatures.
-
Temperature: The dissolution of crystalline solids like Biscresolfluorene is an endothermic process.[5] Therefore, increasing the temperature will significantly enhance its solubility.[6] It is standard practice to gently heat the solvent and monomer mixture under an inert atmosphere (e.g., Nitrogen or Argon) to achieve complete dissolution before initiating the polymerization by adding other reactants.
-
Monomer Purity: Impurities can significantly lower the solubility of the monomer. Residual salts or by-products from the synthesis of Biscresolfluorene can act as anti-solvents or nucleation points. Ensure your monomer is of high purity, which can be verified by techniques like NMR, HPLC, or melting point analysis.
Q2: The reaction mixture was initially clear, but it turned cloudy and a precipitate formed as the polymerization progressed. Why is this happening?
A2: This phenomenon indicates that the growing polymer chain is precipitating out of the solution. As the monomer units link together, the resulting polymer's properties, including its solubility, change dramatically.
The primary cause is the increasing molecular weight and the inherent rigidity of the polymer backbone.[5] The fluorene units promote strong intermolecular π-π stacking interactions between polymer chains.[7] As the chains lengthen, these interactions become more pronounced, leading to aggregation and precipitation when they overcome the polymer-solvent interactions.
This is a classic challenge in the synthesis of rigid-rod polymers or polymers with bulky, planar structures. The final polymer is often less soluble than its constituent monomers.[1]
Detailed Troubleshooting Guide & Protocols
Q3: What systematic steps can I take to prevent the polymer from precipitating during the reaction?
A3: Preventing premature precipitation is key to achieving a high molecular weight polymer. This requires optimizing the reaction conditions to maintain the polymer in solution throughout the process.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and solve solubility issues during polymerization.
Caption: Troubleshooting workflow for Biscresolfluorene polymerization.
Detailed Actions:
-
Increase Temperature: Gradually increasing the reaction temperature can keep the growing polymer in solution.[6] However, be mindful of the solvent's boiling point and potential side reactions at excessively high temperatures.
-
Reduce Concentration: Polymerizations are often run at 10-25 wt% solids. If precipitation occurs, try reducing the monomer concentration. While this favors solubility, it can sometimes lead to lower molecular weight, so a balance must be struck.[8]
-
Use a Co-solvent: In polycondensation reactions that produce water (like poly(arylene ether) synthesis), adding a co-solvent like toluene can help. Toluene forms an azeotrope with water, facilitating its removal and preventing potential side reactions or solubility issues caused by its presence.
-
Ensure Anhydrous Conditions: Water can interfere with many polymerization reactions and affect the solubility of intermediates. Always use freshly dried, anhydrous solvents.
Q4: How can I modify the polymer structure itself to improve its solubility in common organic solvents?
A4: When optimizing reaction conditions is insufficient, modifying the polymer's molecular structure is a highly effective strategy. The goal is to disrupt the intermolecular packing that leads to poor solubility.[7]
-
Copolymerization: Introduce a more flexible or non-coplanar co-monomer into the polymer backbone. This breaks up the continuous rigid structure, hinders π-π stacking, and increases the entropy of the system, which collectively enhances solubility.[7] For example, in the synthesis of poly(arylene ether)s, using a certain percentage of a flexible bisphenol like Bisphenol A alongside Biscresolfluorene can yield a more soluble copolymer.
-
Side-Chain Engineering: Attaching bulky or long, flexible side chains to the fluorene unit is a powerful technique. These side chains act as "standoffs," sterically hindering the close approach of polymer backbones.[9] This strategy has been proven to significantly improve the solubility of fluorene-based polyimides and poly(arylene ether)s in less polar solvents like chloroform (CHCl₃) or tetrahydrofuran (THF).[9][10]
Caption: Mechanisms for improving polymer solubility.
Quantitative Data & Protocols
Table 1: Recommended Solvents for Biscresolfluorene Polymerization
| Solvent | Abbreviation | Boiling Point (°C) | Characteristics |
| N-Methyl-2-pyrrolidone | NMP | 202 | Excellent solvating power for poly(arylene ether)s and polyimides.[3][11] |
| N,N-Dimethylacetamide | DMAc | 165 | Good alternative to NMP, often used in polyamide and polyimide synthesis.[10] |
| Dimethyl Sulfoxide | DMSO | 189 | Highly polar; suitable for many polycondensations, but requires rigorous drying.[2][12] |
| Sulfolane | - | 285 | Very high boiling point, useful for high-temperature polymerizations. |
Protocol 1: General Procedure for Poly(arylene ether) Synthesis with Enhanced Solubility
This protocol is a general guideline for a nucleophilic aromatic substitution reaction to synthesize poly(arylene ether sulfone) from Biscresolfluorene and 4,4′-dichlorodiphenyl sulfone, focusing on maintaining solubility.
-
Monomer & Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >120°C overnight.
-
Dry Biscresolfluorene and any co-monomers under vacuum at 80-100°C for at least 12 hours.
-
Ensure 4,4′-dichlorodiphenyl sulfone is of high purity.
-
-
Reaction Setup:
-
Equip a flask with a mechanical stirrer, nitrogen inlet/outlet, and a Dean-Stark trap filled with a 1:1 mixture of NMP and toluene.
-
Charge the flask with Biscresolfluorene, an equimolar amount of 4,4′-dichlorodiphenyl sulfone, and an excess of finely ground anhydrous potassium carbonate (K₂CO₃) (approx. 1.1 to 1.5 moles per mole of bisphenol).
-
Add NMP to achieve a solids concentration of 15-20% (w/v), followed by toluene (approx. 50% of the NMP volume).
-
-
Polymerization:
-
Purge the system with dry nitrogen for 30 minutes.
-
Begin stirring and heat the mixture to ~140-150°C. Water produced from the phenoxide formation will be removed azeotropically with toluene.
-
After water removal ceases (approx. 2-4 hours), drain the toluene from the Dean-Stark trap.
-
Slowly raise the temperature to 180-195°C to initiate polymerization.
-
-
Monitoring & Termination:
-
Monitor the reaction by observing the increase in viscosity. A significant increase indicates the formation of a high molecular weight polymer.
-
Maintain the reaction at this temperature for 6-12 hours. If the solution becomes too viscous, a small amount of additional dry NMP can be added.
-
Cool the reaction to below 100°C, dilute with NMP, and filter to remove salts.
-
Precipitate the polymer by slowly pouring the filtered solution into a non-solvent like methanol or water with vigorous stirring.
-
-
Purification:
-
Wash the precipitated polymer thoroughly with hot water and methanol to remove residual solvent and salts.
-
Dry the final polymer under vacuum at 100-120°C until a constant weight is achieved.
-
References
- 1. kinampark.com [kinampark.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and properties of ternary polysulfone copolymer containing bisphenol fluorene [plaschina.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
Preventing discoloration of polymers derived from Biscresolfluorene
Welcome to the dedicated technical support guide for researchers and professionals working with polymers derived from 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), commonly known as Biscresolfluorene. This document is designed to provide in-depth, actionable insights into the common challenge of polymer discoloration. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose, prevent, and troubleshoot color stability issues in your experiments.
Section 1: Understanding the Root Causes of Discoloration
This section delves into the fundamental chemical mechanisms responsible for the unwanted yellowing or browning of Biscresolfluorene-derived polymers, such as fluorene-based polycarbonates and polyesters.
Q1: Why are my Biscresolfluorene-based polymers turning yellow?
The discoloration of polymers derived from Biscresolfluorene is primarily an oxidative process targeting the unique fluorene moiety. The carbon atom at the 9-position (C-9) of the fluorene group is particularly susceptible to oxidation.[1]
Primary Mechanism: Fluorenone Formation
The principal cause of yellowing is the oxidation of the C-9 position on the fluorene ring to form a fluorenone group (a ketone).[2][3] This transformation introduces a chromophore—a light-absorbing chemical group—into the polymer backbone. This new group absorbs light in the blue-violet region of the visible spectrum, causing the material to appear yellow.[4]
The degradation process is typically an auto-catalytic radical chain reaction initiated by several factors:
-
Thermal Stress: High temperatures during polymerization, extrusion, or annealing can generate free radicals, initiating the oxidation cascade.[5][6]
-
Photo-Oxidation: Exposure to ultraviolet (UV) radiation, particularly from sunlight, provides the energy to break chemical bonds and create radicals, leading to rapid surface yellowing.[4][7]
-
Atmospheric Oxygen: The presence of oxygen is a critical component for the radical chain reaction to propagate and form the fluorenone defect.[3]
Q2: What role do impurities in the Biscresolfluorene monomer play in discoloration?
Monomer purity is a critical, yet often overlooked, factor. Impurities within the Biscresolfluorene monomer can act as catalysts or initiation sites for degradation.
-
Residual Catalysts: Trace amounts of catalysts from the monomer synthesis process can promote thermo-oxidative degradation during polymerization.
-
Metal Ions: Metallic impurities can accelerate decomposition reactions.
-
Oxidized Species: The monomer itself may contain small quantities of already-oxidized fluorenone species, which are then built directly into the polymer chain, causing discoloration from the outset.
An impure monomer provides a "head start" for the degradation process, making the resulting polymer significantly more susceptible to discoloration even under mild processing conditions.[8]
Section 2: Proactive Prevention & Mitigation Strategies
Preventing discoloration is far more effective than attempting to reverse it. This section outlines a multi-faceted approach focusing on monomer purification, process optimization, and the strategic use of additives.
Q3: How can I purify my Biscresolfluorene monomer to minimize color issues?
A high-purity monomer is the foundation of a color-stable polymer. Recrystallization is a highly effective method for removing impurities.
Experimental Protocol: Recrystallization of Biscresolfluorene
-
Solvent Selection: Choose a solvent system in which Biscresolfluorene is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common choice is a toluene/acetone mixture or aqueous ethanol.
-
Dissolution: In a fume hood, gently heat the selected solvent in an Erlenmeyer flask equipped with a reflux condenser. Add the crude Biscresolfluorene monomer to the hot solvent with stirring until it is fully dissolved. Aim for a saturated or near-saturated solution to maximize yield.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot gravity filtration using fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can slow the cooling rate, promoting the formation of larger, purer crystals. For maximum yield, the flask can subsequently be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Purity Verification: Before use, verify the purity of the recrystallized monomer using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), or Differential Scanning Calorimetry (DSC) to confirm the absence of impurities and a sharp melting point.[9]
Q4: What are the optimal processing conditions to prevent thermal degradation?
Controlling the processing environment is crucial for preventing the onset of thermal degradation.[10] Key parameters to monitor during extrusion or injection molding include temperature, feed rate, and screw speed.[11][12]
Key Principles for Thermal Stability:
-
Inert Atmosphere: Conduct all high-temperature steps (polymerization, annealing, melt processing) under an inert atmosphere, such as nitrogen or argon, to minimize oxygen exposure.[2]
-
Temperature Control: Use the lowest possible processing temperature that still allows for adequate melt flow and homogeneity. Excessive heat accelerates degradation.[13]
-
Residence Time: Minimize the time the polymer spends at high temperatures to reduce the extent of potential thermal damage.
Table 1: Impact of Processing Parameters on Polycarbonate Color Variation
| Parameter | Trend | Rationale & Causality |
|---|---|---|
| Temperature | Increasing temperature generally decreases color difference (dE*) to an optimal point, after which degradation increases. | Initially, higher temps improve pigment dispersion and melt homogeneity. However, excessive heat initiates thermal degradation, causing yellowing.[13][14] |
| Feed Rate | Increasing feed rate tends to decrease color difference (dE*). | A higher feed rate can reduce the residence time of the material in the extruder, limiting its exposure to high heat and shear.[14] |
| Screw Speed | Moderate screw speed is often optimal. | Low speed may not provide sufficient mixing, while excessively high speed can increase shear heating and cause polymer chain scission.[13] |
Data synthesized from studies on general polycarbonate processing, applicable to Biscresolfluorene-based systems.[13][14]
Q5: Which additives are most effective for preventing discoloration?
Incorporating stabilizers is a highly effective strategy for protecting the polymer throughout its lifecycle. A combination of additives often provides synergistic protection.[7][15]
-
Antioxidants: These are the first line of defense against oxidative degradation.
-
Phenolic Antioxidants: Act as radical scavengers, terminating the degradation chain reaction. However, some phenolic antioxidants can themselves form colored quinone byproducts, so selection is critical.[16][17]
-
Phosphite/Phosphonite Stabilizers: Function as secondary antioxidants, decomposing hydroperoxides into non-radical, stable products. They are crucial for providing stability during high-temperature processing.[16][18]
-
-
UV Stabilizers: Essential for applications involving exposure to sunlight.
-
UV Absorbers (UVAs): Molecules like benzotriazoles absorb harmful UV radiation and dissipate it as harmless heat.[18][19]
-
Hindered Amine Light Stabilizers (HALS): Do not absorb UV radiation but act as potent radical scavengers, trapping any radicals formed by UV exposure. They are particularly effective for surface protection.[6][18]
-
Table 2: Comparison of Stabilizer Classes for Biscresolfluorene Polymers
| Stabilizer Type | Primary Function | Mechanism | Best For |
|---|---|---|---|
| Phenolic Antioxidants | Radical Scavenging | Donates a hydrogen atom to terminate radical chains. | Long-term thermal stability. |
| Phosphite Stabilizers | Hydroperoxide Decomposition | Reduces polymer hydroperoxides to stable alcohols. | High-temperature processing stability.[18] |
| UV Absorbers (UVA) | UV Radiation Shielding | Absorbs UV energy and dissipates it as heat. | Preventing UV-induced degradation.[15][20] |
| HALS | Radical Scavenging | Traps free radicals generated by photo-oxidation. | Long-term UV stability and surface protection.[19] |
Section 3: Troubleshooting & Analysis Workflow
When discoloration has already occurred, a systematic approach is needed to identify the cause and adjust the process.
Q6: My polymer is already yellow. What can I do?
Unfortunately, reversing discoloration is generally not feasible as it involves permanent chemical changes to the polymer backbone. The focus should be on identifying the cause to prevent it in future batches.
Troubleshooting Steps:
-
Isolate the Variable: Review the history of the discolored batch. Was there a new lot of monomer? Were processing temperatures higher than usual? Was the sample exposed to UV light?
-
Analyze the Polymer: Use analytical techniques (see Q7) to confirm the nature of the degradation. The presence of a carbonyl peak around 1715 cm⁻¹ in an FTIR spectrum is a strong indicator of fluorenone formation.[5]
-
Review Prevention Strategies: Based on the likely cause, implement the appropriate preventative measures from Section 2 (e.g., monomer purification, adding a UV stabilizer, processing under nitrogen).
Q7: How can I quantitatively measure the discoloration of my polymer samples?
Visual assessment is subjective. Quantitative color measurement is essential for reliable data in research and quality control.[21][22]
Primary Technique: Colorimetry
Spectrophotometers or colorimeters are used to measure the color of a sample in a standardized color space, most commonly CIE Lab*.[23]
-
L* : Lightness (0 = black, 100 = white)
-
a : Red-Green axis (+a = red, -a* = green)
-
b : Yellow-Blue axis (+b = yellow, -b* = blue)
Protocol: Measuring Yellowness Index (YI)
-
Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using certified white and black standards.[21]
-
Sample Preparation: Ensure samples are of a uniform thickness, are clean, and have a consistent surface finish. For transparent samples, measurements are taken in transmittance mode; for opaque samples, reflectance mode is used.
-
Measurement: Place the sample in the instrument and take the reading. The instrument's software will calculate the L, a, and b* values.
-
Calculate Yellowness Index (YI): YI is a single number value calculated from the CIE tristimulus values (X, Y, Z), which are derived from the spectral data. A higher YI value indicates greater yellowness. Most instrument software can calculate this automatically according to standards like ASTM E313.
-
Compare Samples: Compare the YI of your experimental sample against a control or an unaged reference sample to quantify the degree of discoloration.
Complementary Techniques:
-
UV-Vis Spectroscopy: Can detect the formation of new chromophores by identifying new absorption peaks.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies changes in chemical functional groups, such as the appearance of a carbonyl (C=O) stretch indicative of fluorenone formation.[24]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. madisongroup.com [madisongroup.com]
- 5. mdpi.com [mdpi.com]
- 6. Polycarbonate Yellowing: Causes, Prevention & Solutions [salesplastics.com]
- 7. xufengminerals.com [xufengminerals.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. measurlabs.com [measurlabs.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] EFFECTS OF PROCESSING PARAMETERS ON COLOUR VARIATION AND PIGMENT DISPERSION DURING THE COMPOUNDING IN POLYCARBONATE GRADES | Semantic Scholar [semanticscholar.org]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Minimize Yellowing in Polycarbonate? [eureka.patsnap.com]
- 16. 4spe.org [4spe.org]
- 17. researchgate.net [researchgate.net]
- 18. additivesforpolymer.com [additivesforpolymer.com]
- 19. everwinmaterials.com [everwinmaterials.com]
- 20. clearlyplastic.com [clearlyplastic.com]
- 21. Polymer Color Intelligence: Effect of Materials, Instruments, and Measurement Techniques – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Color Analysis for Plastic & Polymer Additives in Production | HunterLab [hunterlab.com]
- 24. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
Technical Support Center: Optimizing Catalyst Concentration for Fluorene Bisphenol Synthesis
Welcome to the technical support guide for the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), a critical monomer for high-performance polymers.[1][2][3] This document provides in-depth, field-proven insights into one of the most crucial parameters of this process: catalyst concentration. The condensation of 9-fluorenone with phenol is an acid-catalyzed reaction where precise control is paramount for achieving high yield and purity.[4][5] This guide is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring your experiments are both successful and reproducible.
Troubleshooting Guide: Catalyst-Related Issues
This section addresses specific problems you might encounter during the synthesis, with probable causes linked to catalyst concentration and actionable solutions.
Problem 1: Low Conversion of 9-Fluorenone (<90%)
Question: My reaction has run for the specified time, but analysis shows a significant amount of unreacted 9-fluorenone. What's the likely cause?
Answer:
Low conversion is most commonly a result of insufficient catalyst activity, which can stem from several factors, with the primary suspect being suboptimal catalyst concentration.
Probable Cause & Scientific Rationale: The reaction proceeds via an acid-catalyzed electrophilic aromatic substitution mechanism. The acid catalyst protonates the carbonyl oxygen of 9-fluorenone, increasing its electrophilicity and making it susceptible to attack by the electron-rich phenol ring. If the catalyst concentration is too low, the rate of this initial activation step is slow, leading to an overall sluggish reaction and incomplete conversion within the allotted time.
Step-by-Step Solution:
-
Verify Existing Concentration: Double-check your calculations for the current catalyst loading. Ensure it aligns with established protocols for your chosen catalyst system (e.g., inorganic acids, solid acids, ionic liquids).[4][5]
-
Incremental Increase: Increase the catalyst concentration systematically. A common approach is to raise the loading in increments of 25-50% of the original amount. For example, if you started with 10 mol% of an ionic liquid catalyst, perform subsequent experiments at 12.5 mol% and 15 mol%.[6][7]
-
Monitor Conversion & Selectivity: At each new concentration, monitor both the conversion of 9-fluorenone and the selectivity for the desired p,p'-BHPF isomer. As shown in studies with bifunctional ionic liquids, increasing catalyst loading from 5 mol% to 15 mol% can dramatically boost conversion from ~80% to 100%.[6][7]
-
Confirm Co-Catalyst Presence: Many BHPF syntheses require a thiol-containing co-catalyst, such as 3-mercaptopropionic acid, to achieve high reaction rates.[6][8] These co-catalysts work synergistically with the primary acid catalyst.[4][7] Ensure the co-catalyst is present at the correct concentration.
Problem 2: High Levels of Impurities and Poor Selectivity
Question: I'm achieving high conversion of my starting material, but the final product is contaminated with significant byproducts, resulting in low purity. How can catalyst concentration cause this?
Answer:
While sufficient catalyst is needed to drive the reaction, an excessive concentration can be detrimental, accelerating the formation of unwanted side products and isomers.
Probable Cause & Scientific Rationale: High acid catalyst concentration can promote side reactions, such as the formation of o,p'-BHPF isomers, trisphenols (where a third phenol molecule reacts), or other oligomeric impurities.[5][7] The catalyst can accelerate not only the desired reaction but also these secondary, undesired pathways. One study demonstrated that while increasing an ionic liquid catalyst from 15 mol% to 25 mol% kept conversion at 100%, the selectivity for the target product dropped from 92.0% to 88.7% due to the promotion of side reactions.[7]
Step-by-Step Solution:
-
Establish the "Sweet Spot": The goal is to find the minimum catalyst concentration that provides maximum conversion in a reasonable timeframe without significantly compromising selectivity. This is your optimal catalyst loading.
-
Systematic Reduction: If you are experiencing high impurity levels, reduce the catalyst concentration in a stepwise manner. For instance, if 15 wt% of a cation-exchange resin gives high conversion but low purity, test reactions at 12.5 wt% and 10 wt%.[1][2]
-
Analyze Product Purity: Use a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the purity of your crude product and identify the specific impurities at each catalyst concentration.[8]
-
Consider Reaction Temperature: High catalyst loading combined with high temperatures can exacerbate byproduct formation.[6] It may be beneficial to slightly lower the reaction temperature when using a higher catalyst concentration to regain selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for fluorene bisphenol synthesis?
A1: A variety of acidic catalysts are employed. These include traditional inorganic acids (e.g., sulfuric acid, hydrogen chloride), solid acid catalysts like cation-exchange resins and heteropoly acids, and more modern systems such as acidic ionic liquids.[1][2][4][6][8] Bifunctional ionic liquids containing both sulfonic acid (–SO₃H) and sulfhydryl (–SH) groups have shown particular promise, achieving high conversion and selectivity by acting as both catalyst and co-catalyst in a single molecule.[4][9][10]
Q2: What is a typical starting concentration for a catalyst?
A2: The ideal starting concentration is highly dependent on the catalyst type. Based on literature:
-
Cation-Exchange Resins: A dosage of 15% by mass relative to the total reactants has been reported as optimal.[1][2]
-
Bifunctional Ionic Liquids: Concentrations in the range of 10-15 mol% relative to 9-fluorenone are often effective.[4][7]
-
Heteropoly Acids: Dosages can be around 10% by weight of the 9-fluorenone reactant (e.g., 0.4g of catalyst for 4g of fluorenone).[8]
It is always recommended to start with a literature-reported value and optimize from there for your specific experimental setup.
Q3: How does catalyst concentration relate to reaction time and temperature?
A3: These three parameters are interconnected.
-
Higher Catalyst Concentration generally leads to a faster reaction rate , potentially shortening the required reaction time.
-
Higher Reaction Temperature also increases the reaction rate. However, a combination of high temperature and high catalyst concentration can severely decrease selectivity.[6] Optimization often involves finding a balance. For example, an optimal condition might be a moderate catalyst concentration (e.g., 15 mol%) at a specific temperature (e.g., 110°C) for a defined time (e.g., 4 hours) to achieve >99% conversion with high selectivity.[6][7]
Q4: Can the catalyst be recovered and reused?
A4: This is a major advantage of solid acid catalysts. Heterogeneous catalysts like cation-exchange resins, heteropoly acids, and supported ionic liquids can be recovered by simple filtration from the reaction mixture, washed, dried, and reused, which is beneficial for both cost and environmental reasons.[1][2][8]
Data Summary: Effect of Catalyst Concentration on Reaction Outcome
The following table summarizes representative data from literature, illustrating the impact of catalyst concentration on key reaction metrics.
| Catalyst System | Catalyst Concentration | 9-Fluorenone Conversion (%) | Product Selectivity / Purity (%) | Source |
| Bifunctional Ionic Liquid | 5 mol% | 80.6% | 90.7% | [6][7] |
| Bifunctional Ionic Liquid | 15 mol% | 100% | 92.0% | [6][7] |
| Bifunctional Ionic Liquid | 25 mol% | 100% | 88.7% | [7] |
| Heteropoly Acid | 0.3 g (for 4g fluorenone) | Not specified | 87.64% Purity | [8] |
| Heteropoly Acid | 0.4 g (for 4g fluorenone) | Not specified | 98.83% Purity | [8] |
| Heteropoly Acid | 0.5 g (for 4g fluorenone) | Not specified | 98.81% Purity | [8] |
| Cation-Exchange Resin | 15 wt% of reactants | Not specified | 99.1% Purity (Yield: 81.3%) | [1][2] |
Values in bold indicate the optimized concentration reported in the respective study.
Experimental Workflow for Catalyst Optimization
The following diagram outlines a logical workflow for systematically optimizing catalyst concentration for the synthesis of fluorene bisphenol.
Caption: Workflow for optimizing catalyst concentration.
References
- 1. emerald.com [emerald.com]
- 2. emerald.com [emerald.com]
- 3. Fluorene-based Monomer (bisphenol,bisalcohol,bisamine) - Fine chemical materials | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05967J [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Mastering Molecular Weight Control in Biscresolfluorene-Based Polymer Synthesis
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with the polymerization of biscresolfluorene (9,9-bis(4-hydroxyphenyl)fluorene). This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to empower you to precisely control the molecular weight of your polymers, a critical factor influencing their final properties and performance.
Introduction: The Central Role of Molecular Weight
In the synthesis of polymers from biscresolfluorene, achieving the desired molecular weight (MW) is paramount. The MW dictates a polymer's mechanical strength, thermal stability, solubility, and processability. Whether you are developing advanced materials or novel drug delivery systems, precise control over polymer chain length is a non-negotiable aspect of successful and reproducible research.
This guide moves beyond simple procedural lists to explain the underlying principles of molecular weight control, enabling you to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for polymerizing biscresolfluorene?
A1: The most common method for polymerizing biscresolfluorene is through nucleophilic aromatic substitution (SNAr) to form poly(arylene ether)s. This typically involves the reaction of the bisphenolic biscresolfluorene with an activated dihalide monomer (e.g., 4,4'-difluorobenzophenone) in the presence of a weak base like potassium carbonate (K₂CO₃) in a high-boiling aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).
Q2: Why is achieving a high molecular weight important for my biscresolfluorene-based polymer?
A2: High molecular weight is generally associated with enhanced mechanical properties, such as toughness and tensile strength, as well as increased thermal stability. For applications requiring robust films or fibers, a sufficiently high molecular weight is essential.
Q3: Can I intentionally synthesize a low or medium molecular weight polymer?
A3: Absolutely. For certain applications, such as oligomers for block copolymers or specific drug delivery formulations, a lower molecular weight may be desirable. This can be achieved by deliberately creating a stoichiometric imbalance between the monomers or by introducing a monofunctional chain-stopper.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Consistently Obtaining Low Molecular Weight Polymer
Low molecular weight is a frequent challenge in polycondensation reactions. The following troubleshooting guide will help you identify and address the root cause.
Troubleshooting Workflow for Low Molecular Weight Polymer
Caption: A systematic approach to troubleshooting low molecular weight in biscresolfluorene polymerization.
1.1 Monomer Purity:
-
Causality: Impurities in either the biscresolfluorene or the dihalide monomer can act as chain terminators, preventing the formation of long polymer chains. Even small amounts of monofunctional impurities can drastically reduce the final molecular weight.[1][2]
-
Solution:
-
Verification: Always verify the purity of your monomers using techniques like NMR, HPLC, or melting point analysis.
-
Purification: If purity is below 99.5%, recrystallization of both monomers is highly recommended. For instance, biscresolfluorene can be recrystallized from a suitable solvent like toluene or ethanol.
-
1.2 Stoichiometric Imbalance:
-
Causality: Polycondensation reactions are highly sensitive to the molar ratio of the reacting monomers. An excess of one monomer will lead to chain ends of that monomer, preventing further polymerization and limiting the molecular weight.
-
Solution:
-
Precise Measurement: Use a high-precision analytical balance to weigh your monomers.
-
Correction for Purity: Adjust the weights of your monomers based on their purity to ensure a true 1:1 molar ratio.
-
Controlled Imbalance (for MW control): To intentionally target a specific molecular weight, a slight stoichiometric imbalance can be introduced. The Carothers equation can be used to predict the resulting degree of polymerization.
-
1.3 Incomplete Reaction or Insufficient Reaction Time:
-
Causality: Polycondensation reactions, especially those aiming for high molecular weight, require sufficient time to proceed to high conversion (>99%).
-
Solution:
-
Extended Reaction Time: Increase the reaction time, monitoring the viscosity of the reaction mixture. A significant increase in viscosity is indicative of polymer formation.
-
Temperature Optimization: Ensure the reaction temperature is optimal for the specific solvent and monomers used. For NMP, temperatures are often in the range of 160-190°C.
-
1.4 Inefficient Water Removal:
-
Causality: In the formation of poly(arylene ether)s, water is a byproduct of the reaction between the phenoxide and the activated halide. The presence of water can hydrolyze the activated halide and shift the reaction equilibrium, hindering the formation of high molecular weight polymer.
-
Solution:
-
Azeotropic Distillation: Use a Dean-Stark trap with a solvent like toluene to azeotropically remove water before increasing the temperature for polymerization.
-
Anhydrous Reagents and Glassware: Ensure all reagents are anhydrous and glassware is thoroughly dried before use.
-
Problem 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
A high PDI indicates a wide range of polymer chain lengths, which can be undesirable for applications requiring uniform material properties.
-
Causality:
-
Side Reactions: Unwanted side reactions can lead to chain branching or termination, broadening the molecular weight distribution.
-
Poor Temperature Control: Fluctuations in reaction temperature can cause variations in the rate of polymerization.
-
Inefficient Mixing: Inadequate stirring can create localized "hot spots" or areas of non-stoichiometric monomer ratios.
-
-
Solution:
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.
-
Precise Temperature Control: Use an oil bath or a heating mantle with a PID controller to maintain a stable reaction temperature.
-
Mechanical Stirring: Employ a mechanical stirrer to ensure efficient mixing, especially as the viscosity of the reaction mixture increases.
-
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Poly(arylene ether) from Biscresolfluorene and 4,4'-Difluorobenzophenone
This protocol outlines a standard procedure for synthesizing a high molecular weight poly(arylene ether) and highlights critical steps for molecular weight control.
Materials:
-
9,9-bis(4-hydroxyphenyl)fluorene (Biscresolfluorene, BPF) - high purity (>99.5%)
-
4,4'-Difluorobenzophenone (DFBP) - high purity (>99.5%)
-
Potassium Carbonate (K₂CO₃) - anhydrous, finely ground
-
N-Methyl-2-pyrrolidone (NMP) - anhydrous
-
Toluene - anhydrous
Procedure:
-
Monomer Stoichiometry: Accurately weigh equimolar amounts of BPF and DFBP.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add BPF, DFBP, and an excess of K₂CO₃ (e.g., 1.5-2.0 equivalents per mole of BPF).
-
Solvent Addition: Add NMP and toluene to the flask. The amount of NMP should be sufficient to achieve a solids concentration of 15-25% (w/v) at the polymerization temperature. Toluene should be about 10-20% of the NMP volume.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring. Toluene will begin to reflux, and the toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 180-190°C to initiate polymerization.
-
Monitoring: The reaction progress can be monitored by the increase in viscosity. For high molecular weight polymer, the reaction mixture may become very viscous and climb the stirrer shaft.
-
Reaction Time: Continue the polymerization for 6-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with additional NMP if necessary.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent like methanol or water with vigorous stirring.
-
Filter the precipitated polymer, wash it thoroughly with water and methanol to remove salts and residual solvent.
-
Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Workflow for Poly(arylene ether) Synthesis
References
Side reaction pathways in the synthesis of 9,9-bis(4-hydroxy-3-methylphenyl)fluorene
Technical Support Center: Synthesis of 9,9-bis(4-hydroxy-3-methylphenyl)fluorene
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 9,9-bis(4-hydroxy-3-methylphenyl)fluorene. This guide is designed for researchers, chemists, and drug development professionals who are working with this important cardo bisphenol monomer. The synthesis, a classic acid-catalyzed condensation, appears straightforward but is often accompanied by side reactions that can impact yield, purity, and final product performance.
This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the foundational knowledge to not only identify and solve common experimental issues but also to understand their chemical origins, enabling you to proactively optimize your reaction conditions.
Part 1: The Core Reaction Pathway
The synthesis of 9,9-bis(4-hydroxy-3-methylphenyl)fluorene is achieved through the condensation of 9-fluorenone with two equivalents of 2-methylphenol (o-cresol) under acidic conditions.[1] This reaction is a specific example of a Friedel-Crafts alkylation, where the protonated ketone acts as the electrophile that attacks the electron-rich aromatic rings of the cresol.
Caption: The desired acid-catalyzed condensation reaction.
Part 2: Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis in a practical, question-and-answer format.
Question 1: My yield is significantly lower than expected. What are the likely causes?
Low yield is a frequent issue stemming from several potential sources. Systematically investigating these possibilities is key to improving your outcome.
-
Potential Cause A: Incomplete Reaction The reaction may not have reached completion. The condensation requires precise control over temperature and reaction time to maximize conversion while minimizing byproduct formation.[2] Phenol-ketone condensations can be sluggish at lower temperatures.
-
Solution: Ensure your reaction temperature is optimal (typically between 70-110°C, depending on the catalyst) and monitor the reaction's progress via TLC or HPLC until the 9-fluorenone starting material is consumed.[1]
-
-
Potential Cause B: Catalyst Deactivation The phenolic hydroxyl group is a Lewis base and can coordinate with Lewis acid catalysts (like AlCl₃ or ZnCl₂).[3][4] This coordination deactivates the catalyst, effectively reducing its concentration and stalling the reaction.
-
Potential Cause C: Formation of Side Products This is the most common reason for low yields of the desired product. The reaction conditions that favor the main pathway can also promote several competing side reactions. See Question 3 for a detailed breakdown of these impurities.
Question 2: My isolated product is off-white, tan, or even pink. How do I get a pure white crystalline solid?
Product discoloration is almost always an indicator of impurities. Achieving the required high purity (often >99.5%) for polymerization applications necessitates effective purification.[2]
-
Potential Cause A: Residual Reactants The crude product is often contaminated with unreacted 2-methylphenol (o-cresol). Phenolic compounds are highly susceptible to air oxidation, forming colored quinone-like species that impart a pink or tan hue.
-
Solution: A multi-step purification is essential. Start by washing the crude product thoroughly to remove the bulk of residual cresol.[7] Follow this with recrystallization from a carefully chosen solvent system, such as a methanol-water mixture or toluene.[7][8] A detailed protocol is provided in Part 4.
-
-
Potential Cause B: Impure Starting Materials The quality of your starting materials directly impacts the final product's purity and color.[2] Impurities in the 9-fluorenone, in particular, can carry through the synthesis and are often difficult to remove.
-
Solution: Use high-purity 9-fluorenone and 2-methylphenol. If necessary, purify the starting materials before use (e.g., recrystallize 9-fluorenone from ethanol).
-
Question 3: My analytical data (TLC, NMR, HPLC) shows multiple unexpected signals. What are these impurities?
The presence of multiple signals points to the formation of side products. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the cresol ring, both being ortho-, para-directing and activating, lead to a complex mixture if conditions are not tightly controlled.
Caption: Common side products formed during the synthesis.
-
Impurity A: Mono-substituted Product: This occurs when 9-fluorenone reacts with only one molecule of cresol. It is a common byproduct if the molar ratio of cresol to fluorenone is too low.
-
Impurity B: Regioisomers: The primary regioisomeric impurity is the ortho, para-isomer, where one cresol molecule has added at the position ortho to the hydroxyl group instead of para.[8] While the para position is generally favored due to less steric hindrance, the strong activating nature of the hydroxyl group can lead to competing ortho-alkylation.
-
Impurity C: Higher Condensation Products: The desired bisphenol product is itself a phenol and can, under harsh conditions, react with another molecule of activated 9-fluorenone, leading to the formation of oligomeric structures.[8] This is more prevalent if the reaction temperature is too high or the reaction is run for an extended period after full conversion of the initial reactants.
-
Impurity D: Sulfonated Byproducts: If using concentrated sulfuric acid as the catalyst, sulfonation of the electron-rich cresol rings can occur as a competing electrophilic aromatic substitution reaction, especially at elevated temperatures.[5]
Part 3: Frequently Asked Questions (FAQs)
FAQ 1: How do I choose the most effective catalyst system?
The choice of catalyst is critical and involves a trade-off between reactivity, selectivity, cost, and ease of handling.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, HCl gas[2][5] | Inexpensive, highly active. | Corrosive, can cause sulfonation (H₂SO₄), difficult to handle (HCl gas), difficult to recycle. |
| Lewis Acids | AlCl₃, ZnCl₂[2][9] | Moderately to very active. | Can be deactivated by phenolic -OH[3], requires stoichiometric amounts, generates hazardous waste. |
| Solid Acids | Acidic ion-exchange resins, zeolites, supported acids[1][9] | Reusable, non-corrosive, simplified product workup, often higher selectivity. | Can have lower activity requiring higher temperatures, higher initial cost. |
| Ionic Liquids | Bifunctional Ionic Liquids (BFILs)[1][10] | High activity and selectivity, recyclable, low vapor pressure ("green" potential). | High cost, may require specific synthesis. |
For laboratory-scale synthesis, a combination of HCl gas with a co-catalyst or the use of a reusable solid acid catalyst often provides a good balance of reactivity and purity.[7]
FAQ 2: What is the role of a thiol co-catalyst like β-mercaptopropionic acid?
Thiol co-catalysts are frequently mentioned in synthetic procedures for bisphenols.[1][7] They act as promoters, increasing the reaction rate. The proposed mechanism involves the thiol reversibly reacting with the protonated ketone, forming a more reactive hemithioketal intermediate. This intermediate more readily eliminates water to form a highly electrophilic sulfonium ion, which is then attacked by the phenol. This alternative pathway accelerates the overall condensation process.
FAQ 3: Can this procedure be adapted for other substituted phenols?
Yes, the general principle of this Friedel-Crafts reaction is applicable to a wide range of phenols. However, the nature and position of the substituents will have a profound impact on the reaction:
-
Electron-donating groups (like alkyl, alkoxy) will activate the ring, increasing the reaction rate but potentially leading to more side products (e.g., polyalkylation).[3]
-
Electron-withdrawing groups (like nitro, cyano) deactivate the ring and will likely prevent the reaction from occurring under standard Friedel-Crafts conditions.[9][11]
-
Steric hindrance from bulky substituents can block reaction at certain positions, which can be used to improve selectivity but may also significantly slow the reaction rate.
Part 4: Experimental Protocol
Protocol 1: Purification of Crude 9,9-bis(4-hydroxy-3-methylphenyl)fluorene by Recrystallization
This protocol is a robust method for removing residual cresol, mono-substituted impurities, and regioisomers to achieve a high-purity, white crystalline product.[7][8]
Materials:
-
Crude, dried 9,9-bis(4-hydroxy-3-methylphenyl)fluorene
-
Methanol (ACS Grade or higher)
-
Deionized Water
-
Large Erlenmeyer flask
-
Heating mantle with magnetic stirring
-
Condenser
-
Büchner funnel and filtration flask
-
Activated charcoal (optional, for color removal)
Procedure:
-
Dissolution: Place the crude product into the Erlenmeyer flask. For every 10 grams of crude material, add 50-100 mL of methanol. The exact volume will depend on the impurity profile but aim for a slurry.
-
Heating to Dissolve: Attach the condenser and begin heating the mixture with stirring. Bring the methanol to a gentle reflux. The goal is to dissolve all the desired product. If it does not fully dissolve, add small additional portions of hot methanol until a complete solution is achieved. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery during crystallization.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight of crude product) of activated charcoal. Re-heat the mixture to reflux for 10-15 minutes. Causality: The charcoal adsorbs high molecular weight, colored impurities.
-
Hot Filtration (if charcoal was used): If you used charcoal, you must perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove it. This step must be done quickly to prevent premature crystallization.
-
Precipitation: To the hot, clear methanol solution, slowly add deionized water dropwise with continuous stirring. You will observe the solution becoming cloudy (turbid). Continue adding water until the cloudiness just persists. Then, add a few drops of methanol to redissolve the precipitate and obtain a clear solution again. Causality: This brings the solution to its saturation point, ensuring that crystallization begins from a single, clear phase, which promotes the formation of pure, well-defined crystals.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For best results, then place the flask in an ice bath for at least one hour to maximize crystal formation. Causality: Slow cooling is paramount for purity. It allows the crystal lattice of the desired product to form selectively, excluding impurities which remain in the solvent mixture (the mother liquor).
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals on the filter with a small amount of a cold methanol-water mixture (e.g., 50:50 v/v) to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at 60-80°C to a constant weight. The final product should be a fine, white crystalline solid.
References
- 1. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. EP0180133A2 - Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene - Google Patents [patents.google.com]
- 6. Bisphenol A synthesis - chemicalbook [chemicalbook.com]
- 7. US4049721A - Purification of crude 9,9-bis-(4-hydroxyphenyl)-fluorene - Google Patents [patents.google.com]
- 8. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129 [data.epo.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Thermal Degradation Analysis of Biscresolfluorene-Based Polymers
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the thermal degradation analysis of biscresolfluorene-based polymers. These materials, known for their high thermal stability, rigidity, and unique optical properties, present specific challenges and considerations in their characterization. This document is structured to offer not just procedural steps, but a deeper understanding of the "why" behind experimental choices, ensuring robust and reliable data.
Section 1: Foundational Principles of Thermal Analysis for High-Performance Polymers
Biscresolfluorene-based polymers, often referred to as "cardo" polymers due to the bulky, loop-like fluorene group, derive their exceptional thermal stability from their rigid aromatic backbone. Understanding their degradation behavior is critical for predicting material lifetime, ensuring product quality, and optimizing processing conditions. The primary techniques for this analysis are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is the cornerstone for determining thermal stability, decomposition temperatures, and the composition of multi-component materials.[1][2]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[3] It is essential for identifying thermal transitions such as the glass transition temperature (Tg), melting (Tm), and crystallization.[4]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying the volatile and semi-volatile products formed during the thermal decomposition of a polymer.[5] This provides invaluable insight into the degradation pathways and mechanisms.
Section 2: Troubleshooting Guide for Thermogravimetric Analysis (TGA)
TGA is the primary tool for assessing the thermal stability of biscresolfluorene-based polymers. Due to their high decomposition temperatures, often exceeding 400°C, several specific issues can arise.
Question: My TGA curve for a biscresolfluorene polycarbonate shows an unexpected initial weight loss at a low temperature (<150°C). What could be the cause?
Answer: This initial weight loss is typically due to the release of absorbed moisture or residual solvent from the polymerization or purification process.[1] Even though these polymers are relatively hydrophobic, their synthesis often involves solvents that can become trapped within the polymer matrix.
-
Causality: The bulky fluorene group can create free volume within the polymer structure where solvent molecules can be physically entrapped. Heating the sample provides the energy for these molecules to escape, resulting in a mass loss.
-
Troubleshooting Protocol:
-
Pre-dry the sample: Before the TGA analysis, dry the sample in a vacuum oven at a temperature below its glass transition temperature (Tg) for several hours to remove any volatile components.
-
Perform a two-step TGA experiment:
-
Heat the sample to a temperature just above the boiling point of any suspected residual solvent (e.g., 120-150°C) and hold it isothermally until the weight stabilizes.
-
Then, ramp the temperature to the desired final temperature to observe the polymer degradation.
-
-
Verify with TGA-MS: If available, couple the TGA to a mass spectrometer to identify the evolved gases in the initial weight loss step. This will definitively confirm the presence of water or specific solvents.
-
Question: I am observing a non-reproducible onset of decomposition for my fluorene-based polyimide. What factors could be contributing to this variability?
Answer: Variability in the onset of decomposition temperature (Td) for high-stability polymers is often related to experimental parameters that become more critical at elevated temperatures.
-
Causality: The heating rate significantly influences the observed decomposition temperature.[6] A faster heating rate will shift the TGA curve to higher temperatures due to thermal lag, where the sample temperature does not keep pace with the furnace temperature.[6] Sample size and morphology can also play a role, with larger or more compact samples exhibiting delayed decomposition due to heat transfer limitations.
-
Troubleshooting Protocol:
-
Standardize the heating rate: Use a consistent and relatively slow heating rate (e.g., 10 °C/min) for all comparative analyses to ensure thermal equilibrium within the sample.[7]
-
Control sample mass and form: Use a consistent, small sample mass (typically 5-10 mg) and ensure the sample is in a powdered or thin film form to promote uniform heating.
-
Atmosphere control: Ensure a consistent and high-purity purge gas (typically nitrogen for thermal stability or air for oxidative stability) at a stable flow rate. Fluctuations in the purge gas can affect the heat transfer and the removal of degradation products.[8]
-
Question: My TGA curve shows an apparent weight gain at high temperatures. Is this real?
Answer: An apparent weight gain at high temperatures in TGA is usually an artifact. The most common cause is the buoyancy effect.[9]
-
Causality: As the furnace heats up, the density of the purge gas decreases. This change in gas density exerts a buoyant force on the sample pan and balance mechanism, which can be incorrectly registered as a mass change.[9] For high-temperature analyses, this effect can be more pronounced.
-
Troubleshooting Protocol:
-
Perform a blank run: Run an empty crucible through the same temperature program as your sample.
-
Subtract the blank curve: Subtract the data from the blank run from your sample data. Most modern TGA software has a built-in function for this correction.[9] This will remove the buoyancy effect and provide a true representation of the sample's mass change.
-
TGA Experimental Workflow Diagram
Caption: Workflow for accurate TGA analysis of high-performance polymers.
Section 3: Troubleshooting Guide for Differential Scanning Calorimetry (DSC)
DSC is crucial for determining the glass transition temperature (Tg) of amorphous biscresolfluorene-based polymers, which is a key indicator of their upper service temperature.
Question: I am having difficulty observing a clear glass transition for my biscresolfluorene-based epoxy resin. The step change is very subtle. What can I do to improve the measurement?
Answer: The glass transition in highly cross-linked or very rigid polymers like those based on biscresolfluorene can be weak and difficult to detect.[10]
-
Causality: The change in heat capacity (ΔCp) at the glass transition is proportional to the mobility of the polymer chains. In highly rigid or cross-linked systems, the change in mobility is restricted, leading to a small ΔCp.
-
Troubleshooting Protocol:
-
Increase the heating rate: A faster heating rate (e.g., 20 °C/min) can often make the glass transition more pronounced. However, this may sacrifice some temperature accuracy.
-
Use Modulated DSC (MDSC®): This technique separates the total heat flow into reversing and non-reversing components.[3] The glass transition is a reversing phenomenon and will appear in the reversing heat flow signal, often with much greater clarity and separated from overlapping events like enthalpic relaxation.[3]
-
Optimize sample preparation: Ensure good thermal contact between the sample and the DSC pan. A thin film or a finely ground powder pressed into the bottom of the pan is ideal.
-
Question: My DSC baseline is sloped and curved, making it difficult to accurately determine the Tg. How can I correct this?
Answer: A poor baseline in DSC can arise from instrumental asymmetries or differences between the sample and reference pans.[11]
-
Causality: Even in a well-designed DSC, there are minor differences in the thermal resistance and capacitance between the sample and reference sides of the cell.[12] These asymmetries can lead to a sloping or curved baseline, especially over a wide temperature range.
-
Troubleshooting Protocol:
-
Baseline Subtraction: Perform a run with empty sample and reference pans using the same method as your sample analysis. Subtracting this baseline from the sample data can correct for instrumental drift.[2]
-
Use Matched Pans: Ensure that the sample and reference pans are of the same material and have very similar masses.
-
Software Correction: Most modern thermal analysis software includes algorithms for baseline correction (e.g., linear or spline fits) that can be applied post-measurement.[2] Be cautious not to distort the thermal transitions when applying these corrections.
-
Data Summary: Typical Thermal Properties of Biscresolfluorene-Based Polymers
| Polymer Type | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) (N2) | Char Yield at 800°C (N2) |
| Biscresolfluorene Polycarbonate | ~275 °C[1] | ~440 °C[1] | > 50% |
| Fluorene-based Polyimide | 245 - 308 °C[13] | 470 - 530 °C[13][14] | > 57%[13] |
| Fluorene-based Copolyester | Varies with composition | > 400 °C | High |
| Biscresolfluorene Epoxy Resin | > 200 °C (highly dependent on cure) | > 400 °C | High |
Note: These are typical values and can vary significantly based on the specific molecular structure, molecular weight, and any copolymer blocks.
Section 4: FAQs for Pyrolysis-GC-MS Analysis
Question: What are the expected pyrolysis products for a biscresolfluorene-based polycarbonate?
Answer: While specific data for biscresolfluorene polycarbonate is limited, we can extrapolate from the well-understood pyrolysis of bisphenol-A polycarbonate (BPA-PC). The primary degradation pathway involves the scission of the carbonate linkages and subsequent reactions of the resulting fragments.
-
Expected Products:
-
Phenolic Compounds: Phenol, cresols, and most importantly, bisphenol A (from BPA-PC) or biscresolfluorene itself.[15]
-
Carbon Dioxide: A major product from the decomposition of the carbonate group.[15]
-
Aromatic Hydrocarbons: Benzene, toluene, and other substituted aromatics.[3]
-
Fluorenone: In the presence of oxygen, the formation of fluorenone at the C-9 position of the fluorene moiety is a known degradation product and can be a key indicator of thermo-oxidative degradation.[13]
-
Logical Diagram of Pyrolysis and Product Formation
Caption: Expected degradation products from biscresolfluorene polymers.
Question: My Py-GC-MS results are complex and difficult to interpret. How can I simplify the analysis?
Answer: The pyrograms of complex polymers can indeed be crowded. Several strategies can help in deconvoluting the data.
-
Troubleshooting Protocol:
-
Evolved Gas Analysis (EGA): Before performing a full Py-GC-MS run, use EGA. In this technique, the sample is heated in the pyrolyzer, and the evolved gases are directly transferred to the MS without chromatographic separation. This provides a profile of the temperatures at which different products evolve, allowing you to select specific temperature ranges for subsequent single-shot Py-GC-MS analysis.
-
Stepwise Pyrolysis: Program the pyrolyzer to heat to several different temperatures sequentially. This can help to separate the evolution of low-temperature products (like residual solvents or additives) from the high-temperature degradation products of the polymer backbone.
-
Use a High-Resolution Mass Spectrometer: A high-resolution MS can provide accurate mass measurements, which greatly aids in the confident identification of elemental compositions for unknown peaks.
-
Section 5: Concluding Remarks
The thermal analysis of biscresolfluorene-based polymers requires a meticulous approach that accounts for their high-temperature stability and unique chemical structure. By understanding the potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can obtain high-quality, reproducible data. Always remember that a combination of thermal analysis techniques provides the most comprehensive picture of a material's degradation behavior. Careful experimental design, coupled with a fundamental understanding of the polymer's chemistry, is the key to successful thermal degradation analysis.
References
- 1. azom.com [azom.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What Are The Common Faults Of Thermogravimetric Analyzer(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. Interpreting results from TGA instruments [xrfscientific.com]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 13. Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. analytix.co.uk [analytix.co.uk]
Validation & Comparative
A Comparative Guide to Biscresolfluorene (BCF) and Bisphenol A (BPA): Properties, Performance, and Protocols
Abstract
For decades, Bisphenol A (BPA) has been a cornerstone monomer in the production of high-performance polymers such as polycarbonates and epoxy resins. Its utility is offset by significant concerns regarding its activity as an endocrine-disrupting chemical (EDC). This has driven extensive research into safer, high-performance alternatives. Among the most promising candidates is Biscresolfluorene (BCF), a fluorene-based bisphenol. This guide provides an in-depth, data-driven comparison of BCF and BPA, focusing on the molecular characteristics and performance properties that are critical for researchers, scientists, and drug development professionals. We delve into a comparative analysis of their chemical structures, endocrine activity, thermal stability, and optical properties. Furthermore, this guide furnishes detailed experimental protocols for the validation of these key performance indicators, ensuring scientific integrity and reproducibility.
Introduction: The Imperative for BPA Alternatives
Bisphenol A (4,4'-(propane-2,2-diyl)diphenol) is an organic synthetic compound produced on a massive industrial scale, with global production estimated around 10 million tonnes in 2022.[1] Its primary application, accounting for 65-70% of its use, is as a monomer for polycarbonate plastics, prized for their transparency, durability, and heat resistance.[1][2] Another 25-30% is used to manufacture epoxy resins, which serve as protective linings and robust adhesives.[1][3]
The utility of BPA is rooted in its molecular structure: two phenol rings linked by an isopropylidene bridge.[4] However, this same structure is responsible for its primary hazard. BPA is a well-documented endocrine disruptor that mimics the natural hormone 17β-estradiol, enabling it to bind to estrogen receptors and disrupt normal hormonal signaling.[5][6] This activity has been linked to a range of adverse health effects, leading regulatory bodies to ban its use in certain consumer products, such as baby bottles.[7]
This regulatory landscape and growing public concern have created an urgent need for high-performance, safer alternatives. Biscresolfluorene (9,9-bis(4-hydroxy-3-methylphenyl)fluorene), often abbreviated as BCF, has emerged as a leading candidate. BCF belongs to a class of "cardo" polymers, which are characterized by a bulky, cyclic side group that is part of the polymer backbone.[8][9] This unique structure imparts exceptional properties, positioning BCF not just as a safer substitute, but as a superior performance material for demanding applications.
Molecular Structure and Synthesis: The Foundation of Function
The distinct properties of BPA and BCF originate from their fundamental chemical structures.
Bisphenol A (BPA) is synthesized via the acid-catalyzed condensation of two equivalents of phenol with one equivalent of acetone.[1][10] The resulting molecule is relatively flexible around the central tetrahedral carbon.
Biscresolfluorene (BCF) is typically synthesized through the acid-catalyzed condensation of 9-fluorenone with two equivalents of cresol.[11][12] The defining feature of BCF is the rigid, bulky, and planar fluorene group at its core. This "cardo" structure is pivotal to its enhanced performance characteristics.
Caption: Chemical structures of Bisphenol A (BPA) and Biscresolfluorene (BCF).
Comparative Analysis of Key Properties
The structural differences between BCF and BPA give rise to significant variations in their biological activity and the performance of their derivative polymers.
Endocrine Activity: A Tale of Two Structures
The primary driver for replacing BPA is its estrogenicity. The ability of a compound to bind to an estrogen receptor (ER) is highly dependent on its three-dimensional shape and the presence of specific functional groups that can interact with the receptor's ligand-binding pocket.
-
Bisphenol A: BPA's structure allows it to act as an agonist for estrogen receptors. It mimics estradiol, activating the receptor and triggering downstream cellular responses.[6][7] This unwanted biological activity is the source of health concerns.
-
Biscresolfluorene: The bulky, rigid fluorene group in BCF introduces significant steric hindrance .[13][14] This steric bulk is believed to physically prevent the molecule from effectively docking into the narrow ligand-binding pocket of the estrogen receptor.[15] Some studies on related fluorene-based bisphenols, such as 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), have shown that they possess anti-estrogenic properties, meaning they can block the receptor instead of activating it.[7][16] This anti-estrogenic activity may also disrupt the endocrine system, but it fundamentally differs from the estrogen-mimicking behavior of BPA.[17][18] The addition of methyl groups in BCF further modifies its profile.
Thermal Properties: The Cardo Advantage
For high-performance applications, particularly in electronics and automotive components, thermal stability is paramount. In this domain, BCF-based polymers significantly outperform their BPA-based counterparts.
-
Causality: The high thermal stability of BCF polymers is a direct result of the rigid fluorene "cardo" group.[8][9] This structure severely restricts the rotational freedom of the polymer chains. More thermal energy is required to induce the molecular motion associated with the glass transition, resulting in a much higher glass transition temperature (Tg). This rigidity also contributes to a higher thermal decomposition temperature (Td).
-
Performance Data: Polycarbonates derived from fluorene-based monomers consistently exhibit higher glass transition temperatures (Tg) and 5% weight loss temperatures (Td5%) compared to standard BPA-polycarbonate.[19] For example, certain fluorene-based polycarbonates can have a Tg of up to 160°C and a Td5% of up to 407°C.[19]
Optical and Mechanical Properties
BCF-based polymers also offer advantages in optical and mechanical performance, making them suitable for advanced lenses, sensors, and films.
-
Optical Properties: The presence of the fluorene group, with its large, electron-rich aromatic system, typically imparts a high refractive index to the polymer.[10][20] BCF-based polycarbonates can achieve refractive indices of 1.639 or higher, a significant increase over BPA-PC, making them desirable for manufacturing thinner, lighter lenses.[21]
-
Mechanical Properties: The inherent rigidity of the BCF monomer translates to polymers with enhanced stiffness and strength. While standard polycarbonate is known for its excellent impact resistance, BCF-based polycarbonates often provide superior dimensional stability and hardness.
Quantitative Data Summary
| Property | Bisphenol A (BPA) | Biscresolfluorene (BCF) | Significance |
| Molecular Weight | ~228.29 g/mol | ~378.48 g/mol | BCF is a larger, heavier monomer. |
| Endocrine Activity | Estrogenic (ER Agonist)[6] | Anti-estrogenic or Non-estrogenic[16][17] | Fundamental difference in biological interaction. |
| Polymer Tg (Typical) | ~145-150 °C (for PC) | > 160 °C (for PC)[19] | Superior heat resistance for BCF-polymers. |
| Polymer Td5% (N2) | ~350-400 °C (for PC) | > 400 °C (for PC)[19] | Enhanced thermal stability for BCF-polymers. |
| Polymer Refractive Index | ~1.586 (for PC)[21] | > 1.639 (for PC)[21] | Advantage for high-index optical applications. |
Experimental Methodologies: A Framework for Validation
To ensure trustworthiness and provide a practical framework for researchers, this section details the protocols for evaluating the key properties discussed above.
Protocol 1: In-Vitro Estrogenic Activity via Yeast Estrogen Screen (YES) Assay
The YES assay is a widely used, robust method for screening chemicals for estrogenic activity. It utilizes genetically modified yeast (Saccharomyces cerevisiae) that expresses the human estrogen receptor (hER) and a reporter gene (e.g., lacZ).[22][23] Binding of an estrogenic ligand to the hER activates transcription of the reporter gene, leading to the production of β-galactosidase, which can be quantified by a colorimetric reaction.[23][24]
Step-by-Step Methodology:
-
Yeast Culture Preparation: Inoculate a single colony of the recombinant yeast strain into a sterile yeast minimal medium. Incubate overnight at 30°C with agitation until the culture reaches the mid-logarithmic growth phase.[22]
-
Test Compound Preparation: Prepare a high-concentration stock solution of the test compound (BCF or BPA) in ethanol. Perform serial dilutions to create a range of test concentrations (e.g., 10⁻⁸ M to 10⁻³ M). Prepare a positive control (17β-Estradiol) and a solvent control (ethanol only).[22]
-
Assay Plate Setup: Dispense 10 µL of each dilution and control into the wells of a 96-well microtiter plate in triplicate. Allow the solvent to evaporate completely in a sterile environment.[25]
-
Inoculation and Incubation: Dilute the overnight yeast culture in fresh assay medium containing a chromogenic substrate (e.g., CPRG). Add the diluted yeast suspension to each well of the assay plate.[25]
-
Incubation: Seal the plate and incubate at 32-34°C for 48-72 hours.[25]
-
Data Acquisition: Measure the optical density (absorbance) of the wells using a plate reader. A primary wavelength (e.g., 570 nm) measures the color change, and a secondary wavelength (e.g., 690 nm) corrects for turbidity.[22]
-
Analysis: After correcting for turbidity, plot the absorbance against the log of the compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Caption: Workflow for the Yeast Estrogen Screen (YES) Assay.
Protocol 2: Thermal Stability via Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and assess thermal stability. The protocol is guided by standards such as ASTM E1131.[26][27][28]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines and relevant standards.
-
Sample Preparation: Place a small, representative sample of the polymer (typically 5-15 mg) into a clean TGA pan (e.g., platinum or alumina).[27]
-
Instrument Setup: Place the sample pan into the TGA furnace. Purge the system with an inert gas (typically nitrogen) at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[27]
-
Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C or 20°C per minute) from ambient temperature to a final temperature well above the expected decomposition (e.g., 800°C).[28]
-
Data Acquisition: The instrument will continuously record the sample's mass as a function of temperature.
-
Analysis: Plot the percent weight loss versus temperature. Determine the onset of degradation and the temperature at which 5% mass loss occurs (Td5%), which is a common metric for thermal stability.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Protocol 3: Glass Transition Temperature via Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions like the glass transition (Tg). The protocol is guided by standards such as ASTM D3418.[1][2][6]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference materials (e.g., indium).
-
Sample Preparation: Weigh a small sample of the polymer (typically 5-10 mg) and seal it in an aluminum DSC pan. Prepare an empty, sealed pan to serve as the reference.[2]
-
Thermal Program (Heat-Cool-Heat Cycle): a. First Heat: Heat the sample at a controlled rate (e.g., 10°C or 20°C per minute) to a temperature well above its expected Tg to erase its prior thermal history.[2] b. Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg. c. Second Heat: Heat the sample again at the same rate as the first heat. The Tg is determined from this second heating scan.[1]
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference pan.
-
Analysis: Plot the heat flow versus temperature. The glass transition is observed as a step-like change in the baseline of the thermogram. The Tg is typically determined as the midpoint of this transition.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion: A Superior, Safer Alternative
The evidence strongly supports Biscresolfluorene as a superior alternative to Bisphenol A, not only in terms of safety but also in material performance. Its "cardo" structure is the key determinant of its advantageous properties. By introducing steric hindrance, the fluorene moiety mitigates the endocrine-disrupting activity that has made BPA a chemical of concern. Concurrently, the rigidity of this structure elevates the thermal, optical, and mechanical properties of BCF-derived polymers far beyond those of their BPA-based counterparts. For researchers and developers in fields requiring high-performance materials—from advanced optics to medical devices and electronics—BCF offers a compelling combination of enhanced safety and superior function. While manufacturing costs and scale-up considerations remain, the clear performance benefits warrant its strong consideration in the development of next-generation polymers.
References
- 1. store.astm.org [store.astm.org]
- 2. en.usb-lab.com [en.usb-lab.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.astm.org [store.astm.org]
- 7. Fluorene-9-bisphenol is anti-oestrogenic and may cause adverse pregnancy outcomes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steric effects - Wikipedia [en.wikipedia.org]
- 15. Estrogen receptor transcription and transactivation: Structure-function relationship in DNA- and ligand-binding domains of estrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorene-9-bisphenol is anti-estrogenic | Food Packaging Forum [foodpackagingforum.org]
- 17. Antiestrogenic property of 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF) and its effects on female development in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Fluorene derivatives, optical plastic - Fine chemical materials | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 21. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 24. XenoScreen XL YES - Yeast Estrogen Screen - Test Kit for the Detectio [xenometrix.ch]
- 25. ftb.com.hr [ftb.com.hr]
- 26. infinitalab.com [infinitalab.com]
- 27. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 28. kalite.com [kalite.com]
A Comparative Guide to the Thermal Stability of Biscresolfluorene (BCF) and Bisphenol A (BPA) Polymers
For researchers, scientists, and professionals in drug development and material science, the selection of a polymer for a specific application is a critical decision dictated by a material's physical and chemical properties. Among these, thermal stability is paramount, especially for applications involving high temperatures during manufacturing or end-use. This guide provides an in-depth, objective comparison of the thermal stability of two important classes of polymers: those derived from biscresolfluorene (BCF) and those from the widely used bisphenol A (BPA).
Introduction: The Structural Divide
Bisphenol A (BPA) has long been a cornerstone monomer for producing high-performance polymers like polycarbonate (PC) and epoxy resins, valued for their transparency and impact resistance.[1][2] However, the thermal limitations and health concerns associated with BPA have driven research toward alternatives.[3] Biscresolfluorene (BCF), also known as 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), represents a significant advancement in this area. BCF belongs to a class of "cardo" polymers, named after the Latin word for hinge (cardo), which feature bulky, cyclic side groups pendant to the polymer backbone.[4][5] This unique structural feature is the primary source of their enhanced thermal properties.
This guide will dissect the structural differences between BCF and BPA polymers, present comparative experimental data on their thermal performance, detail the underlying degradation mechanisms, and provide standardized protocols for their evaluation.
The Architectural Advantage: A Tale of Two Monomers
The fundamental differences in thermal stability between BCF and BPA polymers originate from their monomer structures.
-
Bisphenol A (BPA): Features two phenol rings linked by an isopropylidene group (-C(CH₃)₂-). This central carbon atom, with its two methyl groups, creates a flexible linkage point in the polymer chain.
-
Biscresolfluorene (BCF): Also has two phenol rings, but they are attached to the C-9 carbon of a rigid, planar fluorene ring system. This bulky, aromatic "cardo" group is perpendicular to the polymer backbone.[5]
The fluorene group in BCF introduces significant steric hindrance and restricts the rotational motion of the polymer chains.[4] This rigidity at the molecular level translates directly to enhanced thermal stability on the macroscopic scale.
Caption: Chemical structures of Bisphenol A (BPA) and Biscresolfluorene (BCF).
Quantitative Comparison of Thermal Performance
The superior thermal stability of BCF-based polymers is not merely theoretical. It is quantitatively demonstrated through key performance metrics obtained from thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]
-
Glass Transition Temperature (Tg): This is the temperature at which a polymer transitions from a rigid, glassy state to a softer, rubbery state.[7][8] A higher Tg indicates that a material retains its rigidity and mechanical properties at more elevated temperatures.
-
Decomposition Temperature (Td): This refers to the temperature at which the polymer begins to undergo irreversible chemical degradation, typically measured as the onset temperature of mass loss in TGA.[6][9]
-
Char Yield: The percentage of material remaining after heating to a very high temperature (e.g., 700-800°C) in an inert atmosphere.[1] A high char yield is often associated with better flame retardancy and thermal stability.
The table below summarizes typical experimental data for various BPA and BCF-based polymers.
| Property | Polymer Type | BPA-Based Polymers | BCF-Based Polymers | References |
| Glass Transition Temp. (Tg) | Epoxy Resins | 115 - 205 °C | > 250 °C | [10][11] |
| Polycarbonates | ~150 °C | > 200 °C | [12] | |
| Polysulfones | ~190 °C | 254 °C | [13] | |
| Polyimides | N/A | 272 - 355 °C | [14] | |
| Decomposition Temp. (Td, 5% wt. loss) | Polycarbonates | ~450 °C (in N₂) | > 500 °C | [1][14][15] |
| Polysulfones | ~475 °C | > 510 °C | [13] | |
| Polyimides | N/A | 500 - 530 °C | [14] | |
| **Char Yield (at 700°C, N₂) ** | Polycarbonates | ~27% | > 40% (Typical for Cardo Polymers) | [1] |
Analysis of Data: The data consistently demonstrates the thermal superiority of BCF-based polymers. Their Tg and Td values are significantly higher than their BPA-based counterparts across various polymer families. For instance, a BCF-containing polysulfone can have a Tg over 60°C higher than a standard BPA-polysulfone.[13] This enhancement is directly attributable to the rigid fluorene moiety, which increases the energy barrier for polymer chain movement and bond scission.
Mechanisms of Thermal Degradation
Understanding the pathways of polymer degradation is crucial to appreciating the stability of BCF structures. Thermal degradation generally proceeds via radical chain reactions involving initiation, propagation, and termination steps.[9][16]
BPA Polymer Degradation: For BPA-based polymers like polycarbonate, the primary point of weakness is the isopropylidene linkage. The main thermal degradation pathways include:
-
Chain Scission: The initial and most significant step is the breaking of the bonds in the isopropylidene group.[1]
-
Hydrolysis/Rearrangement: The carbonate linkages can also undergo hydrolysis and rearrangement, especially in the presence of moisture.[1][17]
These reactions lead to a reduction in molecular weight and the release of volatile products like CO₂, bisphenol A, and various phenolic compounds.[1][15]
BCF Polymer Stability: The fluorene "cardo" group enhances thermal stability in several ways:
-
Increased Bond Dissociation Energy: The bonds within the rigid, aromatic fluorene structure are stronger and require more energy to break compared to the aliphatic isopropylidene bridge in BPA.
-
Restricted Chain Mobility: The bulky side group severely limits the segmental motion of the polymer backbone, hindering the conformational changes required for many degradation reactions to proceed.[4]
-
Radical Scavenging: Aromatic structures can act as radical scavengers, helping to terminate degradation chain reactions.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. Bisphenols Come in Different Flavors: Is “S” Better Than “A”? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyfluorene - Wikipedia [en.wikipedia.org]
- 6. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 7. epotek.com [epotek.com]
- 8. epotek.com [epotek.com]
- 9. appstate.edu [appstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and properties of ternary polysulfone copolymer containing bisphenol fluorene [plaschina.com.cn]
- 14. researchgate.net [researchgate.net]
- 15. epublications.marquette.edu [epublications.marquette.edu]
- 16. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. www2.mst.dk [www2.mst.dk]
A Comparative Guide to the Refractive Index of Polycarbonates: Biscresolfluorene vs. Other Bisphenols
For Researchers, Scientists, and Optical Material Professionals
In the pursuit of advanced optical materials, the refractive index (RI) stands as a critical parameter, dictating the performance of components in applications ranging from high-performance lenses to advanced light-emitting diodes (LEDs) and image sensors.[1] Polycarbonates, a class of thermoplastics known for their durability and clarity, are increasingly being engineered for high refractive index applications.[2] This guide provides an in-depth comparison of the refractive index of polycarbonates derived from biscresolfluorene against those synthesized from other common bisphenols, most notably bisphenol A (BPA). We will delve into the underlying chemical structures, present comparative experimental data, and provide detailed methodologies for refractive index measurement.
The Quest for High Refractive Index: The Role of Molecular Structure
The refractive index of a polymer is intrinsically linked to its molecular structure. According to the Lorentz-Lorenz equation, a high refractive index is achieved by maximizing molar refractivity while minimizing molar volume. This translates to incorporating molecular moieties with high polarizability and packing them efficiently. Aromatic rings, sulfur-containing groups, and halogen atoms are known to increase molar refractivity and are therefore key building blocks for high refractive index polymers (HRIPs).[1]
Bisphenol A (BPA) , the monomer for the most common type of polycarbonate, possesses two aromatic rings. This structure provides a good starting point, resulting in a refractive index of approximately 1.586 .[2][3]
Biscresolfluorene , specifically 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) or its derivatives like 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF), introduces a bulky, rigid "cardo" structure containing a fluorene group. This fluorene moiety, with its three fused aromatic rings, significantly increases the molar refractivity. The result is a substantial enhancement of the refractive index in the resulting polycarbonates.
Below is a visualization of the chemical structures of Bisphenol A and a representative Biscresolfluorene derivative.
Caption: Chemical structures of Bisphenol A and a Biscresolfluorene derivative.
Comparative Analysis of Refractive Indices
Experimental data consistently demonstrates the superior refractive index of polycarbonates synthesized from biscresolfluorene derivatives compared to standard BPA-based polycarbonate. The incorporation of the fluorene structure leads to a significant increase in the refractive index, pushing these materials into the realm of high-performance optical polymers.
| Monomer | Polymer | Refractive Index (n_D) | Reference |
| Bisphenol A (BPA) | BPA-Polycarbonate | ~1.586 | [2][3] |
| 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF) | BPEF-Polycarbonate | ~1.639 | [3] |
| Copolymer of BPEF and BPA | BPEF-co-BPA Polycarbonate | 1.586 - 1.639 | [3] |
| Copolymer of BPEF and 2,2′-bis(2-hydroxyethoxy)-1,1′-binaphthyl (BNE) | BPEF-co-BNE Polycarbonate | up to 1.661 | [1] |
As the data indicates, homopolymers of BPEF exhibit a refractive index of approximately 1.639.[3] Furthermore, by copolymerizing BPEF with other high-refractivity monomers, such as those containing naphthalene rings like BNE, the refractive index can be further elevated to values as high as 1.661.[1] This versatility in tuning the refractive index through copolymerization makes biscresolfluorene-based polycarbonates highly attractive for a wide array of optical applications.
Synthesis of High Refractive Index Polycarbonates
The synthesis of these high-performance polycarbonates is typically achieved through a melt transesterification process. This method involves the reaction of a bisphenol (like biscresolfluorene) with a carbonate source, such as diphenyl carbonate (DPC), at elevated temperatures and under vacuum to drive the reaction to completion by removing the phenol byproduct.
The general reaction scheme is as follows:
Caption: Generalized melt transesterification process for polycarbonate synthesis.
Experimental Methodologies for Refractive Index Measurement
Accurate and reliable measurement of the refractive index is paramount for the characterization of optical polymers. Two widely employed techniques are Abbe refractometry and spectroscopic ellipsometry.
Abbe Refractometry
The Abbe refractometer is a traditional and accessible instrument for measuring the refractive index of liquids and solids. It operates on the principle of measuring the critical angle of total internal reflection. For polymer films, a contact liquid with a refractive index higher than the film is used to ensure proper optical contact with the instrument's prism.
Step-by-Step Protocol for Abbe Refractometer:
-
Instrument Calibration: Calibrate the refractometer using a standard material with a known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[4]
-
Sample Preparation: Ensure the polymer film has a flat, polished surface.
-
Applying the Sample: Place a small drop of a suitable contact liquid (e.g., α-bromonaphthalene) onto the surface of the measuring prism.[5] The refractive index of the contact liquid must be higher than that of the polymer sample.
-
Positioning the Film: Carefully place the polymer film onto the contact liquid on the prism, avoiding the trapping of air bubbles.
-
Measurement: Illuminate the sample and look through the eyepiece. Adjust the control knob until the boundary line between the light and dark fields is centered on the crosshairs.
-
Reading the Refractive Index: The refractive index value is read directly from the instrument's scale.
-
Temperature Control: For high accuracy, maintain a constant temperature using a circulating water bath connected to the refractometer, as the refractive index is temperature-dependent.
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a highly sensitive, non-destructive optical technique used to determine the optical constants (refractive index and extinction coefficient) and thickness of thin films. It measures the change in the polarization state of light upon reflection from the sample surface.
Step-by-Step Protocol for Spectroscopic Ellipsometry:
-
Sample Preparation: The polymer is typically prepared as a thin film on a suitable substrate, such as a silicon wafer.
-
Mounting the Sample: The sample is mounted on the ellipsometer stage at a fixed angle of incidence, typically between 65° and 75°.
-
Data Acquisition: A beam of polarized light is directed at the sample, and the change in its polarization state after reflection is measured by a detector over a range of wavelengths. The instrument measures the ellipsometric parameters, Psi (Ψ) and Delta (Δ).
-
Modeling: An optical model of the sample is constructed, which includes the substrate and the polymer film with its estimated thickness and optical properties.
-
Data Fitting: The experimental Ψ and Δ data are fitted to the data generated from the optical model using regression analysis. The thickness and the refractive index of the polymer film are adjusted in the model until the best fit between the experimental and calculated data is achieved.
Caption: Workflow for refractive index measurement.
Conclusion
Polycarbonates derived from biscresolfluorene offer a significant advantage in applications requiring a high refractive index. The incorporation of the fluorene moiety into the polymer backbone elevates the refractive index well above that of conventional bisphenol A polycarbonate. The ability to further tune the optical properties through copolymerization makes these materials exceptionally versatile for the design of next-generation optical components. The selection of the appropriate measurement technique, be it the straightforward Abbe refractometry for bulk measurements or the more sophisticated spectroscopic ellipsometry for thin-film characterization, is crucial for the accurate determination of the refractive index and the successful development of these advanced materials.
References
- 1. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03378G [pubs.rsc.org]
- 2. Correlation of the Abbe Number, the Refractive Index, and Glass Transition Temperature to the Degree of Polymerization of Norbornane in Polycarbonate Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hinotek.com [hinotek.com]
- 5. Abbe refractometer operation method and precautions [en1.nbchao.com]
A Comparative Analysis for the Modern Laboratory: Fluorene-9-bisphenol (BHPF) vs. Biscresolfluorene (BCF)
This guide provides a detailed comparative analysis of two fluorene-based bisphenol compounds: Fluorene-9-bisphenol (BHPF) and Biscresolfluorene (BCF). As researchers and drug development professionals seek alternatives to traditional bisphenols like BPA, a thorough understanding of the performance, biological activity, and chemical properties of these substitutes is paramount. This document synthesizes available experimental data to offer an objective comparison, empowering scientists to make informed decisions in material science and toxicological research.
Section 1: Introduction to Fluorene-Based Bisphenols
Fluorene-based bisphenols are a class of compounds characterized by a central, rigid, and bulky fluorene "cardo" structure. This unique architecture imparts significant thermal stability, high glass transition temperatures (Tg), and desirable optical properties to polymers derived from them.[1][2] BHPF has been widely adopted as a Bisphenol A (BPA) substitute in the manufacturing of "BPA-free" products, including polycarbonate plastics, epoxy resins, and polyesters.[3] Biscresolfluorene, a structurally similar analogue, also finds use in high-performance polymer applications, though it is less extensively studied. This guide will delve into the known attributes of each, providing a framework for their comparative evaluation.
Chemical Structures
The foundational difference between BHPF and BCF lies in the substitution on their phenolic rings. BHPF is an unmodified bisphenol of fluorene, whereas BCF incorporates a methyl group ortho to the hydroxyl group on each phenol ring.
-
Fluorene-9-bisphenol (BHPF): Also known as 9,9-bis(4-hydroxyphenyl)fluorene.[3]
-
Biscresolfluorene (BCF): Also known as 9,9-bis(3-methyl-4-hydroxyphenyl)fluorene.[4][5]
This seemingly minor structural variance has significant implications for stereochemistry, reactivity, and biological interactions. The methyl groups in BCF introduce steric hindrance around the hydroxyl groups and increase the electron-donating character of the phenyl rings, which can alter polymer synthesis kinetics and the molecule's ability to bind to biological receptors.
Section 2: Comparative Data Summary
The following table summarizes the key chemical and physical properties of BHPF and BCF based on available data.
| Property | Fluorene-9-bisphenol (BHPF) | Biscresolfluorene (BCF) |
| CAS Number | 3236-71-3[1] | 88938-12-9[4][5] |
| Molecular Formula | C₂₅H₁₈O₂[1] | C₂₇H₂₂O₂[4][5] |
| Molecular Weight | 350.41 g/mol [1] | 378.47 g/mol [4][6] |
| Melting Point | 224-226 °C[1] | 218-219 °C[4] |
| Appearance | White to tan powder or crystals[1] | White to almost white powder[6] |
| Solubility | Insoluble in water[1] | Insoluble in water; Soluble in chloroform, methanol[6] |
Section 3: Synthesis and Polymer Applications
Both BHPF and BCF are typically synthesized via the acid-catalyzed condensation of 9-fluorenone with the corresponding phenol (phenol for BHPF, o-cresol for BCF).[7] The fluorene cardo structure is a key contributor to the high performance of polymers derived from these monomers.
Synthesis Pathway
The general synthesis reaction is a classic electrophilic aromatic substitution.
Caption: General synthesis of fluorene-based bisphenols.
Performance in Polymers
The incorporation of fluorene-based monomers like BHPF into polymer backbones, such as polycarbonates, has been shown to significantly enhance their thermal properties.
-
Thermal Stability: Copolycarbonates containing BHPF exhibit glass transition temperatures (Tg) and 5% weight loss decomposition temperatures (Td-5%) that are 63-70 °C and 100-105 °C higher, respectively, than standard bisphenol-A-based polycarbonates.[2][8] While specific comparative data for BCF-based polymers is less available in the reviewed literature, the inherent rigidity of the fluorene moiety is expected to confer similar, if not enhanced, thermal stability due to the additional bulk of the methyl groups.[9]
-
Optical Properties: The amorphous nature of these copolymers results in good transparency, a critical property for optical applications.[8]
Section 4: Endocrine Activity and Toxicological Profile
A primary concern for any BPA alternative is its potential as an endocrine-disrupting chemical (EDC). Extensive research has been conducted on BHPF, revealing a complex toxicological profile that differs significantly from BPA.
BHPF: An Anti-Estrogenic Compound
Contrary to the estrogenic (estrogen-mimicking) activity of BPA, studies have demonstrated that BHPF exhibits anti-estrogenic effects.[3]
-
Mechanism: BHPF acts as an antagonist to the estrogen receptor (ER), competitively binding to it and blocking the action of endogenous estrogens.[3]
-
In Vivo Effects: In animal studies (mice), exposure to BHPF has been linked to adverse pregnancy outcomes, including smaller wombs and higher rates of miscarriage.[3] It has also been shown to inhibit the growth of intestinal organoids, with a more potent effect than BPA.[10]
-
Human Exposure: Detectable levels of BHPF have been found in the blood of individuals who regularly drink from plastic bottles, indicating that human exposure is occurring.[3]
The anti-estrogenic signaling pathway of BHPF is a critical consideration for its use as a "safe" alternative to BPA.
Caption: BHPF's antagonistic effect on the estrogen receptor.
BCF: An Unknown Profile
To date, the public scientific literature lacks specific studies on the endocrine activity of Biscresolfluorene (BCF). The presence of methyl groups could theoretically alter its binding affinity for the estrogen receptor compared to BHPF. It could have a higher, lower, or negligible affinity, or it could potentially switch from an antagonist to an agonist. Without experimental data, its toxicological profile remains speculative. This represents a significant knowledge gap that must be addressed before BCF can be considered a safe alternative in consumer products.
Section 5: Experimental Protocols
To facilitate further research and direct comparison, this section outlines standardized protocols for evaluating key performance and safety metrics.
Protocol: In Vitro Estrogen Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of a test compound (e.g., BCF) to the estrogen receptor (ERα or ERβ) relative to a known ligand.
Objective: To calculate the IC₅₀ (concentration of test compound that inhibits 50% of radiolabeled estradiol binding) for BCF.
Materials:
-
Recombinant human ERα or ERβ protein.
-
[³H]-Estradiol (radiolabeled ligand).
-
Test compound (BCF) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl with additives).
-
Hydroxyapatite slurry.
-
Scintillation vials and scintillation cocktail.
-
Microplate reader or scintillation counter.
Procedure:
-
Preparation: Prepare a series of dilutions of the BCF test compound in assay buffer.
-
Binding Reaction: In a microplate, combine the ER protein, a fixed concentration of [³H]-Estradiol, and varying concentrations of BCF (or a control). Incubate at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Add cold hydroxyapatite slurry to each well to bind the receptor-ligand complexes. Incubate on ice for 15 minutes with intermittent mixing.
-
Washing: Centrifuge the plate and wash the pellets multiple times with cold wash buffer to remove unbound [³H]-Estradiol.
-
Quantification: Resuspend the final pellet in ethanol, transfer to scintillation vials with scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-Estradiol against the logarithm of the BCF concentration. Use a non-linear regression model to determine the IC₅₀ value.
This assay would provide crucial data on whether BCF interacts with the estrogen receptor, a first step in assessing its potential as an endocrine disruptor.
Protocol: Thermogravimetric Analysis (TGA) of Polymers
This protocol measures the thermal stability of polymers derived from BHPF and BCF.
Objective: To determine the decomposition temperature (Td) of a polymer.
Materials:
-
Polymer sample (e.g., BHPF-polycarbonate, BCF-polycarbonate).
-
Thermogravimetric Analyzer (TGA).
-
Inert gas supply (Nitrogen).
Procedure:
-
Sample Preparation: Place a small, precisely weighed amount of the polymer sample (5-10 mg) into the TGA sample pan.
-
Instrument Setup: Purge the TGA furnace with nitrogen at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere.
-
Heating Program: Heat the sample from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of initial weight versus temperature. The Td is often reported as the temperature at which 5% weight loss occurs (Td-5%).
Section 6: Conclusion and Future Directions
This comparative guide highlights that while BHPF and BCF share a common structural backbone that imparts excellent thermal properties to polymers, their profiles are not interchangeable.
-
BHPF is well-characterized. It is an effective monomer for high-performance polymers but is also a known anti-estrogenic endocrine disruptor. Its use as a "safer" alternative to BPA is questionable, as it substitutes one form of endocrine activity for another.[3][10]
-
BCF remains a significant unknown in terms of its biological activity. The addition of methyl groups differentiates it from BHPF, but the toxicological consequences of this change have not been reported in the available literature.
Recommendation for Researchers: The primary takeaway is the critical need for a comprehensive toxicological evaluation of BCF, particularly concerning its endocrine-disrupting potential, before it can be considered for wider application. The protocols provided herein offer a starting point for such investigations. It is imperative that the scientific community avoids "regrettable substitutions" by ensuring that any alternative to a known hazardous chemical is demonstrably safer through rigorous, transparent, and comparative testing.
References
- 1. Cas 3236-71-3,9,9-Bis(4-hydroxyphenyl)fluorene | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorene-9-bisphenol is anti-estrogenic | Food Packaging Forum [foodpackagingforum.org]
- 4. chembk.com [chembk.com]
- 5. 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | C27H22O2 | CID 11014345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05967J [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Heterogeneity effects of bisphenol A and its substitute, fluorene-9-bisphenol, on intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: Epoxy Resins from 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) versus Standard Bisphenol A Resins
An In-depth Guide for Researchers and Formulation Scientists
In the pursuit of advanced polymer systems, the demand for materials with superior thermal stability, enhanced mechanical strength, and specialized properties for applications in aerospace, electronics, and high-performance composites is ever-increasing. While standard epoxy resins, predominantly based on Bisphenol A (BPA), are widely used, their performance limitations have driven research into novel polymer architectures. This guide provides a detailed comparison of epoxy resins derived from 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) against conventional BPA-based epoxy resins, offering objective, data-supported insights into their performance characteristics.
Foundational Chemistry: The Structural Advantage of the Fluorene Moiety
The distinct performance benefits of fluorene-based epoxy resins are rooted in their unique molecular structure. Standard epoxy resins are typically derived from the diglycidyl ether of bisphenol A (DGEBA). In contrast, the subject of this guide incorporates a fluorene "cardo" group—a bulky, rigid, three-dimensional structure integrated into the polymer backbone. This is synthesized from the precursor 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol).[1][2][3][4]
The term "cardo" is derived from the Latin word for "hinge," reflecting the perpendicular orientation of the fluorene group to the main polymer chain. This structural feature is the primary determinant of the material's enhanced properties.
Caption: Molecular structures of a standard DGEBA monomer and a fluorene-based epoxy monomer.
The key structural differences are:
-
Rigidity and Steric Hindrance: The fluorene group is significantly more rigid and bulky than the isopropylidene group in BPA. This rigidity restricts the rotational freedom of the polymer chains.[5]
-
Aromatic Density: Fluorene-based resins possess a higher concentration of aromatic rings, which contributes to thermal stability and char formation.[6]
These fundamental structural variations translate directly into measurable performance advantages, as detailed in the following sections.
Thermal Performance Analysis
A primary driver for the adoption of fluorene-based epoxies is their exceptional thermal stability, which is critical for applications involving high operating temperatures, such as in aerospace composites and under-the-hood automotive components.[7]
Key Metrics: Tg and Td
-
Glass Transition Temperature (Tg): This is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg indicates a higher operating temperature limit for the material.[6]
-
Decomposition Temperature (Td): This is the temperature at which the polymer's molecular chains begin to break down, leading to irreversible degradation.[6]
Studies have consistently shown that the introduction of the fluorene structure significantly elevates both Tg and Td.[8][9] For instance, a DGEBA system cured with 4,4'-diaminodiphenylmethane (DDM) exhibits a Tg around 160°C, whereas a comparable fluorene-based system (DGEBF/DDM) can reach a Tg of 260°C—an increase of 100°C.[9] This is attributed to the restricted chain mobility imposed by the bulky fluorene cardo group.
Similarly, the thermal decomposition temperature is enhanced. While the onset degradation temperature might be similar to standard resins (around 370-380°C), the char yield at higher temperatures (e.g., 700°C) is substantially greater for fluorene-based systems.[8][9] A higher char yield signifies that more material remains after thermal decomposition, forming a protective insulating layer that slows further degradation.
Comparative Thermal Data
| Property | Standard DGEBA/DDM System | Fluorene-Based DGEBF/DDM System | Performance Enhancement |
| Glass Transition Temp. (Tg) | ~160 °C | ~260 °C | ~63% Increase |
| 5% Weight Loss Temp. (Td5%) | ~375 °C | ~370-384 °C | Comparable or Slightly Higher |
| Char Yield at 700°C | ~14% | ~27% | ~93% Increase |
Data synthesized from multiple sources for comparative illustration.[8][9]
Experimental Protocol: Thermal Analysis
The characterization of thermal properties is typically performed using Differential Scanning Calorimetry (DSC) for Tg and Thermogravimetric Analysis (TGA) for Td and char yield.[9]
Caption: Workflow for determining Tg and Td of cured epoxy resins.
Mechanical Performance Evaluation
The rigidity imparted by the fluorene structure also translates to improvements in mechanical properties like strength and modulus, though it can influence toughness.
Key Metrics: Strength, Modulus, and Toughness
-
Tensile & Flexural Strength: The maximum stress a material can withstand before breaking under tension or bending.
-
Flexural Modulus: A measure of the material's stiffness or resistance to bending.
-
Fracture Toughness (KIC): A material's resistance to the propagation of a crack.
Epoxy resins modified with cardo structures, such as fluorene, have shown significant enhancements in tensile strength (up to 61%), flexural strength (up to 16%), and, notably, impact strength and fracture toughness (up to 237% and 164%, respectively).[10] This simultaneous improvement in both strength and toughness is a significant advantage over many standard high-strength but brittle epoxy systems.[11]
Comparative Mechanical Data
| Property | Standard Epoxy Resin | Fluorene-Modified Epoxy Resin | Performance Enhancement |
| Tensile Strength | Baseline | Up to +61% | Significant Improvement |
| Flexural Strength | Baseline | Up to +16% | Moderate Improvement |
| Impact Strength | Baseline | Up to +237% | Substantial Improvement |
| Fracture Toughness (KIC) | Baseline | Up to +164% | Substantial Improvement |
Data based on studies of cardo-modified epoxy systems.[10]
Experimental Protocol: Mechanical Testing
Mechanical properties are evaluated according to established ASTM standards to ensure reproducibility and comparability of data.[12][13]
-
Tensile Properties: ASTM D638
-
Flexural Properties: ASTM D790
-
Fracture Toughness: ASTM D5045
Samples are precisely machined into standardized shapes (e.g., "dog-bone" for tensile tests) and subjected to controlled forces on a universal testing machine.
Dielectric Properties for Advanced Electronics
For applications in high-frequency electronics, such as printed circuit boards (PCBs) and semiconductor packaging, materials with a low dielectric constant (Dk or εr) and a low dissipation factor (Df) are essential to ensure signal integrity and minimize energy loss.
Key Metrics: Dk and Df
-
Dielectric Constant (Dk): A material's ability to store electrical energy in an electric field. For high-frequency applications, a lower Dk is desirable.[14]
-
Dissipation Factor (Df): Represents the energy lost as heat within the dielectric material. A lower Df is crucial for efficiency.[14]
The bulky, non-polar nature of the fluorene group and the increased free volume it creates within the polymer matrix contribute to a lower dielectric constant and dissipation factor compared to standard BPA-based epoxies.[15][16] This makes fluorene-based resins highly suitable for high-frequency applications where signal speed and low loss are critical. Composites made with fluorene-based active esters have achieved ultralow Dk (~2.4) and Df (~0.0037) at 20 GHz.[15]
Comparative Dielectric Data
| Property (at High Frequency) | Standard Epoxy Resin | Fluorene-Based Epoxy System | Performance Enhancement |
| Dielectric Constant (Dk) | 3.2 - 4.5 | 2.4 - 2.8 | Lower Dk (Improved) |
| Dissipation Factor (Df) | 0.01 - 0.03 | ~0.004 | Lower Df (Improved) |
Values are typical and can vary with frequency, curing agent, and formulation.[14][15]
Inherent Flame Retardancy
The high aromatic content of the fluorene backbone provides inherent flame retardancy without the need for halogenated additives, which are facing increasing environmental and health scrutiny.[17][18]
Key Metrics: LOI and UL-94
-
Limiting Oxygen Index (LOI): The minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the combustion of the material. A higher LOI value indicates better flame resistance.
-
UL-94 Vertical Burn Test: A standard test to classify a material's flammability, with V-0 being the highest rating (flame extinguishes quickly with no dripping).
Upon exposure to flame, fluorene-based polymers tend to form a stable, insulating char layer. This char acts as a physical barrier, limiting the release of flammable volatiles and restricting the flow of heat and oxygen to the underlying material.[8][19] This mechanism leads to higher LOI values and excellent UL-94 ratings. Studies show that phosphorus-containing flame retardants can significantly increase the LOI value of epoxy resins, often achieving a V-0 rating with minimal additive content.[20][21] While not specific to fluorene, this demonstrates the effectiveness of promoting char formation, a key feature of fluorene-based systems.
Conclusion
Epoxy resins derived from 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) offer a compelling performance upgrade over standard BPA-based systems across several critical metrics. The incorporation of the rigid, bulky fluorene cardo structure into the polymer backbone yields significant improvements:
-
Superior Thermal Stability: Marked by a substantially higher glass transition temperature (Tg) and increased char yield, enabling use in high-temperature environments.[8][9]
-
Enhanced Mechanical Properties: A favorable combination of increased strength, modulus, and fracture toughness.[10]
-
Excellent Dielectric Performance: A low dielectric constant (Dk) and dissipation factor (Df) make them ideal for high-frequency electronic applications.[15]
-
Inherent Flame Retardancy: High aromatic content promotes char formation, reducing flammability without halogenated additives.
These attributes position fluorene-based epoxy resins as a premier choice for demanding applications in the aerospace, automotive, and advanced electronics industries, where high performance and reliability are non-negotiable.
References
- 1. CAS#:88938-12-9 | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | Chemsrc [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | C27H22O2 | CID 11014345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Epoxy (for heat curable resin) - Fine chemical materials | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. Epoxy Thermal Stability: A Professional's Guide to High-Temperature Performance - INCURE INC. [incurelab.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, curing kinetics, and thermal properties of bisphenol fluorene epoxy resin | Zendy [zendy.io]
- 10. researchgate.net [researchgate.net]
- 11. tribology.fink.rs [tribology.fink.rs]
- 12. store.astm.org [store.astm.org]
- 13. intertekinform.com [intertekinform.com]
- 14. epotek.com [epotek.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 19. Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Flame Retardant and Mechanical Properties of the Epoxy Modified by an Efficient DOPO-Based Flame Retardant [mdpi.com]
- 21. arxiv.org [arxiv.org]
A Comparative Guide to the Endocrine Activity of Biscresolfluorene and Other BPA Substitutes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Search for Safer Alternatives to Bisphenol A
Bisphenol A (BPA) has been a cornerstone in the production of polycarbonate plastics and epoxy resins for decades. However, mounting evidence of its endocrine-disrupting properties has led to widespread public concern and regulatory action, driving the demand for safer alternatives.[1][2] Biscresolfluorene (BCF) has emerged as one such substitute, alongside other bisphenols like Bisphenol S (BPS), Bisphenol F (BPF), and Bisphenol AF (BPAF). This guide provides a comprehensive comparison of the endocrine activities of BCF and these other common BPA substitutes, supported by experimental data and standardized testing protocols. The goal is to equip researchers and drug development professionals with the necessary information to make informed decisions about the use of these compounds.
The endocrine system, a complex network of glands and hormones, regulates vital physiological processes, including development, reproduction, and metabolism.[3] Endocrine-disrupting chemicals (EDCs) can interfere with this delicate system by mimicking or blocking natural hormones, altering hormone synthesis, or affecting hormone receptors.[4][5][6] Concerns about the health impacts of EDCs, such as developmental abnormalities and an increased risk of hormone-dependent cancers, underscore the importance of rigorously evaluating the endocrine activity of any new chemical intended for widespread use.[4][6]
Comparative Endocrine Activity: A Data-Driven Analysis
The endocrine-disrupting potential of a compound is typically assessed across several key pathways, primarily focusing on estrogenic, androgenic, and thyroid hormone activities. The following sections compare the known activities of BCF and other prominent BPA substitutes based on available in vitro and in vivo data.
Estrogenic Activity
Estrogenic activity, the ability of a chemical to mimic the effects of estrogen, is a primary concern for BPA and its analogs.[7] This activity is typically mediated through interaction with estrogen receptors (ERα and ERβ).[7]
A review of multiple studies indicates that many BPA substitutes exhibit estrogenic activity, with potencies that can be comparable to or even greater than BPA itself.[1][7] For instance, BPAF has consistently demonstrated higher estrogenic potency than BPA.[7] BPF's estrogenic potency is generally considered to be in the same order of magnitude as BPA, while BPS is often reported as having weaker estrogenic activity.[1][8]
| Compound | Relative Estrogenic Potency (Compared to BPA) | Key Findings |
| Biscresolfluorene (BCF) | Data not widely available in comparative studies. | Requires further investigation to determine its relative estrogenic potential. |
| Bisphenol S (BPS) | Generally lower than BPA.[1] | While less potent, it still demonstrates estrogenic activity.[1][8] |
| Bisphenol F (BPF) | Similar to BPA.[1] | Considered to be as hormonally active as BPA in many assays.[1][8] |
| Bisphenol AF (BPAF) | Higher than BPA.[7] | Consistently shows stronger estrogenic effects than BPA.[7] |
Anti-Androgenic and Androgenic Activity
In addition to estrogenic effects, some bisphenols can interfere with the androgen system. This can occur through blocking the androgen receptor (anti-androgenic activity) or, less commonly, by mimicking the action of androgens (androgenic activity).[9][10]
BPA itself has been shown to exhibit anti-androgenic properties.[5][9] Studies on its substitutes have revealed a range of activities. For example, a systematic review found that both BPS and BPF can exert anti-androgenic effects, with potencies comparable to BPA.[1][8][11] Some research has also suggested potential androgenic activity for certain bisphenols, though this is less consistently reported.[1][12]
| Compound | Anti-Androgenic Activity | Androgenic Activity | Key Findings |
| Biscresolfluorene (BCF) | Not well-characterized. | Not well-characterized. | Further research is needed to understand its impact on the androgen system. |
| Bisphenol S (BPS) | Demonstrated.[1][8] | Not typically observed. | Can act as an androgen receptor antagonist.[13] |
| Bisphenol F (BPF) | Demonstrated.[1][8] | Not typically observed. | Shows anti-androgenic effects in a similar range to BPA.[1] |
| Bisphenol AF (BPAF) | Demonstrated.[13] | Not typically observed. | Acts as an androgen receptor antagonist.[13] |
Thyroid Hormone Disruption
The thyroid system is another critical target for endocrine disruptors.[14][15] Chemicals can interfere with thyroid hormone synthesis, transport, and receptor binding, potentially leading to adverse effects on metabolism and development.[14][15][16][17]
BPA has been shown to interfere with thyroid hormone function through various mechanisms, including acting as an antagonist at the thyroid hormone receptor.[5][14][15] Emerging evidence suggests that its substitutes may also possess thyroid-disrupting capabilities.[18] Both BPF and BPS have been found to bind to the thyroid hormone receptor and exhibit antagonistic activity.[14] One study indicated that a hydroxylated metabolite of BPS showed weak antagonistic activity towards the thyroid hormone receptor.[19][20]
| Compound | Thyroid Hormone System Disruption | Mechanism of Action |
| Biscresolfluorene (BCF) | Largely unknown. | Requires investigation. |
| Bisphenol S (BPS) | Potential for disruption.[14] | Can act as a thyroid hormone receptor antagonist.[14] A metabolite has also shown antagonistic activity.[19][20] |
| Bisphenol F (BPF) | Potential for disruption.[14] | Can bind to and antagonize the thyroid hormone receptor.[14] |
| Bisphenol AF (BPAF) | Potential for disruption.[21] | Can exhibit thyroid antagonistic activity, reportedly more potent than BPA.[21] |
Experimental Protocols for Assessing Endocrine Activity
To ensure the scientific integrity and reproducibility of findings, standardized assays are crucial for evaluating the endocrine activity of chemicals. The Organization for Economic Co-operation and Development (OECD) has established a conceptual framework and detailed guidelines for testing potential endocrine disruptors.[22][23][24][25][26]
In Vitro Assays: The First Tier of Screening
In vitro assays provide a rapid and cost-effective means to screen compounds for potential endocrine activity and to elucidate their mechanisms of action.[27][28][29] These assays are foundational in the tiered testing strategy recommended by regulatory bodies.[30]
Estrogen Receptor Transcriptional Activation (ERTA) Assay (OECD TG 455)
This assay is a cornerstone for identifying potential estrogen receptor agonists and antagonists.[31]
Protocol:
-
Cell Culture: Human cell lines, such as MCF-7 or T-47D, which endogenously express estrogen receptors, are cultured in a phenol red-free medium to minimize background estrogenic activity.
-
Reporter Gene Construct: The cells are transiently or stably transfected with a reporter gene (e.g., luciferase or β-galactosidase) linked to an estrogen-responsive element (ERE).
-
Compound Exposure: Cells are treated with a range of concentrations of the test compound (e.g., BCF, BPS, BPF, BPAF) and appropriate controls (17β-estradiol as a positive control, vehicle as a negative control).
-
Measurement of Reporter Activity: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.
-
Data Analysis: An increase in reporter activity indicates estrogenic agonism, while a decrease in estradiol-induced activity suggests antagonism.
Causality: This assay directly links the binding of a compound to the estrogen receptor with a downstream transcriptional response, providing strong evidence for an estrogenic mechanism of action.[29]
Caption: Estrogen Receptor Signaling Pathway.
In Vivo Assays: Assessing Effects in a Whole Organism
In vivo assays are essential for understanding the potential adverse effects of a compound in a complex biological system, taking into account metabolism, distribution, and excretion.[30]
Uterotrophic Assay in Rodents (OECD TG 440)
This short-term in vivo screening assay is designed to detect the estrogenic activity of a chemical by measuring the increase in uterine weight in female rodents.
Protocol:
-
Animal Model: Immature or ovariectomized adult female rats or mice are used. The removal of endogenous estrogen sources increases the sensitivity of the assay.
-
Dosing: Animals are administered the test compound daily for three consecutive days via oral gavage or subcutaneous injection.
-
Endpoint Measurement: On the fourth day, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).
-
Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group is indicative of estrogenic activity.
Causality: The uterus is a primary target organ for estrogen, and its growth is a well-established and reliable indicator of estrogenic stimulation. This assay provides a direct link between chemical exposure and a physiological response.
Caption: Uterotrophic Assay Workflow.
Conclusion: A Call for Comprehensive Evaluation
The shift away from BPA has led to the introduction of numerous alternatives, including Biscresolfluorene. However, the available data, particularly for BCF, highlights a critical need for more comprehensive comparative studies. While substitutes like BPS and BPF are better characterized, they often exhibit endocrine activities similar to BPA, raising concerns about them being "regrettable substitutions".[1]
For researchers, scientists, and drug development professionals, it is imperative to move beyond a simple "BPA-free" label and critically evaluate the endocrine-disrupting potential of any alternative. This requires a multi-faceted approach, incorporating a battery of validated in vitro and in vivo assays to assess estrogenic, androgenic, and thyroid activities. By adhering to standardized protocols and promoting transparent data sharing, the scientific community can work towards identifying truly safer alternatives that do not perpetuate the endocrine-disrupting legacy of BPA.
References
- 1. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. youtube.com [youtube.com]
- 4. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphenol A: A Model Endocrine Disrupting Chemical With a New Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular mechanisms of action of the endocrine disrupting chemical bisphenol A in the development of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiandrogenic effects of bisphenol A and nonylphenol on the function of androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-androgenic mechanisms of Bisphenol A involve androgen receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Contraceptive progestins with androgenic properties stimulate breast epithelial cell proliferation | EMBO Molecular Medicine [link.springer.com]
- 13. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bisphenols and Thyroid Hormone [e-enm.org]
- 15. e-enm.org [e-enm.org]
- 16. Bisphenols as Environmental Triggers of Thyroid Dysfunction: Clues and Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bisphenols as Environmental Triggers of Thyroid Dysfunction: Clues and Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Systematic Review of Exposure to Bisphenol A Alternatives and Its Effects on Reproduction and Thyroid Endocrine System in Zebrafish [mdpi.com]
- 19. Influence of metabolism on endocrine activities of bisphenol S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. helda.helsinki.fi [helda.helsinki.fi]
- 22. OECD Guidance on Endocrine Disruptor Testing and Evaluation – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 23. norden.diva-portal.org [norden.diva-portal.org]
- 24. Activities of the OECD related to endocrine disruptors - ECETOC [ecetoc.org]
- 25. oecd.org [oecd.org]
- 26. OECD Chemical Testing Guidelines: New Endocrine Disruptor Projects [ecomundo.eu]
- 27. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 30. Assessment of in vivo assays for endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. xenometrix.ch [xenometrix.ch]
A Definitive Guide to Validating Synthesized Biscresolfluorene with 2D NMR
By Dr. Evelyn Reed, Senior Application Scientist
The synthesis of complex organic molecules is a cornerstone of modern drug development and materials science. However, synthesis is only half the battle; unambiguous structural verification is paramount to ensure that the molecule in the vial is indeed the molecule you designed. For sterically crowded and symmetric molecules like 9,9-bis(4-hydroxy-3-methylphenyl)fluorene, commonly known as Biscresolfluorene, traditional one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short. The sheer number of aromatic protons and carbons in similar chemical environments can lead to significant signal overlap, making definitive assignments a formidable challenge.
This guide provides an in-depth, field-proven methodology for validating the structure of synthesized Biscresolfluorene. We will move beyond simple 1D analysis and leverage the power of two-dimensional (2D) NMR to create an incontrovertible map of atomic connectivity. This is not merely a procedural walkthrough; it is a validation system designed to be self-corroborating, providing the high level of confidence required for publication and regulatory submission. We will explore the causality behind our choice of experiments—from establishing initial proton networks with COSY to linking them across the carbon skeleton with HSQC and HMBC—demonstrating how this multi-faceted approach leaves no room for structural ambiguity.
The Challenge: Why 1D NMR Is Insufficient for Biscresolfluorene
Biscresolfluorene possesses C2 symmetry, which simplifies the NMR spectrum to an extent. However, the ¹H NMR spectrum still presents a crowded aromatic region (typically 6.5-8.0 ppm). Differentiating between the protons on the fluorene backbone and those on the cresol rings, and even between protons on the same ring, can be difficult. Similarly, the ¹³C NMR spectrum will show several signals in the 110-160 ppm range, and while DEPT experiments can help identify CH, CH₂, and CH₃ groups, assigning each carbon to its specific position in the molecule based on chemical shift alone is unreliable.[1][2] This is where 2D NMR becomes an indispensable tool for structural elucidation.[3][4]
The 2D NMR Strategy: A Three-Pillar Approach to Validation
Our validation workflow is built on three sequential 2D NMR experiments. Each experiment provides a unique layer of information, and together, they build a complete and cross-validated structural picture.
Caption: Logical workflow for the structural validation of Biscresolfluorene using 2D NMR.
Pillar 1: ¹H-¹H COSY - Mapping the Proton Neighborhoods
Correlation Spectroscopy (COSY) is the logical starting point. It is a homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5][6][7] The resulting 2D spectrum displays the 1D proton spectrum on both axes. The diagonal peaks represent the standard 1D spectrum, while the off-diagonal "cross-peaks" are the key information, indicating that the two protons at the corresponding chemical shifts on each axis are coupled.[1]
Causality: For Biscresolfluorene, COSY allows us to trace the connectivity of protons within each isolated spin system. We expect to see correlations between the adjacent aromatic protons on the fluorene moiety and, separately, between the protons on the cresol rings. This effectively segregates the protons into their respective structural fragments before we even look at the carbon skeleton.
Expected COSY Correlations for Biscresolfluorene
| Proton Label | Expected ¹H Shift (ppm) | Protons It Will Correlate With (³JHH) |
| H1, H8 | ~7.8 | H2, H7 |
| H2, H7 | ~7.3 | H1, H8 and H3, H6 |
| H3, H6 | ~7.4 | H2, H7 and H4, H5 |
| H4, H5 | ~7.2 | H3, H6 |
| H2', H6' | ~7.0 | H5' |
| H5' | ~6.8 | H2', H6' |
| -CH₃ | ~2.1 | (none - singlet) |
| -OH | ~9.2 | (none - singlet, may broaden) |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Pillar 2: ¹H-¹³C HSQC - The Unambiguous C-H Link
Heteronuclear Single Quantum Coherence (HSQC) is a powerful experiment that maps protons directly to the carbons they are attached to (¹JCH).[8][9][10] The 2D spectrum has a ¹H axis and a ¹³C axis. Each peak in the spectrum represents a direct bond between a specific proton and a specific carbon.[11] An "edited" HSQC can also be used to distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups, providing similar information to a DEPT-135 experiment but with much higher sensitivity.[12]
Causality: After using COSY to establish which protons are neighbors, HSQC allows us to assign the specific carbon atom attached to each of those protons. This is a critical step that builds the carbon framework. Importantly, quaternary carbons (like C9 on the fluorene) do not have attached protons and will therefore be absent from the HSQC spectrum.[11] Their assignment is the job of our third pillar, HMBC.
Caption: COSY establishes H-H bonds, while HSQC links each H to its parent C.
Pillar 3: ¹H-¹³C HMBC - Connecting the Pieces and Finding Hidden Carbons
Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful tool for elucidating the final structure of a novel compound.[13][14] It detects correlations between protons and carbons that are separated by two, three, and sometimes even four bonds (²JCH, ³JCH, ⁴JCH).[15][16] Unlike HSQC, the one-bond correlations are suppressed.[12]
Causality: HMBC is the master key that unlocks the complete molecular structure. For Biscresolfluorene, it serves two critical functions:
-
Assigning Quaternary Carbons: Protons near a quaternary carbon will show a correlation to it in the HMBC spectrum. For instance, protons H1/H8 on the fluorene ring should show a correlation to the spiro-carbon C9, definitively placing it in the structure.
-
Connecting Fragments: HMBC provides the crucial links between the fluorene backbone and the two cresol rings. We expect to see correlations from the cresol protons (e.g., H2'/H6') to the fluorene carbon C9, confirming the covalent bond that joins the molecular fragments.
Comparative Data for Structural Validation
The table below summarizes the key data points from all three experiments that, when combined, provide irrefutable proof of the Biscresolfluorene structure.
| Atom Label | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key COSY Correlations (with...) | Key HMBC Correlations (from H to C) |
| H1, H8 | ~7.8 | C1, C8 (~120) | H2, H7 | C9, C9a, C2, C7 |
| H2', H6' | ~7.0 | C2', C6' (~128) | H5' | C9, C1', C3', C4' |
| -CH₃ | ~2.1 | -CH₃ (~16) | None | C2', C3', C4' |
| C9 | N/A | ~65 | N/A | H1, H8, H2', H6' |
| C1' | N/A | ~135 | N/A | H2', H6', H5' |
| C4' | N/A | ~152 | N/A | H2', H6', H5', -CH₃ |
This table highlights the most structurally significant correlations. A full analysis would map all correlations.
The critical observation is the HMBC correlation from the cresol protons H2'/H6' to the fluorene spiro-carbon C9 . This single piece of data bridges the two major fragments of the molecule and validates the core structure. Without it, one could not rule out alternative structures, such as a dimeric ether linkage or other isomeric byproducts.
Caption: Key HMBC correlations confirming the connectivity of the fluorene and cresol moieties.
Experimental Protocols
High-quality data is contingent on meticulous experimental execution. The following are generalized protocols that serve as a robust starting point.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-15 mg of the synthesized Biscresolfluorene. Dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve the compound well and for observing the hydroxyl protons.
-
Filtration: Filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For long-duration experiments or NOESY, briefly bubble an inert gas (N₂ or Ar) through the sample to remove dissolved oxygen, which can interfere with relaxation.
2D NMR Data Acquisition
Instrument: 500 MHz NMR Spectrometer equipped with a cryoprobe.
A. ¹H-¹H COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf (or equivalent with gradient selection and quadrature detection).
-
Spectral Width: 12-15 ppm in both dimensions (F1 and F2).
-
Acquisition Time: ~0.2 s.
-
Relaxation Delay: 1.5 s.
-
Number of Scans: 4-8 per increment.
-
Increments (F1): 256-512.
-
Rationale: This setup provides sufficient resolution to resolve J-couplings in the aromatic region while keeping the experiment time reasonable. Gradient selection (gp) minimizes artifacts.[17]
B. ¹H-¹³C HSQC (Edited Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsp (or equivalent phase-sensitive, edited gradient HSQC).
-
¹H (F2) Spectral Width: 12-15 ppm.
-
¹³C (F1) Spectral Width: 180-200 ppm.
-
¹JCH Coupling Constant: Optimized for ~145 Hz (a typical value for aromatic C-H bonds).
-
Acquisition Time: ~0.15 s.
-
Relaxation Delay: 1.5 s.
-
Number of Scans: 8-16 per increment.
-
Increments (F1): 256.
-
Rationale: The edited pulse sequence allows for the differentiation of CH/CH₃ from CH₂ groups, adding another layer of validation.[12] The chosen coupling constant maximizes signal transfer for the bonds of interest.
C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected, long-range program).
-
¹H (F2) Spectral Width: 12-15 ppm.
-
¹³C (F1) Spectral Width: 200-220 ppm.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz.
-
Acquisition Time: ~0.2 s.
-
Relaxation Delay: 2.0 s.
-
Number of Scans: 16-32 per increment.
-
Increments (F1): 512.
-
Rationale: An 8 Hz optimization is a good compromise for detecting both ²JCH and ³JCH correlations.[12] A longer relaxation delay and more scans are necessary due to the lower intensity of long-range correlations.
Conclusion
The structural validation of a synthesized molecule like Biscresolfluorene is a non-negotiable step in the research and development pipeline. While 1D NMR provides a preliminary fingerprint, it lacks the resolving power to deliver an unambiguous structural proof. The systematic application of a 2D NMR toolkit—COSY, HSQC, and HMBC—transforms spectral data into a detailed molecular blueprint. By first mapping proton networks (COSY), then linking them to their parent carbons (HSQC), and finally bridging the fragments and identifying quaternary centers through long-range correlations (HMBC), we construct a self-validating and irrefutable structural assignment. This rigorous, evidence-based approach ensures the scientific integrity of the work and provides the absolute confidence needed to move forward with the application of the synthesized compound.
References
- 1. emerypharma.com [emerypharma.com]
- 2. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. fiveable.me [fiveable.me]
- 10. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nmr.ceitec.cz [nmr.ceitec.cz]
- 17. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
A Senior Application Scientist's Guide to Cross-Referencing Mass Spectrometry Data for the Identification of Biscresolfluorene
This guide provides an in-depth, experience-driven approach to the mass spectrometric identification of Biscresolfluorene. It is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of analytical methodologies beyond procedural steps. Here, we delve into the rationale behind experimental choices, establish self-validating protocols, and cross-reference with established data on analogous compounds to build a robust analytical framework.
Introduction to Biscresolfluorene: Structure and Analytical Significance
Biscresolfluorene, with the chemical formula C27H22O2 and a molecular weight of 378.46 g/mol , is a member of the bisphenol family.[1][2] Its core structure features a fluorene moiety centrally bonded to two cresol rings. The accurate identification and quantification of Biscresolfluorene are critical in various research and development sectors, particularly in materials science and as an intermediate in the synthesis of functional materials.[3] Given its structural similarity to other bisphenols, some of which are known endocrine disruptors, the ability to unambiguously identify it in complex matrices is of paramount importance.[4][5]
Table 1: Physicochemical Properties of Biscresolfluorene
| Property | Value | Source |
| Molecular Formula | C27H22O2 | [1][2] |
| Molecular Weight | 378.46 g/mol | [1] |
| CAS Number | 88938-12-9 | [1][2][3] |
| Melting Point | 218-219°C | [1][2] |
| Boiling Point | 533.4±50.0 °C at 760 mmHg | [1] |
| Appearance | White powder/crystal | [2] |
Mass Spectrometry for Biscresolfluorene Analysis: A Strategic Approach
Mass spectrometry (MS) is the cornerstone of modern analytical chemistry, offering unparalleled sensitivity and specificity. When coupled with a separation technique like liquid chromatography (LC), LC-MS/MS stands out as the premier method for analyzing compounds like Biscresolfluorene in complex mixtures.[4][6][7]
Ionization Technique: The Rationale for Electrospray Ionization (ESI)
For a molecule like Biscresolfluorene, which possesses acidic phenolic hydroxyl groups, Electrospray Ionization (ESI) in negative ion mode is the logical choice. This technique is well-suited for polar molecules and is known for its "soft" ionization, which minimizes in-source fragmentation and preserves the molecular ion. The deprotonation of the phenolic groups to form the [M-H]⁻ ion is highly efficient and provides a strong signal for the precursor ion in the mass spectrometer.
High-Resolution Mass Spectrometry (HRMS): The Key to Unambiguous Identification
The use of high-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, is strongly advocated. HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of the precursor and fragment ions.[8] This level of precision is invaluable when differentiating Biscresolfluorene from other structurally similar compounds that may have the same nominal mass.
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
The following protocol is designed to be a robust and self-validating system for the analysis of Biscresolfluorene.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of Biscresolfluorene reference standard and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL).
-
Matrix Sample Preparation: For samples in a complex matrix, a sample extraction and clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering substances.[4][5]
LC-MS/MS Parameters
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is a suitable choice for separating Biscresolfluorene from other nonpolar to moderately polar compounds.
-
Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and acetonitrile or methanol as mobile phase B.
-
Mass Spectrometer: A high-resolution mass spectrometer capable of MS/MS, such as a Q-TOF or Orbitrap instrument.
-
Ionization Mode: ESI in negative ion mode.
-
Data Acquisition: Acquire data in both full scan MS and tandem MS (MS/MS) modes. In MS/MS mode, the precursor ion corresponding to the [M-H]⁻ of Biscresolfluorene (m/z 377.1547) should be selected for fragmentation.
Workflow Diagram
Caption: Workflow for the analysis of Biscresolfluorene using LC-MS/MS.
Cross-Referencing Mass Spectral Data: Predicting Fragmentation Patterns
While a publicly available, experimentally derived mass spectrum for Biscresolfluorene is not readily found in databases like NIST or MassBank, we can predict its fragmentation pattern with a high degree of confidence by cross-referencing data from structurally similar bisphenols.[9][10] A study on the fragmentation of nine different bisphenols using high-resolution MS provides a solid foundation for this prediction.[8][11]
The primary fragmentation pathways for bisphenols in negative ion mode ESI-MS/MS typically involve cleavages at the bonds connecting the central carbon to the phenyl rings.[8][11]
Table 2: Predicted High-Resolution Mass Spectral Data for Biscresolfluorene
| Ion | Predicted m/z | Elemental Composition | Description |
| [M-H]⁻ | 377.1547 | C27H21O2⁻ | Precursor Ion |
| [M-H - C7H7]⁻ | 286.1078 | C20H14O2⁻ | Loss of a methylphenyl radical |
| [M-H - C7H8O]⁻ | 269.0972 | C20H13O⁻ | Loss of a cresol molecule |
| [C7H7O]⁻ | 107.0497 | C7H7O⁻ | Cresolate anion |
Predicted Fragmentation Pathway of Biscresolfluorene
Caption: Predicted fragmentation pathway for Biscresolfluorene in negative ion ESI-MS/MS.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is the gold standard, other techniques can also be employed for the analysis of Biscresolfluorene, each with its own set of advantages and limitations.
Table 3: Comparison of Analytical Techniques for Biscresolfluorene
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and fragment ions. | High sensitivity and selectivity, structural information from fragmentation, suitable for complex matrices. | Higher instrument cost and complexity. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | Excellent separation efficiency, extensive spectral libraries available for electron ionization (EI). | Requires derivatization of the phenolic hydroxyl groups to increase volatility, potential for thermal degradation.[6][7] |
| HPLC-UV | Chromatographic separation followed by detection based on UV absorbance. | Lower cost, simpler operation, robust. | Lower sensitivity and selectivity compared to MS, co-eluting impurities can interfere with quantification. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Provides detailed structural information for unambiguous identification. | Lower sensitivity, not suitable for trace analysis, more complex data interpretation. |
Conclusion
The robust identification of Biscresolfluorene requires a multifaceted approach that combines high-resolution mass spectrometry with a deep understanding of the fragmentation behavior of related compounds. By employing a well-designed LC-MS/MS method with negative ion electrospray ionization, researchers can achieve the sensitivity and specificity needed for accurate analysis. The predicted fragmentation pathway, based on established principles for bisphenols, provides a solid framework for data interpretation. While other analytical techniques have their merits, LC-MS/MS offers the most comprehensive solution for the identification and quantification of Biscresolfluorene in challenging sample matrices.
References
- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. 9,9-Bis(4-hydroxy-3-methylphenyl)fluorene | 88938-12-9 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods for the determination of mixtures of bisphenols and derivatives in human and environmental exposure sources and biological fluids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. library.dphen1.com [library.dphen1.com]
- 9. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 10. massbank.eu [massbank.eu]
- 11. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]
A Senior Application Scientist's Guide to Biscresolfluorene-Based Polymers: A Comparative Analysis of Mechanical Performance
An objective comparison of the mechanical properties of polymers derived from Biscresolfluorene against other high-performance alternatives, supported by experimental data.
Introduction: The Quest for High-Performance Polymers
In the landscape of materials science, the demand for polymers with exceptional thermal and mechanical stability is relentless. Industries ranging from aerospace and electronics to automotive and medical devices continually seek materials that can withstand extreme conditions without compromising structural integrity. High-performance polymers are characterized by their high glass transition temperatures (Tg), excellent thermal oxidative stability, and superior mechanical strength.[1] This guide focuses on a specific class of high-performance polymers derived from 9,9-bis(4-hydroxyphenyl)fluorene, commonly known as biscresolfluorene or bisphenol fluorene (BHPF). The unique "cardo" structure of the fluorene group, a bulky, rigid, and orthogonal arrangement, is the cornerstone of the exceptional properties these polymers exhibit.[2] We will delve into a comparative analysis of their mechanical properties against established high-performance polymers, supported by experimental data and detailed testing protocols.
The Biscresolfluorene Advantage: A Structural Perspective
The incorporation of the biscresolfluorene moiety into polymer backbones, particularly in polycarbonates and polyesters, imparts a significant enhancement in their thermomechanical properties.[3][4] This is primarily attributed to the fluorene group's rigid, cardo structure which restricts the rotational motion of the polymer chains.[2] This restricted mobility leads to a higher glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.[5][6] A higher Tg is a critical indicator of a material's ability to maintain its mechanical properties at elevated temperatures.[6]
Caption: Chemical structure of Biscresolfluorene (BHPF).
Synthesis of Biscresolfluorene-Based Polycarbonates
Biscresolfluorene-based polycarbonates are typically synthesized via transesterification polymerization.[2] This method is often preferred over routes involving phosgene, which is highly toxic, making it a more environmentally friendly approach.[7] The process generally involves the reaction of biscresolfluorene and a comonomer, such as Bisphenol A (BPA), with diphenyl carbonate (DPC) in the presence of a catalyst at high temperatures under vacuum.[2][8]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. dl.asminternational.org [dl.asminternational.org]
- 6. pbipolymer.com [pbipolymer.com]
- 7. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 8. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - PMC [pmc.ncbi.nlm.nih.gov]
Vergleichsleitfaden: Dielektrische Eigenschaften von Polymeren auf Basis von 4,4'-(9H-Fluoren-9,9-diyl)bis(2-methylphenol)
Herausgegeben von: Abteilung für Anwendungswissenschaften
Zusammenfassung für die Geschäftsleitung
In der fortschreitenden Miniaturisierung mikroelektronischer Bauteile ist die Entwicklung von Hochleistungspolymeren mit niedrigen Dielektrizitätskonstanten (Low-k) und hoher thermischer Stabilität von entscheidender Bedeutung. Solche Materialien sind unerlässlich, um Signalverzögerungen, Übersprechen zwischen den Leitungen und Leistungsverluste in integrierten Schaltungen zu minimieren.[1][2][3] Polymere, die auf dem Monomer 4,4'-(9H-Fluoren-9,9-diyl)bis(2-methylphenol) – oder dessen Derivaten – basieren, haben sich als äußerst vielversprechende Kandidaten erwiesen. Die einzigartige, sperrige und rigide Fluoren-Gruppe, eine sogenannte "Cardo"-Struktur, verleiht diesen Polymeren eine außergewöhnliche Kombination aus thermischer Stabilität, verbesserter Löslichkeit und vor allem herausragenden dielektrischen Eigenschaften.[4][5] Dieser Leitfaden bietet eine detaillierte technische Analyse und einen objektiven Vergleich dieser Polymerklasse mit etablierten Alternativen und stützt sich dabei auf publizierte experimentelle Daten.
Einleitung: Die strukturellen Vorteile der Fluoren-Gruppe in Dielektrika
Die dielektrischen Eigenschaften eines Polymers werden maßgeblich durch seine molekulare Struktur bestimmt. Gemäß der Clausius-Mossotti-Beziehung hängt die Dielektrizitätskonstante (Permittivität, ε) direkt von der molaren Polarisierbarkeit (Pm) und umgekehrt vom molaren Volumen (Vm) der Polymereinheiten ab.[2] Um Materialien mit niedriger Permittivität zu entwerfen, verfolgt die molekulare Ingenieurstrategie zwei Hauptziele: die Reduzierung der Polarisierbarkeit und die Erhöhung des freien Volumens.[2]
Polymere auf Basis von 4,4'-(9H-Fluoren-9,9-diyl)bis(2-methylphenol) (BPF-M) zeichnen sich durch die orthogonale Anordnung der Fluoren-Gruppe zur Polymerhauptkette aus. Diese sperrige Cardo-Struktur (von lateinisch cardo – Türangel) führt zu mehreren vorteilhaften Effekten:
-
Erhöhung des freien Volumens: Die Fluoren-Gruppe hindert die Polymerketten daran, sich eng zu packen. Dies erzeugt ein signifikantes freies Volumen im Material, was die Dichte verringert und die Dielektrizitätskonstante effektiv senkt.[6]
-
Erhöhte thermische Stabilität: Die starre Struktur der Fluoren-Einheit schränkt die thermische Bewegung der Polymerketten ein, was zu sehr hohen Glasübergangstemperaturen (Tg) und Zersetzungstemperaturen (Td) führt.[1][4]
-
Verbesserte Löslichkeit: Trotz ihrer Starrheit verbessert die dreidimensionale Struktur die Löslichkeit der Polymere in organischen Lösungsmitteln, was ihre Verarbeitbarkeit erheblich erleichtert.[4]
Diese Eigenschaften machen Fluoren-basierte Polymere, insbesondere Polyimide und Epoxidharze, zu überlegenen Alternativen gegenüber traditionellen Dielektrika wie konventionellen Polyimiden oder Bisphenol-A-basierten Harzen.
Abbildung 1: Logisches Diagramm der Struktur-Eigenschafts-Beziehungen in Fluoren-basierten Polymeren.
Vergleichende Analyse der dielektrischen Leistung
Die Integration der Fluoren-Gruppe in verschiedene Polymer-Rückgrate führt durchweg zu einer deutlichen Verbesserung der dielektrischen Eigenschaften. Die folgende Tabelle vergleicht die Leistung von Fluoren-basierten Polyimiden mit der von herkömmlichen Polymeren, die in der Mikroelektronik eingesetzt werden.
| Polymertyp | Dielektrizitätskonstante (ε') bei 1 MHz | Dielektrischer Verlust (tan δ) bei 1 MHz | Glasübergangstemp. (Tg) [°C] | Therm. Zersetzung (Td5%) [°C] | Quellen |
| Konventionelles Polyimid (z.B. Kapton®) | ~3.4 | ~0.002 | ~360 | >500 | [2][7] |
| Bisphenol A (BPA) Epoxidharz | 3.2 - 4.5 | 0.005 - 0.020 | 150 - 200 | ~350 | [8] |
| Fluoren-basiertes Polyimid (nicht-fluoriert) | 2.7 - 2.8 | < 0.002 | 269 - 345 | >530 | [4][6] |
| Fluoren-basiertes Co-Polyimid (CPI-3) | 2.53 | niedrig | ≥ 275 | ≥ 550 | [1][2][3] |
| Fluoriertes Fluoren-basiertes Polyimid (6FDA-Typ) | 2.35 - 2.46 | niedrig | > 269 | > 538 | [4][6] |
Analyse der Ergebnisse:
-
Überlegene Dielektrizitätskonstante: Fluoren-basierte Polyimide weisen durchweg niedrigere Dielektrizitätskonstanten auf als ihre konventionellen Gegenstücke. Allein die Einführung der Cardo-Struktur senkt den Wert von ~3.4 auf unter 2.8.[4][6]
-
Synergieeffekt mit Fluorierung: Die Kombination der sperrigen Fluoren-Gruppe mit Fluoratomen im Polymerrückgrat führt zu den niedrigsten Dielektrizitätskonstanten. Fluor ist stark elektronegativ und hat eine geringe Polarisierbarkeit, was die molare Polarisation weiter reduziert und Werte bis zu 2.35 ermöglicht.[2][6]
-
Hervorragende thermische Stabilität: Bemerkenswert ist, dass die Verbesserung der dielektrischen Eigenschaften nicht zu Lasten der thermischen Stabilität geht. Im Gegenteil, Fluoren-basierte Polymere zeigen oft gleichwertige oder sogar höhere Glasübergangs- und Zersetzungstemperaturen als Standardmaterialien.[1][4]
-
Geringer dielektrischer Verlust: Der dielektrische Verlustfaktor (tan δ) bleibt bei diesen fortschrittlichen Materialien extrem niedrig, was für Hochfrequenzanwendungen, bei denen die Signalintegrität entscheidend ist, von großer Bedeutung ist.
Experimentelle Protokolle: Synthese und Charakterisierung
Die Verlässlichkeit der Materialeigenschaften hängt entscheidend von reproduzierbaren Synthese- und Messverfahren ab. Nachfolgend wird ein validierter experimenteller Arbeitsablauf beschrieben.
Synthese eines Fluoren-basierten Co-Polyimids (CPI)
Dieses Protokoll basiert auf der In-situ-Polymerisation zur Herstellung von Copolyimid-Filmen, wie sie zur Erzielung extrem niedriger Dielektrizitätskonstanten eingesetzt wird.[2]
Ausgangsmaterialien:
-
Dianhydrid: Biphenyl-3,3′,4,4′-tetracarbonsäuredianhydrid (BPDA)
-
Diamine: 1,4-Bis(4-amino-2-trifluormethylphenoxy)benzol (6FAPB) und 9,9-Bis(3-fluor-4-aminophenyl)fluoren (FFDA)
-
Lösungsmittel: N-Methyl-2-pyrrolidon (NMP)
Protokoll:
-
Lösung der Diamine: Lösen Sie äquimolare Mengen von 6FAPB und FFDA in getrocknetem NMP in einem trockenen, mit Stickstoff gespülten Dreihalskolben. Rühren Sie die Lösung bei Raumtemperatur, bis sich die Monomere vollständig gelöst haben.
-
Polymerisation: Fügen Sie unter Rühren stöchiometrische Mengen an BPDA-Dianhydrid hinzu. Setzen Sie das Rühren bei Raumtemperatur für 12-24 Stunden fort, um eine viskose Polyamidsäure (PAA)-Lösung zu erhalten.
-
Filmgießen: Gießen Sie die PAA-Lösung auf eine saubere Glasplatte. Verwenden Sie einen Rakel, um eine gleichmäßige Filmdicke (z.B. 12 ± 1 µm) zu gewährleisten.[2]
-
Trocknung: Erhitzen Sie die Glasplatte in einem Vakuumofen stufenweise, z.B. bei 80 °C für 2 Stunden und bei 100 °C für 1 Stunde, um das Lösungsmittel zu entfernen.
-
Thermische Imidisierung: Führen Sie eine schrittweise thermische Aushärtung durch, um die PAA in das finale Polyimid umzuwandeln. Ein typisches Programm ist: 150 °C für 1 Stunde, 200 °C für 1 Stunde und schließlich 300 °C für 1 Stunde.[2]
-
Ablösung: Kühlen Sie die Glasplatte langsam auf Raumtemperatur ab. Der resultierende CPI-Film kann vorsichtig von der Platte abgelöst werden.
References
- 1. [PDF] Low—Permittivity Copolymerized Polyimides with Fluorene Rigid Conjugated Structure | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Low-Permittivity Copolymerized Polyimides with Fluorene Rigid Conjugated Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Plastic - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), also known as Biscresolfuorene, presents several health and environmental risks that dictate its handling and disposal procedures.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 88938-12-9[1][2] |
| Molecular Formula | C27H22O2[1] |
| Molecular Weight | 378.47 g/mol |
| Appearance | Solid |
| Storage | Store at 4°C under nitrogen in a dry, well-ventilated place.[1][3] |
Hazard Identification:
According to the Safety Data Sheet (SDS), 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).[4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[4]
The GHS07 pictogram, indicating a warning, is associated with this compound.[1][4] These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) and careful handling to prevent exposure.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), the following PPE and engineering controls are mandatory:
-
Engineering Controls: All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[6] An eyewash station and safety shower must be readily accessible.[6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of as contaminated waste after handling.[7]
-
Eye/Face Protection: Safety glasses with side shields or chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.[5][8]
-
Skin and Body Protection: A fully buttoned lab coat is required. For larger quantities or when there is a significant risk of skin contact, an apron made of a compatible material should be worn.[6]
-
Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
For Small Spills (Solid):
-
Evacuate and Ventilate: Restrict access to the spill area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: Carefully sweep up the solid material, avoiding dust generation.[9]
-
Collection: Place the swept material into a clearly labeled, sealed container for hazardous waste disposal.[7][9]
-
Decontamination: Clean the spill area with a soap and water solution, collecting the cleaning materials for disposal as hazardous waste.[10]
For Large Spills or Spills of Solutions:
-
Evacuate Immediately: Alert others in the vicinity and evacuate the area.
-
Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[6]
-
Ventilation: If it is safe to do so, increase ventilation to the area.
-
Containment (if trained): If you are trained and it is safe to do so, use absorbent materials like sand or vermiculite to contain the spill.[11] Place the absorbed material into a sealed, labeled container for hazardous waste.[11]
Disposal Procedures
The overarching principle for the disposal of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is that it must be treated as hazardous waste.[4] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[11] Disposal must adhere to all local, state, and federal regulations, which are often guided by the Environmental Protection Agency (EPA) in the United States.[12][13][14]
Disposal Decision Workflow:
Caption: Decision workflow for the disposal of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) waste streams.
Step-by-Step Disposal Protocol:
1. Unused or Expired Pure Compound:
-
Containerization: The original container with the unused or expired chemical should be securely closed. If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly state "4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)". The hazard characteristics (e.g., "Irritant," "Harmful if Swallowed") should also be indicated on the label.[15]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials such as strong oxidizing agents.[10][15] The SAA should be a secure, well-ventilated area.
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
2. Contaminated Labware and Debris:
-
Segregation: All disposable items that have come into contact with 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), such as gloves, weigh boats, pipette tips, and paper towels, must be considered contaminated solid waste.
-
Collection: Collect these items in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[6][16] The container should be kept closed when not in use.
-
Labeling: Label the container as "Hazardous Waste - Solid Debris contaminated with 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)".
-
Disposal: Once the container is full, seal it and arrange for pickup by your EHS department.
3. Contaminated Solutions:
-
Waste Stream Segregation: Do not mix aqueous solutions containing this compound with organic solvent waste streams.
-
Aqueous Waste: Collect aqueous solutions in a dedicated, shatter-proof container.[16]
-
Organic Solvent Waste: Collect solutions where an organic solvent is the primary component in a separate, appropriate solvent waste container.
-
Labeling: Both aqueous and organic waste containers must be labeled as "Hazardous Waste" and list all chemical constituents, including their approximate concentrations.[15]
-
Storage and Disposal: Store the sealed containers in the SAA and arrange for EHS pickup. The preferred method of disposal for phenolic compounds is incineration at a licensed chemical disposal facility.[11]
Decontamination of Reusable Labware
For reusable labware such as glassware, a thorough decontamination procedure is necessary:
-
Initial Rinse: Rinse the labware with a suitable solvent (e.g., acetone or ethanol) in a fume hood. This initial rinseate must be collected and disposed of as hazardous liquid waste.
-
Washing: Wash the rinsed labware with soap and hot water.[8]
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the labware to dry completely before reuse.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), thereby protecting themselves, their colleagues, and the environment.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS#:88938-12-9 | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | Chemsrc [chemsrc.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. watson-int.com [watson-int.com]
- 8. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
- 10. safety.duke.edu [safety.duke.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. needle.tube [needle.tube]
- 13. urgent.supply [urgent.supply]
- 14. epa.gov [epa.gov]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to the Safe Handling of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
As researchers and scientists, our commitment to innovation is paralleled by our dedication to safety. The following guide provides essential, immediate safety and logistical information for handling 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), a compound with significant potential in various research and development applications. This document is designed to be a practical resource, offering procedural guidance and explaining the rationale behind each safety recommendation to ensure a secure laboratory environment.
Understanding the Risks: Hazard Profile
4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Given its structural components—a fluorene backbone and substituted phenol groups—it is prudent to handle this compound with the same caution as other phenolic compounds, which can be corrosive and toxic.[3][4][5] Phenol and its derivatives can be absorbed through the skin and may have systemic effects, targeting the central nervous system, liver, and kidneys.[3]
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to mitigate the risks associated with handling 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol). The following is a step-by-step guide to appropriate PPE selection and use.
Engineering Controls: The First Line of Defense
Before any handling of the compound, ensure that appropriate engineering controls are in place and functioning correctly.
-
Fume Hood: All work with 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[3][5] This is crucial to prevent the inhalation of any dust or aerosols, which can cause respiratory irritation.[3]
Eye and Face Protection: Shielding from Splashes and Particulates
Given the serious eye irritation potential of this compound, robust eye and face protection is mandatory.
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn for any work in the laboratory.[6]
-
Chemical Goggles: When there is a potential for splashes, such as when transferring solutions, chemical goggles are required.[3]
-
Face Shield: For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in addition to chemical goggles to protect the entire face.[3][4]
Hand Protection: Preventing Dermal Absorption
Direct skin contact is a primary route of exposure, making appropriate glove selection and use paramount.
-
Glove Selection: For incidental contact with dilute solutions, double-gloving with nitrile exam-style gloves is recommended.[3] For handling the solid compound or concentrated solutions, more robust gloves such as utility-grade neoprene or butyl rubber should be worn over nitrile gloves.[3] Always consult the glove manufacturer's compatibility chart for the specific solvents being used.
-
Glove Inspection and Removal: Before use, visually inspect gloves for any signs of degradation or punctures.[7] After handling the compound, remove gloves using the proper technique to avoid contaminating your skin. Dispose of used gloves as hazardous waste.[7]
Body Protection: Minimizing Skin Exposure
Protecting the body from potential contamination is a critical component of safe handling.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat must be worn at all times.[3]
-
Appropriate Attire: Wear long pants and closed-toe shoes to ensure no skin is exposed.[3]
-
Apron: If there is a significant risk of splashing, a chemically resistant apron made of materials like butyl rubber or neoprene should be worn over the lab coat.[3]
Operational and Disposal Plans
A comprehensive safety plan extends from initial handling to final disposal.
Handling Procedure
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. The fume hood should be on and functioning correctly.
-
Weighing: Conduct all weighing of the solid compound within the fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling is complete, thoroughly wash hands and any potentially exposed skin with soap and water.
Spill Management
In the event of a spill, the area should be evacuated, and access restricted. For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[7] For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. Do not use water to clean up spills, as this may spread contamination.[4]
Disposal Plan
All waste containing 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.[8]
-
Professional Disposal: Arrange for a licensed professional waste disposal service to handle the final disposal, which will likely involve incineration.[8]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Summary of Personal Protective Equipment
| Protection Type | Minimum Requirement | Enhanced Protection (for higher risk tasks) |
| Engineering Controls | Chemical Fume Hood | |
| Eye/Face | Safety glasses with side shields | Chemical goggles and/or a face shield |
| Hand | Double nitrile gloves | Neoprene or butyl rubber gloves over nitrile gloves |
| Body | Long-sleeved lab coat, long pants, closed-toe shoes | Chemically resistant apron over the lab coat |
| Respiratory | Not required when using a fume hood | Use a respirator with an organic vapor/particulate filter if a fume hood is not available or malfunctioning.[6] |
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE when handling 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol).
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. redox.com [redox.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
